(R)-2-(Boc-amino)-1-pentanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxypentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chiral Pool Synthesis of (R)-2-(Boc-amino)-1-pentanol
Abstract: Chiral amino alcohols are high-value synthons critical to the development of numerous active pharmaceutical ingredients (APIs). Their stereochemistry is often paramount to biological efficacy and safety. This in-depth guide provides a comprehensive technical overview of a robust and reliable synthetic route to (R)-2-(tert-butoxycarbonylamino)-1-pentanol, a key chiral building block. Leveraging the chiral pool, this synthesis begins with the readily available amino acid D-norvaline, ensuring high enantiomeric purity in the final product. The guide details the causality behind strategic decisions, including the choice of protecting group and a process-safe reduction methodology that avoids hazardous reagents like lithium aluminum hydride. Full, self-validating experimental protocols, data summaries, and mechanistic visualizations are provided to equip researchers and process chemists with the necessary knowledge for successful synthesis.
Introduction: The Strategic Use of the Chiral Pool
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral 1,2-amino alcohols, in particular, are privileged structural motifs found in a wide array of therapeutic agents, including antivirals, antibiotics, and adrenergic receptor modulators. The specific three-dimensional arrangement of the amine and alcohol functionalities is fundamental to their selective interaction with chiral biological targets like enzymes and receptors.
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products—such as amino acids, terpenes, and carbohydrates—that can serve as starting materials for complex asymmetric syntheses. Utilizing the chiral pool is an economically and scientifically sound strategy, as it transfers the inherent chirality of the starting material to the target molecule, circumventing the need for often complex and costly asymmetric induction or resolution steps.
(R)-2-(Boc-amino)-1-pentanol is a valuable building block whose stereocenter dictates the conformation and activity of larger molecules it is incorporated into. The most direct and logical precursor for this target from the chiral pool is D-norvaline ((2R)-2-aminopentanoic acid).[1] While the L-enantiomer is more common, D-norvaline is commercially available and provides a direct pathway to the desired (R)-configured product without requiring stereochemical inversion. This guide focuses on a two-step synthesis that is efficient, scalable, and employs well-understood, reliable chemical transformations.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound from D-norvaline is a straightforward two-step process: (1) protection of the α-amino group and (2) reduction of the carboxylic acid. The choice of reagents and conditions at each step is critical for ensuring high yield, preventing side reactions, and maintaining stereochemical integrity.
Caption: Retrosynthetic analysis of this compound.
Step 1: N-α-Protection with a tert-Butoxycarbonyl (Boc) Group
Causality: The first step involves protecting the nucleophilic amino group of D-norvaline to prevent it from interfering with the subsequent reduction step. The tert-butoxycarbonyl (Boc) group is the ideal choice for this transformation for several key reasons:
-
Stability: The Boc group is exceptionally stable under the basic and nucleophilic conditions required for the mixed anhydride formation and subsequent hydride reduction.[]
-
Orthogonality: It is an acid-labile protecting group, typically removed with reagents like trifluoroacetic acid (TFA) or HCl in dioxane.[][4] This allows for selective deprotection later in a synthetic sequence without affecting other common protecting groups (e.g., benzyl ethers, esters).
-
Ease of Introduction: The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a high-yielding, clean, and well-established procedure that proceeds under mild basic conditions.[][5]
The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O. The resulting intermediate collapses, releasing tert-butanol, carbon dioxide, and the tert-butyl carbonate anion, yielding the stable N-Boc protected amino acid.
Step 2: Reduction of the Carboxylic Acid via a Mixed Anhydride
Causality: Direct reduction of a carboxylic acid requires harsh reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). LiAlH₄ is pyrophoric and highly reactive, posing significant safety risks, especially on a larger scale.[6] Borane complexes are viable but can be expensive and require careful handling.
A superior, field-proven strategy for process safety and efficiency is the mixed anhydride method .[7][8] This approach involves two stages:
-
Activation: The N-Boc-D-norvaline is first converted into a more reactive mixed carboxylic-carbonic anhydride by reacting it with an alkyl chloroformate, such as isobutyl chloroformate , in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) .[9][10] The base deprotonates the carboxylic acid, which then attacks the chloroformate. NMM is preferred over bases like triethylamine as it is known to minimize side reactions, including urethane formation and racemization.[10]
-
Reduction: The in-situ generated mixed anhydride is then reduced with a mild and inexpensive hydride source, sodium borohydride (NaBH₄) .[7][8] NaBH₄ does not typically reduce carboxylic acids directly but readily reduces the more electrophilic carbonyl of the mixed anhydride. This chemoselectivity is a major advantage of the method.
This two-stage, one-pot procedure provides a safe, cost-effective, and high-yielding route to the desired amino alcohol with excellent retention of stereochemical purity.[7]
Detailed Experimental Protocols
These protocols are designed to be self-validating, including in-process checks, purification, and characterization steps to ensure the integrity of the final product.
Synthesis of N-(tert-butoxycarbonyl)-D-norvaline
Caption: Workflow for the N-Boc protection of D-norvaline.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| D-Norvaline | 117.15 | 5.00 g | 42.68 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.71 g | 42.68 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 10.24 g | 46.95 | 1.1 |
| Tetrahydrofuran (THF) | - | 70 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |
| Diethyl Ether | - | 50 mL | - | - |
| 1 M Potassium Bisulfate (KHSO₄) | - | ~50 mL | - | - |
| Brine | - | 50 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve D-norvaline (5.00 g, 42.68 mmol) and sodium hydroxide (1.71 g, 42.68 mmol) in a mixture of deionized water (25 mL) and THF (25 mL). Stir until a clear solution is formed.
-
Cool the solution to 0 °C in an ice-water bath.
-
Dissolve di-tert-butyl dicarbonate (10.24 g, 46.95 mmol) in THF (20 mL) and add it dropwise to the stirred amino acid solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approx. 16 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Add 50 mL of deionized water to the residue and wash with diethyl ether (2 x 25 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 by the slow addition of 1 M KHSO₄ solution (check with pH paper). A white precipitate should form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-D-norvaline as a white solid.
-
Yield: Typically 8.8 - 9.2 g (95-99%).
-
Purity Check: The product is often pure enough for the next step. Purity can be confirmed by TLC (e.g., 10% MeOH in DCM) and melting point.
-
Synthesis of (R)-2-(tert-butoxycarbonylamino)-1-pentanol
Caption: Workflow for the mixed anhydride reduction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| N-Boc-D-norvaline | 217.27 | 5.00 g | 23.01 | 1.0 |
| N-Methylmorpholine (NMM) | 101.15 | 2.54 mL | 23.01 | 1.0 |
| Isobutyl chloroformate | 136.58 | 3.14 mL | 24.16 | 1.05 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.74 g | 46.02 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Anhydrous Methanol (MeOH) | - | 20 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
| Saturated NaHCO₃ solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
Procedure:
-
In a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-D-norvaline (5.00 g, 23.01 mmol) in anhydrous THF (100 mL).
-
Cool the solution to -15 °C using an acetone/dry ice bath.
-
Add N-methylmorpholine (2.54 mL, 23.01 mmol) via syringe, followed by the dropwise addition of isobutyl chloroformate (3.14 mL, 24.16 mmol) over 5 minutes. A white precipitate of NMM·HCl will form.
-
Stir the resulting suspension at -15 °C for 15 minutes to ensure complete formation of the mixed anhydride.
-
In a single portion, add solid sodium borohydride (1.74 g, 46.02 mmol) to the reaction mixture.
-
Slowly add anhydrous methanol (20 mL) dropwise over 20-30 minutes, maintaining the internal temperature at -15 °C. Vigorous gas evolution (H₂) will be observed.
-
After the methanol addition is complete, stir the reaction for an additional 30 minutes at -15 °C.
-
Workup: Quench the reaction by the slow, careful addition of deionized water (50 mL). Allow the mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the THF and methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a colorless oil or waxy solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., 20-40% Ethyl Acetate in Hexanes gradient) to afford the pure this compound.
-
Yield: Typically 3.7 - 4.1 g (80-88%).
-
Product Characterization
To validate the successful synthesis and confirm the identity, purity, and stereochemical integrity of the final product, the following characterization is recommended.[11]
| Analysis | Expected Result for this compound |
| Appearance | White solid or colorless oil. |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.80-4.65 (br s, 1H, NH ), 3.75-3.60 (m, 1H, CH -NHBoc), 3.60-3.45 (m, 2H, CH₂ OH), 2.05 (br s, 1H, OH ), 1.44 (s, 9H, C(CH₃ )₃), 1.55-1.20 (m, 4H, CH₂ CH₂ CH₃), 0.91 (t, J=7.2 Hz, 3H, CH₂CH₃ ). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 156.5, 79.5, 65.8, 53.0, 34.5, 28.4 (3C), 19.0, 14.0. |
| Mass Spec (ESI+) | m/z 226.17 [M+Na]⁺, 204.18 [M+H]⁺. |
| Optical Rotation | [α]²⁰D = -X.X (c = 1, CHCl₃ or MeOH). Note: The sign and magnitude should be compared to literature values for the (R)-enantiomer. |
| FTIR (ATR) | ν (cm⁻¹) 3360 (O-H, N-H stretch), 2960 (C-H stretch), 1685 (C=O, carbamate), 1520 (N-H bend), 1170 (C-O stretch). |
Conclusion
This guide outlines an efficient, safe, and reliable synthesis of enantiomerically pure this compound from the chiral pool precursor D-norvaline. The two-step sequence, involving a standard Boc-protection followed by a process-safe mixed anhydride reduction, provides high yields while preserving the critical stereochemistry of the molecule. The detailed protocols and mechanistic rationale offer researchers and drug development professionals a robust foundation for producing this valuable chiral building block, underscoring the power and practicality of chiral pool-based synthesis in modern medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Coupling of Boc-phenylalanine with phenylalanine ethyl ester hydrochloride. Retrieved from [Link]
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Chen, F. M., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. Available at: [Link]
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Blaskovich, M. A., Hwang, S. H., & Kim, H. O. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 445-448. Available at: [Link]
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AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Singh, U. O., et al. (2014). Using mixed anhydrides from amino acids and isobutyl chloroformate in N-acylations: A case study on the elucidation of mechanism of urethane formation and starting amino acid liberation using carbon dioxide as the probe. Journal of Chemical Sciences, 126(5), 1489-1496. Available at: [Link]
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Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]
- Google Patents. (2011). CN101508654B - Synthesis method of D, L-norvaline.
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Gawas, D., et al. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry, 12, 69-76. Available at: [Link]
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Organic Syntheses. (n.d.). L-Valinol. Coll. Vol. 7, p.534 (1990); Vol. 64, p.197 (1986). Retrieved from [Link]
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Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]
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Gribble, G. W. (2000). Sodium Borohydride and Carboxylic Acids: A Novel Reagent Combination. ChemInform, 31(35). Available at: [Link]
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Espinoza-Hicks, J. C., et al. (2023). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. Amino Acids, 55, 939–946. Available at: [Link]
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Organic Chemistry Portal. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Retrieved from [Link]
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Boateng, C. A., & An, H. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10143. Available at: [Link]
- Google Patents. (1950). US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof.
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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PubChem. (n.d.). D-Norvaline. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-(Boc-amino)-1-pentanol
Introduction
(R)-2-(Boc-amino)-1-pentanol is a valuable chiral building block, or synthon, in the landscape of pharmaceutical and fine chemical synthesis. As a protected amino alcohol, its bifunctional nature—a nucleophilic alcohol and a latent primary amine masked by the acid-labile tert-butoxycarbonyl (Boc) group—makes it a versatile intermediate for constructing complex, stereochemically defined molecules. The precise (R)-configuration at the C2 stereocenter is often critical for the biological activity of the final active pharmaceutical ingredient (API), demanding synthetic routes that afford high enantiopurity with robust and scalable methodologies.
This guide provides a comprehensive technical overview of the principal strategies for the enantioselective synthesis of this compound. We will delve into three core methodologies: leveraging the natural chiral pool, asymmetric catalytic reduction, and biocatalytic kinetic resolution. The discussion is framed from an application scientist's perspective, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations that guide the selection of a particular synthetic route.
Strategic Approaches to Enantioselective Synthesis
The synthesis of a chiral molecule like this compound requires a strategy that can effectively control the three-dimensional arrangement of atoms. The choice of strategy is often a balance between the availability of starting materials, cost, scalability, and the desired level of enantiomeric purity.
Caption: Core strategies for synthesizing the target molecule.
Strategy 1: Chiral Pool Synthesis via Reduction of (R)-Norvaline
The most direct and conceptually simple approach is to start with a molecule that already possesses the desired stereochemistry. Natural α-amino acids are ideal for this "chiral pool" approach.[1] For the synthesis of this compound, the corresponding amino acid is (R)-norvaline, which is commercially available, albeit less common than its (S)-enantiomer.
The overall transformation involves two key steps: protection of the amine and reduction of the carboxylic acid.
Caption: Workflow for Chiral Pool Synthesis.
Causality Behind Experimental Choices:
-
Amine Protection: The amine must be protected prior to reduction. Unprotected amino acids are zwitterionic and poorly soluble in organic solvents. Furthermore, common reducing agents like borane or lithium aluminum hydride (LAH) would react with both the carboxylic acid and the amine, potentially leading to side reactions or forming intractable complexes. The Boc group is ideal as it is stable to the basic and nucleophilic conditions of many reduction reactions but can be easily removed later with mild acid.[2]
-
Choice of Reducing Agent:
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): These are the reagents of choice for reducing carboxylic acids chemoselectively in the presence of many other functional groups, including the carbamate (Boc) group.[3] The reaction proceeds via an acyloxyborane intermediate.
-
Mixed Anhydride/Sodium Borohydride Method: This two-step, one-pot procedure offers a milder and often more practical alternative to boranes or LAH.[4] The carboxylic acid is first activated with a chloroformate (e.g., isobutyl chloroformate) to form a mixed anhydride. This highly electrophilic intermediate is then immediately reduced in situ by sodium borohydride (NaBH₄). This method avoids the handling of pyrophoric LAH or large volumes of borane reagents.
-
Protocol 1: Mixed Anhydride Reduction of Boc-(R)-Norvaline
This protocol is adapted from general procedures for the reduction of N-protected amino acids.[4]
-
Activation: To a solution of Boc-(R)-norvaline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C under a nitrogen atmosphere, add N-methylmorpholine (NMM) (1.1 eq). Stir for 10 minutes, then slowly add isobutyl chloroformate (1.05 eq). The formation of a white precipitate (NMM·HCl) is observed. Allow the reaction to proceed for 15-20 minutes.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in water. Cool both the mixed anhydride solution and the NaBH₄ solution to 0 °C. Slowly add the NaBH₄ solution to the mixed anhydride suspension.
-
Reaction & Quenching: Stir the resulting mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a white solid or colorless oil.
Strategy 2: Asymmetric Catalytic Reduction
This strategy builds the chiral center from a prochiral precursor using a chiral catalyst. For this target molecule, the approach involves the asymmetric hydrogenation of the corresponding α-amino ketone, tert-butyl (1-oxo-1-hydroxypentan-2-yl)carbamate.
The development of ruthenium catalysts bearing chiral diphosphine and diamine ligands by Noyori and colleagues revolutionized this field, enabling the highly enantioselective reduction of ketones, including those with amino functionality.[5][6]
Caption: Workflow for Asymmetric Catalytic Reduction.
Causality Behind Experimental Choices:
-
Catalyst System: The catalyst is the heart of this transformation. A system like RuCl₂[(R)-BINAP][(R,R)-DPEN] or similar variants acts as a bifunctional catalyst.[5] It is believed that the ketone substrate does not coordinate directly to the metal center. Instead, the N-H of the diamine ligand and the Ru-H hydride act in concert to hydrogenate the carbonyl group through a six-membered pericyclic transition state. The chiral ligands create a highly asymmetric environment, forcing the hydrogen to add to one face of the ketone preferentially, thus inducing high enantioselectivity.[7]
-
Reaction Conditions: These reactions are typically run under a hydrogen atmosphere (from a few to several atmospheres of pressure) in a polar solvent like ethanol or methanol. A base, such as potassium tert-butoxide, is often required to generate the active catalytic species. The substrate-to-catalyst (S/C) ratio can be very high (often >1000), making this an atom-economical approach for large-scale synthesis.
Protocol 2: Asymmetric Hydrogenation of an α-Amino Ketone
This is a representative protocol based on established Noyori-type hydrogenations.[7] The synthesis of the starting amino ketone is a prerequisite and is not detailed here.
-
Catalyst Activation: In a glovebox, charge a pressure-rated autoclave with the chiral ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru catalyst, 0.001 eq) and the N-Boc-amino ketone substrate (1.0 eq).
-
Reaction Setup: Add degassed 2-propanol as the solvent. Add a solution of potassium tert-butoxide (0.02 eq) in 2-propanol.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 8 atm). Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and filter through a pad of silica gel to remove the catalyst. Concentrate the filtrate and purify the crude product by flash chromatography to yield the target amino alcohol.
Strategy 3: Biocatalytic Kinetic Resolution
Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on a chiral catalyst (in this case, an enzyme) reacting significantly faster with one enantiomer than the other. For resolving racemic 2-(Boc-amino)-1-pentanol, lipase-catalyzed acylation is a well-established and highly effective method.[8]
In this approach, the racemic amino alcohol is first synthesized and protected. Then, a lipase enzyme is used to selectively acylate one enantiomer (e.g., the (S)-enantiomer) with an acyl donor, leaving the desired (R)-enantiomer unreacted.
Caption: Workflow for Biocatalytic Kinetic Resolution.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases, such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435), are workhorse enzymes in organic synthesis.[9] They are robust, commercially available, and exhibit high enantioselectivity for a broad range of alcohols. The enzyme's active site is chiral and preferentially binds one enantiomer of the alcohol in an orientation suitable for catalysis.
-
Acyl Donor: Vinyl acetate is an excellent, irreversible acyl donor. The acylation reaction produces acetaldehyde as a byproduct, which is volatile. The enol tautomer, vinyl alcohol, immediately isomerizes to acetaldehyde, driving the equilibrium towards the products and preventing the reverse reaction (hydrolysis).
-
Solvent: The reaction is typically performed in a non-polar organic solvent like hexane or tert-butyl methyl ether (MTBE) to maintain the enzyme's activity and prevent hydrolysis of the product ester.
Protocol 3: Lipase-Catalyzed Resolution of Racemic 2-(Boc-amino)-1-pentanol
This protocol is based on standard enzymatic resolution procedures.[9][10]
-
Reaction Setup: To a solution of racemic 2-(Boc-amino)-1-pentanol (1.0 eq) in MTBE, add vinyl acetate (0.6 eq). Note: Using a substoichiometric amount of the acyl donor ensures that the reaction stops before 50% conversion, maximizing the enantiomeric excess of the remaining alcohol.
-
Enzymatic Reaction: Add immobilized lipase (e.g., Novozym 435, ~10% by weight of the substrate). Seal the flask and agitate the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) on an orbital shaker.
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at ~45-50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the formed ester.
-
Workup: Once the target conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted this compound from the acylated (S)-enantiomer by flash column chromatography on silica gel.
Comparative Analysis of Synthetic Strategies
The optimal synthetic route depends heavily on the specific requirements of the project, such as scale, cost, available equipment, and enantiopurity targets.
| Parameter | Strategy 1: Chiral Pool | Strategy 2: Asymmetric Catalysis | Strategy 3: Biocatalytic Resolution |
| Starting Material | (R)-Norvaline (chiral) | Prochiral α-amino ketone | Racemic 2-amino-1-pentanol |
| Key Transformation | Carboxylic acid reduction | Asymmetric hydrogenation | Enzymatic acylation |
| Enantioselectivity | Excellent (>99% ee) | Very Good to Excellent (>95% ee)[7] | Excellent (>99% ee achievable)[9] |
| Theoretical Yield | ~100% | ~100% | 50% (max) |
| Atom Economy | Good | Excellent (uses H₂) | Poor (loses 50% of material) |
| Scalability | High | High (requires pressure reactor) | Moderate to High |
| Key Advantages | Direct, conceptually simple, high ee guaranteed by starting material. | High S/C ratio, high throughput potential. | Mild conditions, high ee, reusable catalyst. |
| Key Disadvantages | Cost/availability of (R)-norvaline. | Requires specialized catalyst and equipment (autoclave). | Maximum 50% yield, requires separation of enantiomers. |
Conclusion
The enantioselective synthesis of this compound can be successfully achieved through several robust and reliable methods. The Chiral Pool approach starting from (R)-norvaline is the most direct route, offering excellent enantiopurity, provided the starting material is accessible and cost-effective. For applications where catalyst efficiency and atom economy are paramount, Asymmetric Catalytic Hydrogenation presents a powerful, albeit more technologically demanding, alternative. Finally, Biocatalytic Resolution offers an environmentally friendly method that delivers products of exceptionally high enantiomeric purity, though it is inherently limited to a 50% theoretical yield. The selection of the optimal strategy requires a careful evaluation of economic, logistical, and technical factors, with each method providing a validated pathway to this critical chiral intermediate.
References
- Ohkuma, T., et al. (2001). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl₂(diphosphine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 123(43), 10870-10871.
- Hamann, H. J., et al. (2020). A General, Mild, and Functional Group Tolerant Method for the Reduction of Carboxylic Acids, Including N-Protected Amino Acids. Organic Syntheses, 97, 388-405.
- Sandoval, C. A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
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Francalanci, F., et al. (1987). Lipase-Catalyzed Resolution of Chiral 2-Amino 1-Alcohols. The Journal of Organic Chemistry, 52(23), 5079-5082.
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Foelsche, E., et al. (1990). Lipase-Catalyzed Resolution of Acyclic Amino Alcohol Precursors. The Journal of Organic Chemistry, 55(6), 1749-1753.
- Chari, M. A., et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1), 58-60.
- Fülöp, F., et al. (2000). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 70(3), 114-121.
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Francalanci, F., et al. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(23), 5079–5082.
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
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BenchChem. (2025). discovery and synthesis of chiral amino alcohols. BenchChem Technical Guides.
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Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 445-447.
- Gotor-Fernández, V., et al. (2010). Chiral amino amides for the ruthenium(II)-catalyzed asymmetric transfer hydrogenation reaction of ketones in water. Tetrahedron: Asymmetry, 21(1), 115-119.
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Dickman, D. A., & Meyers, A. I. (1993). Reduction of Amino Acids to Amino Alcohols: L-Valinol. Organic Syntheses, Coll. Vol. 8, p.620 (1993); Vol. 63, p.136 (1985).
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific Application Notes.
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Pellissetto, S., & Pelliccia, S. (1987). Process for the enzymatic resolution of racemic 2-amino-1-alkanols. Google Patents, US4835102A.
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Gotor-Fernández, V., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 24(17), 3108.
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-Synthesis.com.
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
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Ohkuma, T., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society, 128(27), 8724-8725.
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Sandoval, C. A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 166-172.
- Periasamy, M., et al. (2000). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids.
- Soai, K., et al. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol. Chemistry Letters, 13(6), 893-896.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org.
- Straathof, A. J. J., et al. (1996). Kinetic Analysis and Simulation Studies for Lipase-Catalysed Resolution of Racemic 2-Methyl-1-Pentanol.
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Baran, P. S. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Laboratory, Scripps Research.
- Våbenø, J., et al. (2004). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 69(25), 8731-8739.
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809462.
- Herrera-Guzmán, K., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 1-10.
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The Org Chem Project. (n.d.). Boc Protection Mechanism (Boc2O). The Organic Chemistry Project.
- Brown, H. C., et al. (1984). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2841-2850.
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EMD Millipore. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Sigma-Aldrich.
- Våbenø, J., et al. (2004). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry, 69(25), 8731-8739.
- Owsianik, K., et al. (2013). Three-step synthesis of chiral and sterically hindered amino alcohols based on cyclic enol phosphates. Tetrahedron: Asymmetry, 24(12), 737-744.
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BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
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Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones. Sigma-Aldrich Technical Bulletins.
- Li, J., et al. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Journal of Organic Chemistry, 14(6), 1-8.
- Szymański, M. P., et al. (2019). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
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Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92211-92215.
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Gresham, T. L. (1950). Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. Google Patents, US2516337A.
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Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich Protocols.
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Szymańska, K., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 23(19), 11453.
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Li, Z., et al. (2007). Synthesis method of chiral norvaline. Google Patents, CN101007772A.
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Tajbakhsh, M., et al. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 2011(3), 490-496.
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Espinoza-Hicks, J. C., et al. (2023). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. Amino Acids, 55, 939–946.
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A Comprehensive Technical Guide to (R)-2-(Boc-amino)-1-pentanol: A Chiral Building Block for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(tert-butoxycarbonylamino)-1-pentanol, a chiral amino alcohol, serves as a critical building block in the stereoselective synthesis of complex organic molecules. Its unique structural arrangement, featuring a protected amine and a primary alcohol on a defined stereocenter, makes it an invaluable intermediate in the development of novel therapeutics. This guide provides an in-depth analysis of its physical properties, synthesis, and applications, offering a technical resource for professionals in the field of drug discovery and organic chemistry.
Core Compound Identification
-
IUPAC Name: tert-butyl ((R)-1-hydroxypentan-2-yl)carbamate
-
CAS Number: 116611-57-5
-
Molecular Formula: C₁₀H₂₁NO₃
-
Molecular Weight: 203.28 g/mol
Physicochemical Properties
The physical characteristics of (R)-2-(Boc-amino)-1-pentanol are fundamental to its handling, reactivity, and integration into synthetic workflows. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Boiling Point | 309 °C | [1] |
| Density | 0.997 g/cm³ | [1] |
| Flash Point | 141 °C | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in a range of organic solvents |
Note: Detailed experimental data on properties such as melting point and optical rotation for the Boc-protected form are not widely published. For the parent amine, (R)-(-)-2-amino-1-pentanol, a melting point of 44-48 °C has been reported.
Synthesis and Manufacturing
The most common and direct route to this compound is through the protection of the amino group of its precursor, (R)-2-amino-1-pentanol. The tert-butoxycarbonyl (Boc) protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
General Synthesis Workflow
The synthesis involves the reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This straightforward procedure provides the desired N-protected amino alcohol in high yield.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Boc Protection of (R)-2-amino-1-pentanol
This protocol is a representative procedure for the N-Boc protection of a primary amino alcohol.
Materials:
-
(R)-2-amino-1-pentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve (R)-2-amino-1-pentanol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.
-
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.
Applications in Drug Development and Asymmetric Synthesis
Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and serve as versatile building blocks in asymmetric synthesis. The Boc-protection of (R)-2-amino-1-pentanol allows for the selective manipulation of the hydroxyl group and subsequent deprotection of the amine for further functionalization.
Role as a Chiral Intermediate
The primary utility of this compound lies in its role as a chiral synthon. The defined stereochemistry at the C-2 position is crucial for the synthesis of enantiomerically pure pharmaceuticals, where biological activity is often dependent on a specific stereoisomer.
Synthesis of Bioactive Molecules
The parent compound, (R)-2-amino-1-pentanol, is a known intermediate in the synthesis of various biologically active compounds. For instance, its S-enantiomer is utilized in the preparation of the antiviral agent telaprevir. By extension, this compound is a valuable precursor for the synthesis of novel drug candidates where the (R)-configuration is desired.
Utility in Asymmetric Catalysis
Chiral amino alcohols are frequently employed as ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. While direct applications of this compound in catalysis are less common due to the protected amine, its deprotected form can be readily incorporated into chiral ligands.
Caption: Synthetic utility of this compound in drug development.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the presence of orthogonally protected functional groups make it an essential tool for researchers and scientists in the pharmaceutical industry. The straightforward synthesis and the broad potential for elaboration underscore its importance in the ongoing quest for novel and effective therapeutic agents.
References
Sources
Spectroscopic data of (R)-2-(Boc-amino)-1-pentanol (¹H NMR, ¹³C NMR, IR)
A Comprehensive Spectroscopic Guide to (R)-2-(Boc-amino)-1-pentanol
This technical guide provides an in-depth analysis of the spectroscopic data for the chiral amino alcohol, this compound. This compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity and purity. This guide will delve into the practical aspects and theoretical underpinnings of ¹H NMR, ¹³C NMR, and IR spectroscopy as applied to this specific molecule.
Introduction
This compound possesses a primary alcohol and a Boc-protected secondary amine, both of which present distinct and informative signals in various spectroscopic techniques. The chirality at the C2 position adds another layer of complexity and importance to its characterization. Accurate interpretation of its spectral data is crucial for confirming the successful synthesis and purity of the compound, which is a critical step in any synthetic workflow.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.[1]
Experimental Protocol
A standard ¹H NMR spectrum is acquired by dissolving a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the signals from the analyte.[2] Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.[2]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation and Analysis
The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects.[3][4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H5 (CH₃) | ~0.9 | Triplet (t) | 3H | ~7.0 |
| H4 (CH₂) | ~1.3-1.5 | Multiplet (m) | 2H | - |
| H3 (CH₂) | ~1.3-1.5 | Multiplet (m) | 2H | - |
| Boc (3 x CH₃) | ~1.45 | Singlet (s) | 9H | - |
| H2 (CH) | ~3.6-3.8 | Multiplet (m) | 1H | - |
| H1 (CH₂) | ~3.4-3.6 | Multiplet (m) | 2H | - |
| NH | ~4.8-5.2 | Broad singlet (br s) | 1H | - |
| OH | Variable | Broad singlet (br s) | 1H | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Key Observations and Causality:
-
Boc Group: The nine equivalent protons of the tert-butyl group give rise to a characteristic strong singlet at approximately 1.45 ppm.[5] This is a hallmark of the Boc protecting group.
-
Alkyl Chain: The terminal methyl group (H5) appears as a triplet due to coupling with the adjacent methylene group (H4). The methylene groups (H3 and H4) often appear as complex multiplets due to overlapping signals.
-
Stereocenter and Diastereotopic Protons: The protons on C1 (H1) are diastereotopic due to the adjacent chiral center at C2. This means they are chemically non-equivalent and can exhibit different chemical shifts and couple to each other, often resulting in a more complex multiplet.
-
Methine and Methylene Protons near Heteroatoms: The methine proton (H2) and the methylene protons (H1) are shifted downfield due to the deshielding effect of the adjacent nitrogen and oxygen atoms, respectively.[6]
-
Labile Protons: The NH and OH protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly with concentration, temperature, and solvent.
Caption: ¹H NMR experimental and analysis workflow.
Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. While ¹³C has a low natural abundance (1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra.[1]
Experimental Protocol
The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The spectra are typically acquired with proton decoupling, which results in a spectrum where each unique carbon atom appears as a single sharp line.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a concentrated solution of this compound (20-50 mg) in a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Place the sample in the spectrometer and perform tuning and shimming.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is generally required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
Data Interpretation and Analysis
The ¹³C NMR spectrum of this compound will show distinct signals for each carbon atom in a unique chemical environment.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C5 (CH₃) | ~14 |
| C4 (CH₂) | ~19 |
| C3 (CH₂) | ~35 |
| Boc (3 x CH₃) | ~28 |
| C2 (CH) | ~53 |
| C1 (CH₂) | ~65 |
| Boc (quaternary C) | ~79 |
| Boc (C=O) | ~156 |
Note: Chemical shifts are approximate and can be influenced by the solvent.
Key Observations and Causality:
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is significantly deshielded and appears at a characteristic downfield shift of around 156 ppm.[5][7]
-
Quaternary Carbon: The quaternary carbon of the tert-butyl group is also deshielded and is typically found around 79 ppm.[5]
-
Alkyl Carbons: The carbons of the pentyl chain appear in the upfield region of the spectrum, with their chemical shifts influenced by their proximity to the electronegative oxygen and nitrogen atoms. C1 and C2 are the most downfield of the alkyl carbons.
-
Boc Methyl Carbons: The three equivalent methyl carbons of the Boc group give a strong signal at approximately 28 ppm.[5]
Part 3: Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Experimental Protocol
IR spectra of solid samples like this compound can be obtained using several methods, with Attenuated Total Reflectance (ATR) and the KBr pellet method being the most common.[9][10]
ATR-FTIR Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[5]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[9]
-
Apply Pressure: Use the instrument's clamp to ensure good contact between the sample and the crystal.[9]
-
Data Acquisition: Acquire the IR spectrum.
KBr Pellet Step-by-Step Methodology:
-
Mixing: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[11][12]
-
Grinding: Grind the mixture into a fine powder using an agate mortar and pestle.[11][12]
-
Pressing: Place the powder in a pellet die and apply high pressure (8-10 tons) using a hydraulic press to form a transparent pellet.[11][13]
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum.
Data Interpretation and Analysis
The IR spectrum of this compound will display characteristic absorption bands for its key functional groups.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200-3600 | Strong, broad |
| N-H Stretch (carbamate) | 3200-3400 | Medium |
| C-H Stretch (alkyl) | 2850-3000 | Medium-Strong |
| C=O Stretch (carbamate) | 1680-1720 | Strong, sharp |
| N-H Bend (amide II) | 1500-1550 | Medium |
| C-O Stretch (alcohol) | 1000-1200 | Strong |
Key Observations and Causality:
-
O-H and N-H Stretching: The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the alcohol, often overlapping with the N-H stretching of the carbamate. The broadness is due to hydrogen bonding.
-
C=O Stretching: A strong, sharp absorption band in the 1680-1720 cm⁻¹ range is a definitive indicator of the carbonyl group in the Boc protecting group.[5]
-
C-H Stretching: The absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the alkyl portions of the molecule.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-O and C-N stretching, and various bending vibrations.
Sources
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- 9. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]
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- 12. shimadzu.com [shimadzu.com]
- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
A Technical Guide to the Commercial Sourcing of (R)-2-(Boc-amino)-1-pentanol for Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is a critical factor that dictates its biological activity, efficacy, and safety profile. Chiral building blocks—small, enantiomerically pure molecules—are therefore indispensable starting materials for the synthesis of complex active pharmaceutical ingredients (APIs). (R)-2-(Boc-amino)-1-pentanol is one such crucial chiral building block. Its structure, featuring a protected amine and a primary alcohol on a defined stereocenter, makes it a versatile intermediate for constructing more complex molecules. The demand for enantiomerically pure compounds is driven by the need for drugs with improved therapeutic windows and reduced side effects. This guide provides an in-depth overview of the commercial availability, supplier landscape, and critical quality considerations necessary for the successful procurement of this compound for research and development applications.
Chemical and Physical Profile
A precise understanding of the chemical and physical properties of a building block is the foundation of its effective use in synthesis.
| Identifier | Value |
| IUPAC Name | (R)-tert-butyl (1-hydroxypentan-2-yl)carbamate |
| Synonyms | This compound |
| CAS Number | 116611-57-5[1] |
| Molecular Formula | C10H21NO3[1] |
| Molecular Weight | 203.28 g/mol [1] |
| Typical Purity | ≥97%[1] |
| Storage Temp. | Room Temperature / 2-8°C[2] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="CH3"]; C2 [label="CH2"]; C3 [label="CH2"]; C4 [label="C"]; C5 [label="CH2OH"]; N [label="NH"]; Boc [label="Boc"];
// Invisible node for stereochemistry H [label="H", fontcolor="#FFFFFF", pos="2.2,0.2!"];
// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C4 -- N [len=1.2]; N -- Boc [style=dashed];
// Manual positioning for clarity C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0!"]; C4 [pos="3,0!"]; C5 [pos="4,0!"]; N [pos="3,1!"]; Boc [pos="3,2!"];
// Label for stereocenter R_label [label="(R)", pos="3.2,-0.5!"]; }
Caption: Chemical structure of this compound.
Commercial Landscape and Supplier Analysis
The market for chiral building blocks has matured significantly, with numerous specialized suppliers offering a wide range of compounds. While this specific enantiomer may require sourcing from vendors focused on chiral chemistry, it is commercially available. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate a history of quality.
| Supplier | Catalog ID | Purity | Notes |
| AChemBlock | M22962 | 97% | Listed as this compound.[1] |
| Advanced ChemBlocks | M22961 | 97% | Lists the (S)-enantiomer, indicating capability in this chemical class.[2] |
| Fisher Scientific | Multiple | Varies | A major distributor that lists amino alcohols with a molecular weight of 203.28 g/mol from various manufacturers.[3] |
| BOC Sciences | N/A | >94.0% (GC) | Specializes in chiral intermediates, such as the related (R)-(-)-2-Amino-1-butanol, highlighting expertise in chiral compounds.[] |
Note: The availability and catalog numbers from suppliers can change. It is always recommended to verify directly with the vendor before ordering.
Critical Quality Considerations for Procurement
When sourcing a chiral building block like this compound, the ultimate success of a multi-step synthesis depends on the quality of the starting material. Simply relying on a catalog description is insufficient for drug development applications.
Purity: A Two-Fold Analysis
-
Chemical Purity : This refers to the percentage of the desired compound relative to any achiral impurities (e.g., residual solvents, starting materials, or side-reaction products). Suppliers typically determine this via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is common for research-grade materials.[1]
-
Enantiomeric Purity (or Enantiomeric Excess, ee) : This is the most critical parameter for a chiral building block. It measures the excess of one enantiomer (the desired R-enantiomer) over the other (the S-enantiomer). An ee of >98% is often required. The presence of the undesired enantiomer can lead to the formation of diastereomeric impurities in subsequent steps, which can be difficult to separate and may have different pharmacological or toxicological profiles.
Interpreting Supplier Documentation
A trustworthy supplier will readily provide detailed documentation to validate the quality of their product.
-
Certificate of Analysis (CoA) : This is a lot-specific document that is non-negotiable for any research or development work. It provides the actual analytical results for the specific batch of material being purchased. A researcher must scrutinize the CoA for:
-
Identity Confirmation : Methods like NMR or IR spectroscopy confirming the chemical structure.
-
Chemical Purity Assay : The specific result (e.g., 98.5% by GC) and the method used.
-
Enantiomeric Excess (ee) Assay : The result (e.g., 99.2% ee) and the method, which is typically chiral HPLC.
-
Water Content : Important for calculating exact molar quantities for reactions.
-
-
Safety Data Sheet (SDS) : This document provides essential information on safe handling, storage, and disposal. For amino alcohols, it will include information on potential irritation and the required personal protective equipment (PPE), such as gloves and eye protection.
Procurement and Handling Workflow
A systematic approach to procurement ensures that high-quality material is sourced and properly integrated into the laboratory inventory.
Caption: A standard workflow for procuring critical chiral raw materials.
Step-by-Step Procurement Protocol:
-
Supplier Identification : Identify a list of potential suppliers from chemical databases and catalogs, focusing on those specializing in chiral building blocks.
-
Request Documentation : Contact the suppliers to request a quote and, most importantly, the Certificate of Analysis for the current batch in stock.
-
Technical Vetting : Carefully review the CoA to ensure the chemical purity and enantiomeric excess meet the stringent requirements of the research project.
-
Purchase Order : Once a supplier's material is approved, issue a formal purchase order.
-
Receiving and Inspection : Upon delivery, visually inspect the packaging for damage. Crucially, verify that the lot number on the received container matches the lot number on the CoA you previously approved.
-
Inventory Management : Log the chemical into your laboratory's inventory system, attaching a digital copy of the CoA for future reference.
-
Storage : Store the material according to the conditions specified on the SDS and product label (e.g., 2-8°C or -20°C) to ensure its long-term stability.[5]
Conclusion
This compound is a commercially available and valuable chiral building block for drug discovery and development. Its successful application, however, is fundamentally dependent on rigorous quality control. Researchers and drug development professionals must move beyond simple catalog orders and adopt a diligent procurement process centered on the critical evaluation of lot-specific analytical data, particularly the enantiomeric excess. By partnering with reputable suppliers who provide transparent and comprehensive documentation, scientists can ensure the integrity of their synthetic routes and the ultimate quality of their target molecules.
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The Strategic Role of (R)-2-(Boc-amino)-1-pentanol in Asymmetric Synthesis: A Technical Guide
Introduction: The Value of Chiral Amino Alcohols in Modern Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral 1,2-amino alcohols are a cornerstone of this endeavor, serving as versatile building blocks, chiral auxiliaries, and precursors to sophisticated ligands for asymmetric catalysis.[1] Their utility stems from the strategic placement of a hydroxyl and an amino group, which can form stable bidentate complexes with metal centers, thereby creating a defined chiral environment to influence the stereochemical outcome of a reaction.[1] Among the diverse array of these valuable synthons, (R)-2-(tert-butoxycarbonylamino)-1-pentanol, hereafter referred to as (R)-Boc-aminopentanol, has emerged as a valuable intermediate. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality, allowing for selective manipulation of the hydroxyl group, and its facile removal under mild acidic conditions makes it a strategic choice in multi-step syntheses. This guide provides an in-depth technical exploration of the role of (R)-Boc-aminopentanol in asymmetric synthesis, with a focus on its application as a precursor to chiral ligands and its potential as a chiral auxiliary.
Core Application: A Precursor to Chiral Bis(oxazoline) Ligands
A primary application of (R)-Boc-aminopentanol is in the synthesis of chiral bis(oxazoline) (BOX) ligands.[2] These C₂-symmetric ligands are renowned for their efficacy in a multitude of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, cyclopropanation, and conjugate additions.[2][3] The synthesis of BOX ligands typically involves the condensation of two equivalents of a chiral amino alcohol with a dicarboxylic acid derivative.[1] The Boc-protected nature of (R)-Boc-aminopentanol necessitates a deprotection step prior to its use in BOX ligand synthesis.
Logical Workflow for Bis(oxazoline) Ligand Synthesis
The transformation of (R)-Boc-aminopentanol into a functional BOX ligand follows a well-defined, logical sequence. This workflow highlights the strategic use of the Boc protecting group, which masks the reactive amine during initial handling and is removed immediately prior to the crucial cyclization step.
Caption: Workflow for the synthesis of a chiral BOX ligand from this compound.
Experimental Protocol: Synthesis of a Methylene-Bridged Bis(oxazoline) Ligand
This protocol provides a representative procedure for the synthesis of a methylene-bridged BOX ligand, a common scaffold in asymmetric catalysis. The procedure is adapted from established methods for BOX ligand synthesis from chiral amino alcohols.[4]
Part 1: Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and methanol.
-
Acidification: Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 2.0 eq) or trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude (R)-2-amino-1-pentanol hydrochloride can be used directly in the next step after neutralization or purified further.
Part 2: Synthesis of the Bis(oxazoline) Ligand
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine the crude (R)-2-amino-1-pentanol (2.0 eq) and a suitable dicarboxylic acid derivative such as diethyl malonimidate dihydrochloride (1.0 eq) in a solvent like dichloromethane.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and stir for 18-24 hours.[4]
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure bis(oxazoline) ligand.
Potential Role as a Chiral Auxiliary: The Oxazolidinone Approach
While direct applications of (R)-Boc-aminopentanol as a chiral auxiliary are not extensively documented, its structural motifs are highly suggestive of its potential to be converted into an Evans-type oxazolidinone auxiliary.[] Chiral oxazolidinones are powerful tools for stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[] The synthesis of an oxazolidinone from a chiral amino alcohol is a well-established transformation.[6]
Hypothetical Synthesis and Application of an (R)-pentyl-oxazolidinone Auxiliary
The conversion of (R)-Boc-aminopentanol to a chiral oxazolidinone auxiliary would involve deprotection followed by reaction with a carbonylating agent like phosgene or a phosgene equivalent. The resulting oxazolidinone could then be acylated and subjected to diastereoselective enolate alkylation.
Caption: Hypothetical workflow for the use of an (R)-2-amino-1-pentanol-derived oxazolidinone in asymmetric alkylation.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome of reactions employing oxazolidinone auxiliaries is governed by the formation of a rigid, chelated transition state. In the case of an alkylation reaction, the enolate formed after deprotonation adopts a conformation where one face is sterically shielded by the substituent at the C4 position of the oxazolidinone (in this case, the propyl group derived from the pentanol backbone). The incoming electrophile is thus directed to the less hindered face, leading to high diastereoselectivity.
Data Presentation: Performance of Related Chiral Amino Alcohol-Derived Ligands
| Ligand Precursor | Reaction Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (1R,2S)-1-amino-2-indanol | Diels-Alder | Cu(OTf)₂ | >90 | 96 | [7] |
| L-Valinol | Cyclopropanation | Cu(I) | 70-90 | 90-99 | [3] |
| (S)-tert-Leucinol | Michael Addition | Ni(II) | 85-95 | 95-99 | [3] |
Conclusion and Future Outlook
This compound serves as a valuable and strategically protected chiral building block in asymmetric synthesis. Its primary and most well-defined role is as a precursor for the synthesis of chiral bis(oxazoline) ligands, which are of significant importance in homogeneous catalysis. While its direct application as a chiral auxiliary is less documented, its structure strongly suggests its potential for conversion into highly effective oxazolidinone auxiliaries for stereoselective carbon-carbon bond formation. The future development and application of (R)-Boc-aminopentanol and its derivatives will likely focus on the synthesis of novel ligand architectures for challenging asymmetric transformations and their incorporation into the total synthesis of complex, biologically active molecules. Further research into the diastereoselective reactions of its derived auxiliaries would be a valuable contribution to the field of asymmetric synthesis.
References
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Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835-875. [Link]
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Davies, I. W.; Gerena, L.; Lu, N.; Larsen, R. D.; Reider, P. J. A General Synthesis of Chiral C₂-Symmetric Bis(oxazoline) Ligands. The Journal of Organic Chemistry, 1996 , 61 (26), 9629-9630. [Link]
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Hofstra, J. L.; DeLano, T. J.; Reisman, S. E. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 2020 , 97, 172-188. [Link]
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Kwo, A. C. Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. 2022 . [Link]
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Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M.; Xu, D.; Zhang, X. L. The Osmium-Catalyzed Asymmetric Aminohydroxylation (AA) of Olefins. The Journal of Organic Chemistry, 1992 , 57 (10), 2768-2771. [Link]
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Wikipedia contributors. Bisoxazoline ligand. Wikipedia, The Free Encyclopedia. [Link]
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NIST. 2-Amino-1-pentanol hydrochloride. NIST Chemistry WebBook. [Link]
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de Figueiredo, R. M.; Fröhlich, R.; Christmann, M. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. The Journal of Organic Chemistry, 2006 , 71 (19), 7457-7460. [Link]
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Stanley, L. M.; Sibi, M. P. Chiral Bisoxazoline Ligands. In Privileged Chiral Ligands and Catalysts; Wiley-VCH Verlag GmbH & Co. KGaA, 2011; pp 171-219. [Link]
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Kreitmeier, P.; Gais, H.-J. Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules, 2021 , 26 (12), 3641. [Link]
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Chem-Impex International. 5-(Boc-amino)-1-pentanol. [Link]
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Hashimoto, T.; Maruoka, K. Asymmetric N-H Insertion Reaction With Chiral Aminoalcohol as Catalytic Core of Cinchona Alkaloids. Chemical & Pharmaceutical Bulletin, 2007 , 55 (11), 1642-1644. [Link]
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Lu, T.; Livinghouse, T. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 2015 , 80 (22), 11456-11465. [Link]
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Fochi, M.; Caruana, L.; Bernardi, L. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 2022 , 27 (12), 3749. [Link]
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Forró, E.; Fülöp, F. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 2014 , 10, 255-261. [Link]
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Wang, Y.; Liu, Y.; Zhang, X.; Wang, R. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers, 2016 , 3 (11), 1463-1470. [Link]
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O'Brien, P. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Chemical Society Reviews, 2009 , 38 (1), 145-159. [Link]
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Krawczyk, H.; Głowacka, I. E.; Szacon, E.; Dziuba, K.; Stankiewicz, M.; Janecka, A. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 2021 , 26 (18), 5621. [Link]
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A Technical Guide to the Stereochemical Properties and Applications of (R)-2-(Boc-amino)-1-pentanol
Introduction
In the landscape of modern pharmaceutical development and complex organic synthesis, chiral building blocks are indispensable tools for constructing enantiomerically pure molecules. (R)-2-(tert-butoxycarbonylamino)-1-pentanol, hereafter referred to as (R)-2-(Boc-amino)-1-pentanol, represents a quintessential example of such a synthon. This molecule features a primary alcohol and a Boc-protected primary amine appended to a defined stereocenter, making it a versatile intermediate for the synthesis of bioactive compounds.[1] The pharmaceutical industry places a high premium on stereochemical purity, as the biological activity, metabolic profile, and toxicity of a drug are often dictated by its specific three-dimensional arrangement.[1][2]
This technical guide provides an in-depth examination of the stereochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, analytical characterization, and strategic applications. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.
Section 1: Physicochemical and Stereochemical Properties
The utility of this compound is rooted in its unique combination of a stereochemically defined core, a reactive hydroxyl group, and a strategically protected amine.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl ((2R)-1-hydroxypentan-2-yl)carbamate | [3] |
| CAS Number | 116611-57-5 | [3] |
| Molecular Formula | C₁₀H₂₁NO₃ | [3] |
| Molecular Weight | 203.28 g/mol | [3] |
| Appearance | Expected to be a colorless liquid or low-melting solid | [4] |
| Stereochemistry | (R)-configuration at C2 | [3] |
| Key Functional Groups | Primary Alcohol (-CH₂OH), Boc-protected Amine (-NHBoc) | [5] |
The (R)-Stereocenter: The Core of Chirality
The defining feature of this molecule is the chiral center at the second carbon (C2). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows:
-
-NHBoc (highest priority due to the nitrogen atom)
-
-CH₂OH (priority based on the oxygen atom)
-
-CH₂CH₂CH₃ (propyl chain)
-
-H (lowest priority)
With the lowest priority group (H) oriented away from the viewer, the sequence from highest to lowest priority (1→2→3) proceeds in a clockwise direction, confirming the (R)-configuration. This specific stereochemistry is crucial for achieving the desired biological interactions in target molecules, such as enzyme inhibitors or receptor ligands.[1]
The Boc Protecting Group: A Synthetic Enabler
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.[5][6]
-
Stability: It is exceptionally stable under a wide array of reaction conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[5] This robustness allows for selective chemical manipulation of other parts of the molecule, such as the primary alcohol.
-
Orthogonality: The Boc group's key advantage is its lability under mild acidic conditions.[1] Treatment with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent efficiently cleaves the carbamate to reveal the free amine, generating gaseous byproducts (CO₂ and isobutylene).[5] This clean deprotection strategy simplifies purification and is orthogonal to many other protecting groups (e.g., base-labile Fmoc or silyl ethers).[7]
Caption: The Boc group protection/deprotection cycle.
Section 2: Synthesis and Manufacturing Control
The enantioselective synthesis of this compound is critical to ensuring its quality for pharmaceutical applications. The most common and reliable strategies begin with an enantiopure precursor.
Common Synthetic Routes
-
Reduction of a Protected Amino Acid: This route starts with the commercially available amino acid, D-Norvaline ((R)-2-aminopentanoic acid). The acid is first N-protected with the Boc group, and the resulting Boc-D-Norvaline is then reduced to the primary alcohol.
-
Causality: This is often the preferred route in process chemistry. The stereocenter is set from a readily available and often inexpensive chiral pool starting material. Reductants like borane (BH₃) or lithium aluminum hydride (LAH) are effective, though care must be taken with functional group tolerance and safety.
-
-
Selective Protection of a Chiral Amino Alcohol: This approach begins with (R)-2-amino-1-pentanol, which can be synthesized via methods like the asymmetric reductive amination of a hydroxy ketone.[8] The amino group is then selectively protected in the presence of the hydroxyl group.
-
Causality: The primary amine is significantly more nucleophilic than the primary alcohol, allowing for high selectivity under controlled conditions.[9] This method is straightforward if the parent amino alcohol is available with high enantiopurity. Using alcoholic solvents can even enhance the rate of Boc protection for some amines.[10]
-
Caption: Workflow for selective Boc protection.
Detailed Protocol: Selective Boc Protection of (R)-2-amino-1-pentanol
This protocol describes a self-validating system for the synthesis and purification of the title compound.
Materials:
-
(R)-2-amino-1-pentanol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (R)-2-amino-1-pentanol and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine to the solution. The base acts as a scavenger for the acid generated during the reaction.
-
Boc Anhydride Addition: Cool the flask to 0°C in an ice bath. Add a solution of (Boc)₂O in DCM dropwise over 15 minutes. Causality: Slow addition at a low temperature helps to control the exotherm and prevent potential side reactions.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material. Self-Validation: A successful reaction will show the disappearance of the starting amine spot and the appearance of a new, less polar product spot.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine. Causality: The bicarbonate wash removes any acidic impurities, while the brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Section 3: Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the structure and, most importantly, the stereochemical purity of the final product.
Structural Verification
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | ~5.0-5.5 ppm: Broad singlet, 1H (N-H of carbamate).~3.4-3.8 ppm: Multiplets, 3H (-CH(NHBoc)- and -CH₂OH).~1.45 ppm: Singlet, 9H (-C(CH₃)₃).~1.2-1.6 ppm: Multiplets, 4H (-CH₂CH₂CH₃).~0.9 ppm: Triplet, 3H (-CH₂CH₂CH₃). |
| ¹³C NMR (CDCl₃) | ~156 ppm: C=O (carbamate).~79 ppm: -C(CH₃)₃.~65 ppm: -CH₂OH.~53 ppm: -CH(NHBoc)-.~35 ppm: -CH₂CH₂CH₃.~28 ppm: -C(CH₃)₃.~19 ppm: -CH₂CH₂CH₃.~14 ppm: -CH₂CH₂CH₃. |
| IR Spectroscopy (neat) | ~3350 cm⁻¹: Broad O-H stretch.~3340 cm⁻¹: N-H stretch.~2870-2960 cm⁻¹: C-H stretches.~1685 cm⁻¹: Strong C=O stretch (carbamate).~1520 cm⁻¹: N-H bend.[11] |
| Mass Spec. (ESI+) | [M+Na]⁺: Expected at m/z 226.15. |
Stereochemical Purity Assessment
The determination of enantiomeric excess (% e.e.) is the most critical quality control parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this analysis.[2][12]
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers, (R) and (S), form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.
Caption: Workflow for Chiral Purity Analysis via HPLC.
Detailed Protocol: Chiral HPLC Analysis
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP such as CHIRALPAK® IC or a similar column is often effective for Boc-protected amino alcohols.[12]
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v). Causality: The polarity of the mobile phase is a critical parameter that must be optimized to achieve baseline separation. Lower polarity often increases retention and resolution on polysaccharide CSPs.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: Ambient (e.g., 25°C).
Procedure:
-
Standard Preparation: Prepare a solution of a racemic (R/S)-2-(Boc-amino)-1-pentanol standard (~1 mg/mL) in the mobile phase. This is essential for identifying the elution order of the two enantiomers.
-
Sample Preparation: Prepare a solution of the synthesized this compound sample at the same concentration.
-
Analysis: Inject the racemic standard onto the HPLC system to determine the retention times for the (R) and (S) enantiomers. Then, inject the sample.
-
Quantification: Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculation: Calculate the enantiomeric excess using the formula: % e.e. = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] × 100 Self-Validation: For a successful enantioselective synthesis, the chromatogram of the product should show one major peak corresponding to the (R)-enantiomer and, ideally, only a baseline or a very small peak for the (S)-enantiomer.
Section 4: Applications in Synthesis
This compound is a powerful intermediate used to install a specific chiral fragment into a larger target molecule. Its bifunctional nature allows for a variety of subsequent transformations.[]
-
Peptide Synthesis: It can be used as a non-canonical building block to create peptide analogues with modified backbones, potentially leading to improved stability or altered biological activity.[4][14]
-
Synthesis of Chiral Ligands: The amino alcohol moiety is a common feature in chiral ligands used for asymmetric catalysis.[]
-
Drug Development: It serves as a starting material for complex APIs where the (R)-amino alcohol structure is a key pharmacophore. The hydroxyl group can be oxidized, converted to a leaving group for substitution, or used in ester/ether linkages, all while the amine remains protected. After the desired modifications, the Boc group can be removed to allow for further functionalization at the nitrogen atom.[1][]
Conclusion
This compound is more than a simple chemical; it is a precisely engineered tool for the construction of complex, stereochemically defined molecules. Its value is derived from the combination of its (R)-stereocenter, the robust and orthogonal Boc protecting group, and the synthetically versatile primary alcohol. A thorough understanding of its properties, synthetic routes, and analytical validation methods, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in drug discovery and development. The rigorous control of its stereochemical purity through methods like chiral HPLC is not merely a procedural step but a fundamental requirement for ensuring the safety and efficacy of the final therapeutic agents.
References
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A-Senior-Application-Scientist's-Guide-to-the-Boc-Protection-of-Chiral-Amino-Alcohols
Authored by: A Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection of chiral amino alcohols, a cornerstone reaction in modern organic synthesis, particularly in pharmaceutical and agrochemical development. Chiral amino alcohols are invaluable building blocks due to their prevalence in natural products and active pharmaceutical ingredients (APIs). This guide will delve into the mechanistic underpinnings of the Boc protection, offer a comparative analysis of common protocols, provide detailed experimental procedures, and address challenges such as chemoselectivity and potential side reactions. The content is tailored for researchers, scientists, and drug development professionals seeking to implement or optimize this critical synthetic transformation.
Introduction: The Strategic Importance of Amine Protection
In the multi-step synthesis of complex molecules, the high reactivity of functional groups like amines often necessitates a temporary masking or "protection" to prevent unwanted side reactions. The amine group's nucleophilicity and basicity can interfere with a wide array of synthetic transformations. An ideal protecting group should be easy to introduce, stable to a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its robustness and straightforward application and removal. It forms a stable carbamate that is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. This stability profile allows for a broad range of subsequent chemical modifications on other parts of the molecule.
Chiral amino alcohols, specifically, are a class of high-value organic compounds that are foundational to numerous natural products and APIs. Their stereochemistry is often paramount for biological activity. Therefore, the ability to selectively protect the amino group of a chiral amino alcohol without affecting the hydroxyl group or the stereocenter is of utmost importance.
The Mechanism of Boc Protection
The standard method for introducing the Boc group involves the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.
The lone pair of electrons on the nitrogen atom of the amino alcohol attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into the highly stable carbon dioxide gas and a tert-butoxide anion. The tert-butoxide then acts as a base to deprotonate the newly formed, positively charged carbamate, yielding the neutral N-Boc protected amino alcohol and tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.
Figure 1: Simplified mechanism of Boc protection.
While the reaction can proceed without an external base, the use of a mild base such as triethylamine (TEA), sodium bicarbonate, or sodium hydroxide is common to neutralize the protonated carbamate intermediate, thereby accelerating the reaction.
Boc-Donating Reagents: A Comparative Overview
While Boc anhydride is the most prevalent reagent for Boc protection, other reagents have been developed for specific applications.
| Reagent | Chemical Name | Key Features & Applications |
| Boc₂O | Di-tert-butyl dicarbonate | The most common and versatile reagent. High reactivity, generally high yields, and byproducts are easily removed. |
| Boc-ON | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | A crystalline and stable reagent. Often used in peptide synthesis. The oxime byproduct is easily removed by extraction. |
Experimental Protocols and Considerations
The conditions for Boc protection are generally mild and flexible, allowing for adaptation to a wide range of substrates.
Standard Protocol for Boc Protection of a Chiral Amino Alcohol
This protocol provides a general procedure for the Boc protection of a primary amino alcohol using Boc anhydride.
Materials:
-
Chiral amino alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a mixture with water)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the chiral amino alcohol (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the base (1.1-1.5 equivalents). For example, triethylamine can be added dropwise.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature. For less reactive amines, the reaction may be gently heated (e.g., to 40 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within a few hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acidic solution (e.g., 1 M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Key Considerations for Protocol Optimization
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and solubility of the reactants. Aprotic solvents like DCM and THF are common. For amino acids, aqueous mixtures are often employed. Interestingly, alcoholic solvents have been shown to accelerate the Boc protection of aromatic amines.
-
Base Selection: While not always necessary, a base is typically added to scavenge the proton generated, driving the reaction to completion. Triethylamine is a common choice. For more sensitive substrates, milder bases like sodium bicarbonate can be used.
-
Chemoselectivity: In the case of amino alcohols, the amine is significantly more nucleophilic than the alcohol, leading to high chemoselectivity for N-protection over O-protection. Under standard conditions, O-Boc formation is generally not observed. Some protocols have been specifically designed to ensure high chemoselectivity, avoiding side reactions like the formation of oxazolidinones.
-
Side Reactions: While generally a clean reaction, potential side reactions can occur. These include the formation of N,N-di-Boc derivatives, especially with an excess of Boc anhydride, and the formation of isocyanates or ureas under certain basic conditions. Catalyst-free systems in water have been shown to prevent these side products.
Deprotection of the Boc Group
The removal of the Boc group is typically achieved under acidic conditions. This acid-lability is a key feature that allows for its orthogonal use with other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).
Mechanism of Deprotection
The deprotection mechanism is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.
Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.
Common Deprotection Protocols
| Reagent System | Solvent | Typical Conditions | Notes |
| TFA/DCM | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature, 1-2 hours | Highly effective and common. TFA is corrosive and should be handled with care. |
| HCl in Dioxane/Methanol | 1,4-Dioxane or Methanol | 4 M HCl solution, room temperature, 1-4 hours | Provides the amine as the hydrochloride salt, which can be advantageous for purification and stability. |
| Aqueous HCl | Water or biphasic system | Concentrated HCl, room temperature | Simple and cost-effective. |
Challenges in Deprotection: The tert-Butyl Cation
A significant consideration during Boc deprotection is the generation of the electrophilic tert-butyl cation. This reactive intermediate can lead to side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, methionine, and tyrosine in peptide synthesis. To mitigate this, "scavengers" like triisopropylsilane (TIS), water, or anisole are often added to the deprotection cocktail to trap the tert-butyl cation.
Conclusion
The Boc protection of chiral amino alcohols is a fundamental and highly reliable transformation in organic synthesis. Its widespread use is a testament to the stability of the Boc group under a variety of conditions and its facile removal under mild acidic conditions. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and awareness of potential side reactions during both protection and deprotection are crucial for the successful application of this methodology. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize Boc protection in their synthetic endeavors.
References
-
Amine Protection / Deprotection. Fisher Scientific.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Phys.org.
- Boc-
A Technical Guide to the Medicinal Chemistry Applications of (R)-2-(Boc-amino)-1-pentanol
Executive Summary
(R)-2-(Boc-amino)-1-pentanol is a chiral building block with significant, yet underexplored, potential in medicinal chemistry. Its structure, featuring a defined stereocenter, a primary alcohol, and a protected amine, makes it a versatile synthon for constructing complex molecular architectures. This guide elucidates the core applications of this compound, focusing on its role in the development of peptidomimetics, chiral ligands for asymmetric synthesis, and novel heterocyclic scaffolds. By providing detailed synthetic protocols and mechanistic insights, this document serves as a technical resource for researchers and drug development professionals aiming to leverage the unique properties of this valuable intermediate.
Introduction: The Strategic Value of Chiral β-Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs in medicinal chemistry.[1][2] They are frequently found in the structures of natural products, pharmaceuticals, and are pivotal as chiral auxiliaries or ligands in asymmetric synthesis.[3][4][] Their value stems from the vicinal arrangement of a nucleophilic amino group and a hydroxyl group on a stereochemically defined backbone. This arrangement is crucial for forming stable chelate complexes with metal centers, creating a controlled chiral environment for catalysis.[4] Furthermore, the amino alcohol core serves as a bioisostere for the peptide bond, enabling the design of peptidomimetics with improved stability and bioavailability.[6][7]
This compound, with its specific (R)-configuration and an n-propyl group, offers a unique combination of chirality and lipophilicity, making it a compelling starting material for targeting a range of biological systems. The tert-butyloxycarbonyl (Boc) protecting group is a key feature, offering robust protection of the amine under various conditions while being easily removable under mild acidic conditions, ensuring orthogonality in multi-step synthetic sequences.[8][9]
Molecular Profile of this compound
Physicochemical Properties
A clear understanding of the molecule's physical and chemical properties is foundational to its application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO₃ | BroadPharm[10] |
| Molecular Weight | 203.28 g/mol | Sigma-Aldrich[11] |
| CAS Number | 75178-90-4 | BroadPharm[10] |
| Appearance | Pale Yellow Oil | ChemicalBook[12] |
| Density | ~1.00 g/mL at 20 °C | Sigma-Aldrich[11] |
| Stereochemistry | (R)-configuration | - |
| Solubility | Soluble in common organic solvents (e.g., THF, EtOAc, CH₂Cl₂) | - |
Synthesis and Stereochemical Integrity
The primary route to this compound starts from the corresponding chiral amino acid, (R)-Norvaline. The synthesis involves the reduction of the carboxylic acid moiety to a primary alcohol, followed by the protection of the amino group.
-
Causality: The use of a chiral pool starting material like a natural or unnatural amino acid is the most efficient method to ensure high enantiomeric purity in the final product. The reduction of the carboxylic acid must be performed with reagents that do not affect the stereocenter, such as borane complexes or lithium aluminum hydride. The Boc protection is typically the final step, ensuring the amine is masked for subsequent reactions.[8][13]
Core Medicinal Chemistry Applications
The unique trifecta of a primary alcohol, a protected amine, and a defined stereocenter makes this compound a versatile precursor for several classes of high-value molecules.
Application I: Peptidomimetic Scaffolds
Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability.[7] Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations.[14][15] The β-amino alcohol motif is a cornerstone of peptidomimetic design, often used to create non-scissile isosteres of the peptide bond.
This compound can be incorporated into peptide backbones to generate structures resistant to proteolytic degradation. The n-propyl side chain can mimic the side chains of amino acids like leucine or isoleucine, potentially interacting with hydrophobic pockets in target proteins such as proteases or protein-protein interaction interfaces.
Application II: Synthesis of Chiral Oxazoline Ligands
Chiral oxazolines are a highly successful class of ligands used in asymmetric catalysis, enabling the synthesis of enantiomerically pure drugs.[2][16][17] They are readily synthesized from chiral β-amino alcohols.[18][19][20]
The this compound can be deprotected and then cyclized with various reagents (e.g., nitriles, carboxylic acid derivatives) to form a chiral 2-oxazoline ring. The resulting oxazoline, bearing an n-propyl group at the chiral center, can then be used to form complexes with metals like copper, palladium, or iridium to catalyze a wide range of asymmetric reactions, including alkylations, hydrosilylations, and Diels-Alder reactions.[17]
Application III: Precursor for Chiral Heterocycles
Beyond oxazolines, the dual functionality of this compound allows for its conversion into a variety of other medicinally relevant heterocyclic systems.
-
Morpholin-2-ones: After deprotection, the amino alcohol can react with α-halo esters to form morpholin-2-one scaffolds.[1] These structures are found in a range of biologically active compounds.
-
Aziridines: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular cyclization, often base-mediated, would yield a chiral N-Boc-2-(n-propyl)aziridine. Chiral aziridines are highly valuable, strained intermediates for the synthesis of more complex nitrogen-containing molecules.
Experimental Protocols
The following protocols are designed as self-validating systems, including steps for purification and characterization to ensure the integrity of the synthetic transformations.
Protocol 1: Boc Deprotection to Yield (R)-2-amino-1-pentanol
This protocol describes the removal of the Boc protecting group, a critical first step for many subsequent transformations.
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).
-
To the stirred solution, add an excess of a strong acid. Commonly, a 4 M solution of HCl in dioxane (4-5 eq) or neat trifluoroacetic acid (TFA, 10-20 eq) is used.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
For HCl/dioxane: Evaporate the solvent under reduced pressure to yield the hydrochloride salt of the amine. This can often be used directly or neutralized.
-
For TFA: Evaporate the TFA under reduced pressure. Co-evaporate with toluene several times to remove residual acid. The resulting TFA salt can be neutralized by dissolving in a minimal amount of water and adding a base like saturated aqueous sodium bicarbonate until the pH is > 9.
-
-
Purification & Validation: Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo. The purity of the resulting (R)-2-amino-1-pentanol can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Oxidation of the Primary Alcohol to the Aldehyde
This protocol allows for the conversion of the primary alcohol to a reactive aldehyde, opening up further synthetic possibilities like reductive amination or Wittig reactions.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add Dess-Martin periodinane (DMP) (1.2-1.5 eq) in one portion at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: The crude aldehyde is often unstable and should be used immediately. If purification is necessary, it can be done quickly via flash column chromatography on silica gel. Characterize the product using ¹H NMR, noting the appearance of the characteristic aldehyde proton signal around 9.5-9.7 ppm.
Visualization of Synthetic Pathways
Diagram 1: Key Synthetic Transformations
The following diagram illustrates the central role of this compound as a branching point for diverse synthetic routes.
Caption: Synthetic utility of this compound.
Diagram 2: Incorporation into a Peptidomimetic Backbone
This workflow shows how the amino alcohol can be integrated as a peptide bond isostere.
Caption: Workflow for peptidomimetic synthesis.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its defined stereochemistry and orthogonal protecting groups provide a reliable platform for constructing molecules with precise three-dimensional architectures. The applications detailed herein—as a cornerstone for peptidomimetics, a precursor to powerful chiral ligands, and a building block for novel heterocycles—only scratch the surface of its potential. Future research will likely see this compound utilized in fragment-based drug discovery (FBDD) campaigns and in the synthesis of complex natural product analogues. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the value of versatile chiral building blocks like this compound will undoubtedly increase.
References
- Microwave-assisted rapid synthesis of chiral oxazolines. (n.d.). RSC Publishing.
- Classical substrates for oxazoline synthesis from amino alcohols. (n.d.). ResearchGate.
- Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. (n.d.). National Institutes of Health.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Europe PMC.
- Chiral β-Amino Alcohol. (n.d.). TCI AMERICA.
- Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). National Institutes of Health.
- Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal.
- Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. (n.d.). ResearchGate.
- The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis. (n.d.). BenchChem.
- Cossy, J., et al. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850-6.
- Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis. (n.d.). BenchChem.
- Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (n.d.). MDPI.
- Peptidomimetics and Peptide-Based Blockbuster Drugs. (2025). ResearchGate.
- Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol.... (n.d.). ResearchGate.
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). National Institutes of Health.
- Peptidomimetics, a synthetic tool of drug discovery. (n.d.). National Institutes of Health.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (n.d.). MDPI.
- Peptidomimetics in Modern Drug Discovery. (2021). Life Chemicals.
- Amino Alcohol. (n.d.). BOC Sciences.
- Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- 5-(BOC-AMINO)-1-PENTANOL. (2025). ChemicalBook.
- Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. (2026). Journal of the American Chemical Society.
- 5-(Boc-amino)-1-pentanol. (n.d.). Sigma-Aldrich.
- 5-(Boc-amino)-1-pentanol. (n.d.). BroadPharm.
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- 10. 5-(Boc-amino)-1-pentanol, 75178-90-4 | BroadPharm [broadpharm.com]
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- 20. 2-Oxazoline synthesis [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Chiral Ligands from (R)-2-(Boc-amino)-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (R)-2-(Boc-amino)-1-pentanol in Asymmetric Catalysis
Chiral amino alcohols are foundational pillars in the construction of privileged ligands for asymmetric catalysis.[1][2] Their inherent chirality, derived from the readily available chiral pool of amino acids, provides a powerful tool for inducing stereoselectivity in a vast array of chemical transformations crucial for the pharmaceutical and fine chemical industries.[1][3] Among these, this compound emerges as a versatile and economically viable starting material. Its structure, featuring a primary alcohol and a Boc-protected amine on a chiral backbone, offers a modular platform for the synthesis of diverse ligand classes. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective transformations, making it an ideal precursor for sophisticated ligand design.
This guide provides a comprehensive overview of the synthetic pathways to generate advanced chiral ligands from this compound. We will delve into the rationale behind the synthetic strategies and provide detailed, actionable protocols for the preparation of key ligand classes, including chiral oxazolines and phosphine-type ligands. These ligands are instrumental in driving enantioselectivity in reactions such as asymmetric additions, reductions, and cross-coupling reactions.[4][5][6]
Core Synthetic Strategies and Mechanistic Considerations
The primary alcohol and the protected amine functionalities of this compound are the key reaction handles for ligand synthesis. The most common strategies involve the formation of oxazoline rings or the derivatization of the hydroxyl group to introduce phosphine moieties.
Synthesis of Chiral Oxazoline Ligands
Chiral oxazoline-containing ligands are among the most successful and widely used in asymmetric catalysis due to their straightforward synthesis and the close proximity of the stereocenter to the coordinating metal, which allows for direct influence on the enantioselectivity of the reaction.[6][7] The synthesis typically proceeds via the condensation of the amino alcohol with a nitrile-containing compound, often catalyzed by a Lewis acid like zinc chloride.[8]
The general workflow for the synthesis of a simple phenyl oxazoline ligand from this compound is depicted below. The Boc-protecting group can be removed post-cyclization if the free amine is desired for further functionalization or as a coordination site.
Caption: Workflow for the synthesis of a chiral oxazoline ligand.
Synthesis of Chiral Phosphine-Type Ligands
The hydroxyl group of this compound can be readily converted into a phosphinite, a class of P,N-ligands that have shown great efficacy in various transition metal-catalyzed reactions.[9] This transformation is typically achieved by reacting the alcohol with a chlorophosphine in the presence of a base.
The following diagram illustrates the synthesis of a phosphinite ligand.
Caption: Synthesis of a chiral phosphinite ligand.
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-butyl (1-(4,5-dihydrooxazol-2-yl)butyl)carbamate
This protocol details the synthesis of a chiral oxazoline ligand from this compound and benzonitrile.
Materials:
-
This compound
-
Benzonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for organic synthesis and workup
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzonitrile (1.2 eq), and anhydrous toluene.
-
Add a catalytic amount of anhydrous zinc chloride (0.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure oxazoline ligand.
Protocol 2: Synthesis of (R)-tert-butyl (1-((diphenylphosphino)oxy)pentan-2-yl)carbamate
This protocol describes the synthesis of a chiral phosphinite ligand.
Materials:
-
This compound
-
Anhydrous Toluene
-
Triethylamine (Et₃N)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Schlenk flask or flame-dried round-bottom flask with septum
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Standard glassware for organic synthesis and workup
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorodiphenylphosphine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure phosphinite ligand.
Data Presentation: Expected Performance in Asymmetric Catalysis
The performance of chiral ligands is highly dependent on the specific reaction, metal catalyst, and substrate. The following table provides a generalized expectation of performance for ligands derived from amino alcohols in common asymmetric reactions.
| Ligand Type | Reaction | Typical Enantiomeric Excess (ee) | Metal Catalyst |
| Oxazoline | Asymmetric Allylic Alkylation | 85-99% | Pd |
| Asymmetric Diels-Alder | 90-98% | Cu, Fe | |
| Phosphinite (P,N) | Asymmetric Hydrogenation | 90-99% | Rh, Ir |
| Asymmetric Hydroformylation | 80-95% | Rh |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a wide range of chiral ligands. The straightforward synthetic routes to oxazoline and phosphine-type ligands, as detailed in these protocols, open the door to extensive applications in asymmetric catalysis. The modular nature of this starting material allows for fine-tuning of steric and electronic properties of the resulting ligands, enabling researchers and drug development professionals to optimize catalyst performance for specific transformations. Future work in this area will likely focus on the development of novel ligand architectures derived from this precursor and their application in increasingly complex and challenging asymmetric syntheses.
References
-
ResearchGate. (n.d.). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2017). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. Retrieved from [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
-
ACS Publications. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. Retrieved from [Link]
-
Nature. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Scientific Reports. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PubMed Central. Retrieved from [Link]
-
Wiley Online Library. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Retrieved from [Link]
-
ResearchGate. (1995). Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. Retrieved from [Link]
-
CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Retrieved from [Link]
-
MDPI. (2021). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Catalysts. Retrieved from [Link]
-
ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Retrieved from [Link]
-
R Discovery. (n.d.). Chiral Amino Alcohols Research Articles. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Oxazoline - Containing Ligands [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: (R)-2-(Boc-amino)-1-pentanol as a Cornerstone for the Stereoselective Synthesis of Unnatural Amino Acids
Abstract: Unnatural amino acids (UAAs) are indispensable tools in modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, constrained conformations, and unique functionalities.[1][2] The stereocontrolled synthesis of these molecules is paramount, as biological activity is often confined to a single enantiomer. This guide details the strategic application of (R)-2-(Boc-amino)-1-pentanol, a versatile chiral building block, in the synthesis of D-series unnatural amino acids. We provide in-depth protocols and mechanistic insights for its conversion into the key chiral aldehyde, Boc-D-norvalinal, and subsequent elaboration into diverse UAA scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in peptide science and small molecule synthesis.
The Strategic Importance of this compound
In the asymmetric synthesis of complex molecules, the use of readily available, enantiomerically pure starting materials—often termed the "chiral pool"—is a highly efficient strategy.[3][4] this compound fits perfectly within this paradigm. Its value stems from several key features:
-
Inherent Chirality: It possesses a defined (R)-configuration at the C-2 position, which serves as the stereogenic center for the target D-amino acid. This pre-installed chirality obviates the need for complex asymmetric induction steps later in the synthesis.[5]
-
Orthogonal Protection: The amine functionality is protected by the tert-butyloxycarbonyl (Boc) group.[5][6] The Boc group is stable under a wide range of reaction conditions (e.g., oxidation, olefination) but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which are orthogonal to many other protecting groups used in peptide synthesis.[5][][8][9]
-
Latent Functionality: The primary alcohol is a versatile functional handle. Its primary role is to be oxidized to an aldehyde, a highly reactive electrophile that can participate in a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions.
The central strategy, therefore, is the conversion of this stable, chiral amino alcohol into the corresponding chiral amino aldehyde, (R)-tert-butyl (1-oxopentan-2-yl)carbamate (Boc-D-norvalinal) . This transformation is the gateway to a multitude of unnatural amino acids.
Caption: Core synthetic strategy.
The Gateway Reaction: Oxidation of the Chiral Amino Alcohol
The oxidation of the primary alcohol in this compound to the aldehyde is the most critical step. The choice of oxidant is dictated by the need to prevent two primary side reactions:
-
Over-oxidation: Stronger oxidants can easily convert the aldehyde to the corresponding carboxylic acid, terminating the desired synthetic route.
-
Racemization: The α-proton of the resulting aldehyde is acidic and susceptible to epimerization under harsh basic or acidic conditions, which would compromise the enantiomeric purity of the final product.[10]
Therefore, mild, selective, and low-temperature oxidation protocols are required. Below are three field-proven methods.
Comparative Overview of Oxidation Protocols
| Method | Key Reagents | Temp (°C) | Typical Yield | Advantages | Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 | 85-95% | High yields, reliable, avoids heavy metals.[11][12][13] | Cryogenic temps required, malodorous DMS byproduct, gas evolution.[12][13] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp. | 90-98% | Mild (RT, neutral pH), high yields, fast, no odor.[14][15][16] | Reagent is expensive and potentially explosive.[14] |
| Parikh-Doering Oxidation | SO₃•Py, DMSO, i-Pr₂NEt | 0 to RT | 80-90% | Operationally simple, non-cryogenic.[17][18][19] | Can require a large excess of reagents for full conversion.[17] |
Experimental Protocol 1: Swern Oxidation
The Swern oxidation utilizes an activated DMSO species, formed in situ from oxalyl chloride and DMSO, to perform the oxidation.[13][20] The reaction must be maintained at -78 °C to ensure the stability of the reactive intermediates.[13][21]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet.
-
Charge the flask with anhydrous DCM (approx. 0.2 M final concentration of alcohol) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM.
-
In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes. Causality: This step forms the reactive electrophilic species, dimethylchlorosulfonium chloride, accompanied by the evolution of CO and CO₂ gas.[12]
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 45 minutes at -78 °C. Causality: The alcohol attacks the activated DMSO species to form a key alkoxysulfonium salt intermediate.[21]
-
Add triethylamine (5.0 equivalents) dropwise, ensuring the temperature remains below -65 °C. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature. Causality: The base deprotonates the alkoxysulfonium salt, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[13]
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Boc-D-norvalinal is typically used immediately in the next step without further purification.
Experimental Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method uses a hypervalent iodine reagent that offers high selectivity and operates under exceptionally mild conditions.[14][16][22]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM (0.1 M) at room temperature, add solid Dess-Martin Periodinane (1.2 equivalents) portion-wise over 5 minutes.
-
Stir the resulting suspension at room temperature. Monitor the reaction progress by TLC (typically complete within 1-2 hours). Causality: The alcohol displaces an acetate ligand on the iodine center. An intramolecular deprotonation of the α-carbon by an acetate ligand facilitates the reductive elimination of the iodine(V) species to an iodine(III) species, yielding the aldehyde.[14][15]
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated aqueous NaHCO₃ solution containing sodium thiosulfate (Na₂S₂O₃) (approx. 4 equivalents). Stir for 15-20 minutes until the layers are clear. Causality: The thiosulfate quenches any excess DMP and reduces the iodinane byproduct, facilitating its removal during the aqueous workup.
-
Separate the layers and extract the aqueous phase twice with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude aldehyde is often pure enough for immediate use.
Synthetic Applications of Boc-D-norvalinal
The generated chiral aldehyde is a versatile synthon for creating a wide array of D-series UAAs.
Caption: Synthetic pathways from Boc-D-norvalinal.
Protocol: Synthesis of a Chain-Extended UAA via Wittig Olefination
This workflow demonstrates how to extend the carbon backbone, leading to amino acids with longer, functionalized side chains.
Part A: Wittig Olefination
-
Prepare the phosphonium ylide: In a flame-dried flask under argon, suspend the desired alkyltriphenylphosphonium bromide salt (1.1 equivalents) in anhydrous THF. Cool to 0 °C.
-
Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 equivalents) dropwise. Stir for 30-60 minutes until the characteristic color of the ylide forms.
-
Cool the ylide solution to -78 °C.
-
Add a solution of crude Boc-D-norvalinal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate. Purify by flash column chromatography to yield the Boc-protected unsaturated amino alcohol derivative.
Part B: Hydrogenation and Final Oxidation
-
Dissolve the olefin from Part A in methanol or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction through a pad of Celite®, washing with methanol. Concentrate the filtrate to yield the saturated, Boc-protected amino alcohol.
-
Oxidize this intermediate alcohol to the corresponding carboxylic acid using a two-step procedure: first, oxidize to the aldehyde (using DMP or Swern as described in Section 2), followed by a Pinnick oxidation (NaClO₂ with 2-methyl-2-butene as a scavenger) to afford the final Boc-protected unnatural amino acid.
-
The Boc group can be removed with TFA in DCM to yield the final, deprotected unnatural amino acid.
Conclusion
This compound is a robust and highly valuable chiral precursor for the synthesis of D-configuration unnatural amino acids. Its utility hinges on reliable and mild oxidation to the key intermediate, Boc-D-norvalinal. By selecting an appropriate oxidation protocol, such as Swern, Dess-Martin, or Parikh-Doering, researchers can access this versatile aldehyde with high yield and stereochemical fidelity. Subsequent C-C and C-N bond-forming reactions provide a clear and adaptable roadmap to a vast chemical space of novel amino acid structures, empowering the development of next-generation peptide therapeutics and chemical probes.
References
- Current time information in Bocas del Toro, PA. (n.d.). Google.
-
Gante, J. (1994). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry, 59(22), 6872-6874. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
-
Srikanth, R., et al. (2019). Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. Journal of Applicable Chemistry, 8(1), 64-72. [Link]
-
Rocha, L. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Singh, P., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
-
Waldmann, H. (1995). Amino Acid Esters: Versatile Chiral Auxiliary Groups for the Asymmetric Synthesis of Nitrogen Heterocycles. Synlett, 1995(02), 133–141. [Link]
-
Holton, R. A., et al. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 288-301). [Link]
-
Zhang, Z., et al. (2021). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 23(17), 6844-6849. [Link]
-
Sleebs, B. E., & Fletcher, S. (2010). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Current Organic Chemistry, 14(4), 429-460. [Link]
-
El-Faham, A., et al. (2020). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Journal of the Serbian Chemical Society, 85(1), 1-12. [Link]
-
Raghunathan, R. (2011). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 65(11), 864-868. [Link]
-
Wikipedia contributors. (2023, November 26). Parikh–Doering oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Recent stereoselective synthetic approaches to β-amino acids. Tetrahedron, 50(32), 9517-9582. [Link]
-
Chemiz. (2022, November 10). Parikh-Doering oxidation. YouTube. [Link]
-
SK. (2014, May 1). Parikh-Doering Oxidation. Chem-Station Int. Ed.[Link]
-
NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved January 16, 2026, from [Link]
-
Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. [Link]
-
Wikipedia contributors. (2024, April 1). Dess–Martin periodinane. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Wang, L., et al. (2012). Synthesis and protein incorporation of azido-modified unnatural amino acids. Chemical Communications, 48(62), 7681-7683. [Link]
-
BOC Sciences. (2021, December 6). Creating Unnatural Amino Acids. YouTube. [Link]
-
O'Donnell, M. J., et al. (2009). Synthetic route to amino- and carboxyl-substituted unnatural amino acids. Journal of Combinatorial Chemistry, 11(4), 625-636. [Link]
-
Chemiz. (2022, November 21). Dess-Martin-Periodinane oxidation. YouTube. [Link]
-
Perdih, A., & Šolmajer, T. (2010). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 14(18), 2028-2064. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved January 16, 2026, from [Link]
-
D'hooghe, M., et al. (2002). Synthesis of 2-amino alcohols and unnatural amino acids from serine. ARKIVOC, 2002(13), 55-61. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 16, 2026, from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved January 16, 2026, from [Link]
-
Fields, G. B. (2004). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 16, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
Zhang, Y., et al. (2019). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(15), 7011-7023. [Link]
-
de la Torre, G., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(16), 4991. [Link]
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Application Notes & Protocols: (R)-2-(Boc-amino)-1-pentanol in Solid-Phase Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are constructed.[1][2] This methodology, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2][3] The primary advantages of SPPS are the simplicity of the purification process—excess reagents and soluble by-products are removed by simple filtration and washing—and the ability to drive reactions to completion using an excess of reagents, leading to high yields.[4]
In recent years, the field of drug discovery has increasingly turned to peptides containing non-proteinogenic amino acids (NPAAs) to overcome the limitations of natural peptide therapeutics, such as poor metabolic stability and bioavailability.[5][6][7] NPAAs offer a vast chemical space to modulate the pharmacological properties of peptides, including their stability, potency, and selectivity.[5][6][7][8] One important class of peptide modification is the introduction of a C-terminal alcohol, creating a peptide alcohol. These structures can exhibit enhanced resistance to proteases and unique receptor binding profiles.
(R)-2-(Boc-amino)-1-pentanol is a chiral building block used to introduce a C-terminal (R)-2-amino-1-pentanol moiety. The primary alcohol provides the attachment point to the solid support, while the Boc-protected amine serves as the starting point for peptide chain elongation using standard SPPS chemistry. This guide provides a detailed framework for the effective utilization of this compound in Boc-based solid-phase peptide synthesis, from resin loading to final cleavage, with an emphasis on the underlying chemical principles and best practices.
The Strategic Advantage of Peptide Alcohols
The substitution of a C-terminal carboxylic acid with a primary alcohol fundamentally alters the chemical nature of a peptide. This modification is a key strategy in medicinal chemistry for several reasons:
-
Enhanced Metabolic Stability: The C-terminal amide or acid is a primary recognition site for various exopeptidases. Replacing this group with a more stable alcohol function can significantly increase the peptide's half-life in vivo.
-
Modified Pharmacokinetics: The change in polarity and hydrogen bonding capacity can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide therapeutic.
-
Altered Receptor Interactions: The C-terminus of a peptide is often crucial for binding to its biological target. A peptide alcohol may form different hydrogen bonds within the receptor's binding pocket, potentially leading to altered affinity or selectivity.
The synthesis of peptide alcohols has been an area of significant interest, with various methods developed to facilitate their production.[9] The use of pre-functionalized resins or the direct attachment of amino alcohols to a solid support represents a straightforward and efficient approach within the Fmoc/tBu or, as detailed here, the Boc/Bzl synthesis strategy.[9]
Visualization of Core Components and Workflow
Chemical Structure of the Building Block
Caption: Chemical structure of (R)-2-(tert-butoxycarbonylamino)-1-pentanol.
Overall Synthesis Workflow
Caption: General workflow for SPPS of a peptide alcohol using this compound.
Experimental Protocols
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
Rationale: The 2-chlorotrityl chloride resin is highly recommended for this application. Its extreme acid lability allows the final peptide to be cleaved under very mild conditions, which preserves acid-sensitive side-chain protecting groups and minimizes side reactions like racemization.[10] The attachment occurs via a nucleophilic substitution, where the primary alcohol of the amino alcohol displaces the chloride on the resin, forming a stable ether linkage. Diisopropylethylamine (DIPEA), a sterically hindered non-nucleophilic base, is used to scavenge the HCl generated during the reaction without promoting unwanted side reactions.
Materials and Reagents:
-
2-Chlorotrityl chloride resin (e.g., 1.0-1.6 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), anhydrous/synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or bubbler (using N₂ gas)
Procedure:
-
Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin (e.g., 1.0 g) into a reaction vessel. Add DCM (approx. 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[4][11]
-
Drain: Drain the swelling solvent by filtration.
-
Amino Alcohol Coupling:
-
Dissolve this compound (1.5 to 2.0 equivalents relative to the resin's loading capacity) in a minimal amount of anhydrous DCM.
-
Add DIPEA (3.0 to 4.0 equivalents) to the amino alcohol solution.
-
Immediately add this solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping: To quench any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v, approx. 10 mL per gram of resin) to the vessel.[11] Agitate for 30 minutes. This step is critical to prevent undesired side reactions in subsequent coupling steps.
-
Washing: Drain the capping solution and wash the resin thoroughly to remove all soluble reagents. A typical wash cycle is:
-
DCM (3 times)
-
N,N-Dimethylformamide (DMF) (3 times)
-
DCM (3 times)
-
Methanol (MeOH) (2 times)
-
-
Drying: Dry the resin under a high vacuum for several hours or until a free-flowing powder is obtained.
-
(Optional) Loading Determination: The substitution level of the first residue can be determined using methods like gravimetric analysis after cleaving a small, known weight of the dried resin or by spectrophotometric analysis of the cleaved Fmoc group if an Fmoc-protected amino alcohol were used. For Boc-based loading, a picric acid titration is a common method.
Protocol 2: Standard Boc-SPPS Elongation Cycle
Rationale: The Boc/Bzl strategy is a classical approach in SPPS.[12] It relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent benzyl-based side-chain protecting groups. The Boc group is removed with a moderately strong acid, trifluoroacetic acid (TFA), while the side-chain protectors and the final linkage to certain resins require a much stronger acid like anhydrous hydrofluoric acid (HF).[12][13]
Materials and Reagents:
-
Loaded resin from Protocol 1
-
Boc-protected amino acids
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM. A scavenger like 0.5% dithioethane (DTE) can be added if synthesizing sequences with Trp, Cys, or Met to prevent side reactions from cations generated during deprotection.[3]
-
Neutralization Solution: 5-10% DIPEA in DCM.
-
Coupling Reagents: E.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).
-
Solvents: DCM, DMF.
Procedure (for each amino acid addition):
-
Resin Preparation: Swell the amino alcohol-loaded resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (25-50% TFA/DCM) and agitate for 1-2 minutes.
-
Drain and add fresh deprotection solution. Agitate for 20-30 minutes.[14] The N-terminus is now deprotected but exists as a TFA salt.[3]
-
Drain the solution and wash the resin with DCM (3-5 times) to remove residual TFA.
-
-
Neutralization:
-
Add the neutralization solution (5-10% DIPEA/DCM) and agitate for 5-10 minutes. Repeat once.[14] This converts the protonated amine (TFA salt) into a free amine, which is necessary for the subsequent coupling reaction.[3]
-
Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to remove excess base.
-
-
Amino Acid Coupling (HBTU example):
-
In a separate vial, pre-activate the next Boc-amino acid (3-4 equivalents) by dissolving it in DMF with HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours, or until a completion test (e.g., Kaiser or TNBS test) is negative.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Repeat: Return to Step 1 for the next amino acid in the sequence.
Protocol 3: Cleavage of the Peptide Alcohol from the Resin
Rationale: The ether linkage to the 2-chlorotrityl resin is highly acid-sensitive. This allows the peptide alcohol to be cleaved using a dilute solution of TFA, which is often mild enough to leave most standard side-chain protecting groups (e.g., Bzl, Tos) intact. For full deprotection, a stronger cleavage cocktail containing a higher concentration of TFA and scavengers is required. Scavengers like triisopropylsilane (TIS) and water are essential to trap the highly reactive carbocations generated from the cleavage of the Boc group and other protecting groups, preventing them from modifying sensitive residues like Trp, Met, or Tyr.[15]
Materials and Reagents:
-
Peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent K): TFA / Water / Phenol / Thioanisole / TIS (82.5 : 5 : 5 : 5 : 2.5 v/v).[16] A simpler cocktail of TFA / TIS / Water (95 : 2.5 : 2.5) is often sufficient for many peptides.[15]
-
Cold diethyl ether (Et₂O)
-
Centrifuge tubes
-
Filtration apparatus
Procedure:
-
Preparation: Place the dried peptidyl-resin in a reaction vessel.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin 2-3 times with fresh TFA.
-
Combine all filtrates.
-
-
Precipitation:
-
In a centrifuge tube, add the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[17]
-
A white precipitate (the crude peptide) should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Final Steps:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide alcohol can then be purified by reverse-phase HPLC.
-
Data Summary and Troubleshooting
Table 1: Summary of Protocol Parameters
| Step | Reagents & Solvents | Equivalents (vs. Resin Loading) | Typical Time | Key Rationale |
| Resin Attachment | This compound, DIPEA, DCM | 1.5 - 2.0 (AA), 3.0 - 4.0 (Base) | 2 - 4 hours | Covalent attachment of the C-terminal residue to the support. |
| Capping | MeOH/DIPEA/DCM | N/A | 30 mins | Deactivate remaining reactive sites on the resin. |
| Boc Deprotection | 25-50% TFA in DCM | Large Excess | 20 - 30 mins | Removal of the temporary Nα-Boc protecting group.[18] |
| Neutralization | 5-10% DIPEA in DCM | Large Excess | 2 x 5-10 mins | Generate the free amine nucleophile for coupling. |
| Coupling | Boc-AA, HBTU, DIPEA, DMF | 3-4 (AA), 3-4 (HBTU), 6-8 (Base) | 1 - 2 hours | Formation of the peptide bond. |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Large Excess | 2 - 4 hours | Release of the final peptide from the resin.[15] |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Loading of First Residue | Incomplete reaction; steric hindrance; poor quality reagents. | Increase reaction time or temperature (to ~40°C); use fresh anhydrous solvents and reagents. |
| Incomplete Coupling (Positive Kaiser Test) | Sterically hindered amino acids; peptide aggregation. | Double couple (repeat the coupling step); switch to a more potent coupling reagent like HATU; use structure-breaking "pseudoproline" dipeptides if applicable. |
| Low Yield After Cleavage | Incomplete cleavage; peptide precipitation during cleavage. | Increase cleavage time; ensure a sufficient volume of cleavage cocktail is used; check compatibility of resin with cleavage conditions. |
| Extra Peaks in HPLC of Crude Product | Deletion sequences (incomplete coupling); side reactions during deprotection or cleavage. | Ensure coupling reactions go to completion; use scavengers in deprotection/cleavage cocktails; optimize cleavage conditions (time, temperature). |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin and eye burns. Handle with extreme care in a chemical fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
DIPEA: A corrosive and flammable liquid. Causes skin and eye irritation.
-
Coupling Reagents (HBTU, etc.): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Digital CSIC. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. Retrieved from [Link]
-
Ding, Y., et al. (2020, September 18). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Retrieved from [Link]
-
Martinez, M. (n.d.). Solid Phase Peptide Synthesis (SPPS): A Review. University of Texas at El Paso ScholarWorks. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2014, July 18). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Publishing. Retrieved from [Link]
-
Szabó, A., et al. (2008). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of Peptide Science, 14(7), 866-873. Retrieved from [Link]
-
Ding, Y., et al. (2020, September 5). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]
-
Ferrer-Gago, F. J., et al. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry, 26(2), 379-383. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
AAPPTEC. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 513-538. Retrieved from [Link]
-
American Peptide Company, Inc. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. chempep.com [chempep.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Application Notes & Protocols: Asymmetric Reduction of Prochiral Ketones Using an Oxazaborolidine Catalyst Derived from (R)-2-(Boc-amino)-1-pentanol
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis. These chiral alcohol motifs are critical building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Among the most reliable and powerful methods to achieve this is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source to a ketone.[2][3] This reaction is renowned for its operational simplicity, broad substrate scope, and the high levels of enantioselectivity it typically affords, often exceeding 95% enantiomeric excess (ee).[4]
While the archetypal CBS catalysts are derived from proline, the modularity of the system allows for the exploration of various chiral amino alcohols as catalyst precursors. This guide provides a detailed framework for the preparation and application of a novel oxazaborolidine catalyst derived from the readily accessible and non-proline-based amino alcohol, (R)-2-(Boc-amino)-1-pentanol. We will elucidate the catalytic cycle, provide step-by-step protocols for catalyst generation and ketone reduction, and discuss key parameters for reaction optimization.
The Catalytic Cycle: Mechanism of Enantioselection
The predictive power of the CBS reduction stems from its well-understood mechanism.[3] The process relies on a bifunctional activation strategy where the catalyst orchestrates the interaction between the borane reducing agent and the ketone substrate within a highly organized, chiral transition state.[5]
The key steps are as follows:
-
Catalyst Activation: The Lewis basic nitrogen atom of the this compound-derived oxazaborolidine coordinates to the borane reducing agent (e.g., BH₃·THF). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[3][5]
-
Substrate Coordination: The activated catalyst then coordinates to the ketone substrate. The ketone's carbonyl oxygen binds to the now more Lewis-acidic endocyclic boron. Steric interactions govern this binding, with the ketone orienting itself to place its larger substituent (RL) away from the catalyst's chiral framework and its smaller substituent (RS) in closer proximity.[6]
-
Stereoselective Hydride Transfer: The activated borane, held in a fixed position by its coordination to the catalyst's nitrogen, delivers a hydride to the carbonyl carbon via a six-membered ring transition state.[5] This intramolecular transfer is highly face-selective due to the fixed geometry of the complex, resulting in the formation of a chiral alkoxyborane intermediate.
-
Catalyst Turnover: The product alkoxyborane dissociates, regenerating the oxazaborolidine catalyst, which can then enter a new catalytic cycle. An acidic workup is performed at the end of the reaction to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[5]
Caption: Proposed Catalytic Cycle for CBS Reduction.
Catalyst Preparation from this compound
A significant advantage of the CBS reduction is the ability to generate the active catalyst in situ, immediately before its use in the reduction reaction.[7] This approach avoids the potential for catalyst degradation during storage and ensures high reactivity.[7] The protocol below details the formation of the oxazaborolidine from this compound and a borane source.
Protocol 2.1: In Situ Generation of the Oxazaborolidine Catalyst
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas (Nitrogen or Argon).
-
Precursor Addition: To the flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.5 M with respect to the amino alcohol.
-
Borane Addition: While stirring the solution at room temperature (20-25 °C), add the borane source (1.0-1.2 eq) dropwise via syringe.
-
Rationale: The reaction between the amino alcohol and borane forms the oxazaborolidine ring with the concomitant release of hydrogen gas. Adding the borane slowly allows for safe dissipation of the gas. Using a slight excess of borane ensures complete conversion of the amino alcohol.
-
-
Formation: Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the catalyst is typically accompanied by the cessation of hydrogen evolution. The catalyst solution is now ready for the ketone reduction step.
-
Expert Insight: Unlike proline-derived catalysts which often require heating to facilitate ring closure, many simpler amino alcohols form the catalyst at ambient temperature.[8] Starting at room temperature is a prudent first step for this new precursor.
-
Protocol for Asymmetric Ketone Reduction
This protocol describes a general procedure for the asymmetric reduction of a model substrate, acetophenone, using the in situ generated catalyst.
Protocol 3.1: Asymmetric Reduction of Acetophenone
Materials:
-
In situ generated catalyst solution (from Protocol 2.1, typically 5-10 mol%)
-
Acetophenone
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1 M solution) (as stoichiometric reductant)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Hydrochloric Acid (1 M aqueous solution)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: Prepare the oxazaborolidine catalyst from this compound (0.1 eq) and BH₃·THF (0.1 eq) in anhydrous THF according to Protocol 2.1.
-
Cooling: Cool the freshly prepared catalyst solution to the desired reaction temperature. For initial trials, 0 °C is a good starting point. For challenging substrates or to improve enantioselectivity, temperatures down to -78 °C may be required.
-
Causality: Lower temperatures generally enhance the organization of the transition state, leading to higher enantioselectivity, although the reaction rate will decrease.[9]
-
-
Reductant Addition: To the catalyst solution, add the stoichiometric borane source (0.6-1.0 eq of BH₃·THF or BH₃·SMe₂) dropwise.
-
Substrate Addition: Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 20-30 minutes using a syringe pump.
-
Rationale: Slow addition of the ketone maintains a low concentration of the uncomplexed substrate, which minimizes the uncatalyzed, non-selective background reduction by the borane source. This is crucial for achieving high ee.
-
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature. This will safely react with any excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude (R)-1-phenylethanol by silica gel chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC.
Caption: Experimental Workflow for Asymmetric Reduction.
Data Presentation & Substrate Scope
The effectiveness of a new catalyst system must be validated across a range of substrates. A systematic study should be performed to evaluate the catalyst derived from this compound against various ketone types. The results should be tabulated for clear comparison.
Table 1: Example Data for Asymmetric Reduction of Various Ketones
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 92 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | 91 | 94 |
| 3 | 1-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | 88 | 96 |
| 4 | 2-Heptanone | (R)-2-Heptanol | 85 | 81 |
| 5 | Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 89 | 88 |
Note: The data presented in this table are representative examples based on typical CBS reductions and should be experimentally verified for the specific catalyst system.
Troubleshooting and Optimization
-
Low Enantioselectivity (ee):
-
Cause: Significant background (uncatalyzed) reduction.
-
Solution: Ensure slow addition of the ketone. Lower the reaction temperature. Verify the purity of the borane source, as trace borohydride species can lead to non-selective reduction.[3]
-
-
Low Yield:
-
Cause: Incomplete reaction or degradation of catalyst/reagents.
-
Solution: Ensure all reagents and solvents are strictly anhydrous, as water can decompose the borane and catalyst.[5] Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Allow for longer reaction times, especially at lower temperatures.
-
-
Variability in Results:
-
Cause: Inconsistent catalyst formation.
-
Solution: Ensure the in situ catalyst formation step is standardized (e.g., consistent stirring time, temperature, and addition rates). The use of freshly opened, high-purity borane sources is critical.
-
References
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8411. [Link]
-
Walia, M., & Pradhan, P. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovative Chemistry, Materials, and Sustainability, 1(1), 011-029. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. (2014). Chem-Station Int. Ed.[Link]
-
Chavan, S. P., et al. (2015). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry, 13(4), 1145-1153. [Link]
-
Corey–Itsuno reduction. (n.d.). Grokipedia.[Link]
-
Corey–Itsuno reduction. (n.d.). In Wikipedia. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.[Link]
-
(R)-2-Methyl-CBS-oxazaborolidine. (n.d.). In Wikipedia. [Link]
-
Madarász, Á., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry, 86(6), 4842-4850. [Link]
-
Singh, V. K., et al. (2023). Name Reactions and Catalysts Developed by Indian Scientists. Resonance, 28(9), 1309-1358. [Link]
-
Ru-catalyzed enantioselective reduction of acetophenone was achieved in high chemical yield and enantioselectivity... (n.d.). ResearchGate.[Link]
-
Liu, Z., et al. (2010). Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. ChemInform, 41(32). [Link]
-
Enantioselective Bioreduction of Acetophenone into (R)- and (S)-1-Phenylethanols. (2014). ResearchGate.[Link]
-
Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine. (2017). ResearchGate.[Link]
-
Reagent of the month – CBS oxazaborolidine. (2023). SigutLabs.[Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis. (2023). Labinsights.[Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008). PubMed.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. insuf.org [insuf.org]
- 9. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
Application Notes and Protocols: Step-by-Step Synthesis of (R)-2-(Boc-amino)-aldehyde from the Corresponding Alcohol
Introduction: The Synthetic Importance of Chiral α-Amino Aldehydes
(R)-2-(Boc-amino)-aldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules. Their dual functionality—a protected amine and a reactive aldehyde—coupled with a defined stereocenter, makes them invaluable building blocks for constructing complex chiral structures such as peptide mimics, enzyme inhibitors, and various heterocyclic compounds. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions while being readily removable under mild acidic conditions, rendering it ideal for multi-step syntheses.
The primary challenge in preparing these aldehydes lies in the selective oxidation of the corresponding primary alcohol without over-oxidation to the carboxylic acid or epimerization of the stereochemically sensitive α-carbon.[1][2] This guide provides detailed, field-proven protocols for the synthesis of (R)-2-(Boc-amino)-aldehydes, focusing on three widely adopted and reliable oxidation methodologies: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation. Each protocol is presented with an emphasis on the underlying chemical principles, practical considerations for ensuring high yield and stereochemical fidelity, and troubleshooting insights.
Choosing the Right Oxidation Method: A Comparative Overview
The selection of an appropriate oxidation method is contingent upon several factors, including the scale of the reaction, the sensitivity of other functional groups present in the substrate, and considerations regarding reagent toxicity and work-up procedures. The following table provides a comparative summary of the key features of the protocols detailed in this guide.
| Feature | Swern Oxidation | Dess-Martin Oxidation | Parikh-Doering Oxidation |
| Oxidant/Activator | DMSO / Oxalyl Chloride | Dess-Martin Periodinane (DMP) | DMSO / SO₃•Pyridine Complex |
| Temperature | Low (-78 °C) | Room Temperature | 0 °C to Room Temperature |
| Key Advantages | Mild conditions, low racemization.[1] | Mild, neutral pH, simple work-up.[2][3] | Operationally simple, non-cryogenic.[4] |
| Key Disadvantages | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[5] | Potentially explosive nature of DMP, cost.[2] | Can require a large excess of reagents.[4] |
| Functional Group Tolerance | Wide tolerance.[5] | High chemoselectivity, tolerates sensitive groups.[2] | Good functional group tolerance.[6] |
Protocol 1: Swern Oxidation
The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.[5] The reaction is renowned for its high yields and minimal racemization of α-chiral centers.[1]
Causality and Mechanism
The reaction proceeds through the formation of a highly reactive chloro(dimethyl)sulfonium chloride intermediate from the reaction of DMSO and oxalyl chloride.[5] The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is then added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7] The cryogenic temperature (-78 °C) is critical to suppress side reactions and maintain the stability of the reactive intermediates.
Experimental Workflow Diagram
Caption: Workflow for the Swern Oxidation of (R)-2-(Boc-amino)-alcohol.
Detailed Step-by-Step Protocol
Materials:
-
(R)-2-(Boc-amino)-alcohol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride (2.0 M solution in DCM is recommended for easier handling)
-
Anhydrous Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Dry, oven-dried glassware
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
Solvent and DMSO: To the flask, add anhydrous DCM (approx. 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Preparation: In one addition funnel, place anhydrous DMSO (2.2 equivalents). In the second addition funnel, place oxalyl chloride (1.5 equivalents).
-
Activation: Slowly add the oxalyl chloride to the stirred DCM in the flask, maintaining the temperature below -70 °C. Following this, add the DMSO dropwise from the other funnel, ensuring the internal temperature does not rise above -65 °C. A vigorous evolution of CO and CO₂ gas will be observed.[5] Stir the resulting mixture for 15-20 minutes at -78 °C.
-
Substrate Addition: Dissolve the (R)-2-(Boc-amino)-alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Ensure the temperature remains at -78 °C. Stir for 30-45 minutes.
-
Elimination: Add anhydrous triethylamine (5.0 equivalents) dropwise to the flask. The mixture may become thick. Allow the reaction to stir for an additional 30 minutes at -78 °C, then slowly warm to room temperature over 1 hour.
-
Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The product is often unstable and should be used immediately or stored under an inert atmosphere at low temperature.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane), to achieve a mild and highly selective oxidation of primary alcohols to aldehydes.[3] This method is particularly advantageous due to its neutral pH, room temperature conditions, and simplified work-up.[2]
Causality and Mechanism
The oxidation mechanism involves the ligand exchange between the alcohol and an acetate group on the iodine center of the DMP, forming a diacetoxyalkoxyperiodinane intermediate.[2] An acetate ion then acts as a base to abstract the α-proton from the alcohol moiety, leading to a concerted elimination that furnishes the aldehyde, acetic acid, and the reduced iodinane byproduct.[8] The reaction is often accelerated by the presence of a small amount of water.[3]
Experimental Workflow Diagram
Caption: Workflow for the Dess-Martin Periodinane (DMP) Oxidation.
Detailed Step-by-Step Protocol
Materials:
-
(R)-2-(Boc-amino)-alcohol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Argon or Nitrogen gas supply
-
Dry, oven-dried glassware
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere, add the (R)-2-(Boc-amino)-alcohol (1.0 equivalent).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution in one portion. The mixture may become slightly cloudy.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel as described for the Swern oxidation.
Protocol 3: Parikh-Doering Oxidation
The Parikh-Doering oxidation is another activated-DMSO method that utilizes the sulfur trioxide-pyridine complex (SO₃•Py) as a mild and convenient activating agent.[4] A key advantage over the Swern oxidation is its ability to be performed at non-cryogenic temperatures (0 °C to room temperature), making it operationally simpler.[4][6]
Causality and Mechanism
Similar to other activated-DMSO oxidations, the reaction begins with the activation of DMSO by the electrophilic SO₃•Py complex.[4] The alcohol substrate then attacks the activated sulfur species to form an alkoxysulfonium intermediate.[9] In the presence of a hindered base like triethylamine or diisopropylethylamine (DIPEA), a proton is removed to form a sulfur ylide, which subsequently undergoes an intramolecular syn-elimination to afford the desired aldehyde and dimethyl sulfide.[4][6]
Experimental Workflow Diagram
Caption: Workflow for the Parikh-Doering Oxidation.
Detailed Step-by-Step Protocol
Materials:
-
(R)-2-(Boc-amino)-alcohol
-
Sulfur trioxide-pyridine complex (SO₃•Py)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
-
Dry, oven-dried glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere, dissolve the (R)-2-(Boc-amino)-alcohol (1.0 equivalent) in a mixture of anhydrous DCM and anhydrous DMSO (e.g., 4:1 v/v, to achieve approx. 0.2 M concentration of the alcohol).
-
Base Addition: Add triethylamine or DIPEA (3.0 - 5.0 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activator Addition: Add the SO₃•Pyridine complex (1.5 - 3.0 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained at or below 20 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x). Combine the organic layers, wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
Conclusion and Best Practices
The synthesis of enantiomerically pure (R)-2-(Boc-amino)-aldehydes is a critical transformation in modern organic synthesis. The Swern, Dess-Martin, and Parikh-Doering oxidations all represent excellent, mild, and reliable methods to achieve this conversion from the corresponding primary alcohols.
Key Best Practices for Success:
-
Anhydrous Conditions: For all DMSO-based oxidations (Swern, Parikh-Doering), the use of anhydrous solvents and reagents is paramount to prevent side reactions and ensure high yields.
-
Temperature Control: Strict adherence to the specified temperature profiles, especially the cryogenic conditions for the Swern oxidation, is crucial for success.
-
Inert Atmosphere: Performing these reactions under an inert atmosphere of argon or nitrogen minimizes the potential for side reactions with atmospheric oxygen and moisture.
-
Product Instability: Be aware that α-amino aldehydes are often prone to racemization and decomposition. It is best practice to use them in the subsequent synthetic step as soon as possible after purification.
By carefully selecting the appropriate method and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize these valuable chiral building blocks for their drug discovery and development programs.
References
-
Stahl, S. S., & Thong, A. S. (2008). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC - NIH. Retrieved from [Link]
-
Wikipedia. Dess–Martin periodinane. Wikipedia. Retrieved from [Link]
-
Ivkovic, J., Lembacher-Fadum, C., & Breinbauer, R. (2015). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. Retrieved from [Link]
-
Wikipedia. Dess–Martin oxidation. Wikipedia. Retrieved from [Link]
-
Grokipedia. Parikh–Doering oxidation. Grokipedia. Retrieved from [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. Parikh–Doering oxidation. Wikipedia. Retrieved from [Link]
-
Chem-Station. Parikh-Doering Oxidation. Chem-Station Int. Ed. (2014). Retrieved from [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. Swern oxidation. Wikipedia. Retrieved from [Link]
- Koleva, Y., & Yaneva, S. (2012). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Journal of Chemical Technology and Metallurgy, 47(4), 433-442.
-
NROChemistry. Parikh-Doering Oxidation. NROChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (R)-2-(Boc-amino)-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic Modification of a Chiral Building Block
(R)-2-(Boc-amino)-1-pentanol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its defined stereochemistry and the presence of two distinct functional groups—a primary hydroxyl and a Boc-protected amine—make it a versatile starting material. The derivatization of the primary hydroxyl group is a critical step in the synthesis of more complex molecules, enabling the introduction of various functionalities and the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability.
The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine necessitates careful selection of reaction conditions to ensure its integrity while selectively modifying the hydroxyl group.[1] This guide provides a comprehensive overview of common and effective strategies for the derivatization of the hydroxyl group of this compound, including detailed protocols, mechanistic insights, and characterization techniques. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in their synthetic endeavors.
Core Derivatization Strategies: A Comparative Overview
The primary hydroxyl group of this compound can be derivatized through several key reaction types. The choice of strategy depends on the desired functional group to be introduced and the overall synthetic plan. The most common approaches are:
-
Acylation (Esterification): Introduction of an acyl group to form an ester. This is a widely used method to introduce a vast array of functionalities.
-
Etherification: Formation of an ether linkage by reacting the alcohol with an appropriate electrophile. This strategy is often employed to introduce stable, non-hydrolyzable linkages.
-
Silylation: Protection of the hydroxyl group as a silyl ether. This is typically a temporary modification to increase steric bulk or to protect the hydroxyl group during subsequent synthetic steps.
The following sections will delve into the practical aspects of each of these strategies, providing detailed, step-by-step protocols.
Acylation (Esterification): Synthesis of Ester Derivatives
Esterification is a highly versatile method for derivatizing the hydroxyl group of this compound. The resulting esters can be key intermediates or final products with modified biological activities. The choice of acylating agent and catalyst is crucial for achieving high yields and maintaining the integrity of the Boc protecting group.
Causality Behind Experimental Choices in Acylation
The primary challenge in the acylation of amino alcohols is achieving chemoselectivity for the hydroxyl group over the amine. However, in the case of this compound, the amine is already protected as a carbamate, which significantly reduces its nucleophilicity. Nevertheless, the choice of reaction conditions is still important to prevent any side reactions.
-
Under basic or neutral conditions , the hydroxyl group is a competent nucleophile that can readily attack an activated carboxylic acid derivative. The use of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to neutralize any acidic byproducts generated during the reaction, which could otherwise lead to the cleavage of the acid-sensitive Boc group.[2]
-
Acylating agents such as acyl chlorides and anhydrides are highly reactive and are commonly used for efficient esterification.[3][4] The use of coupling agents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a carboxylic acid provides a milder alternative to acyl halides.
Experimental Workflow for Acylation
Caption: Workflow for the acylation of this compound.
Protocol 1: Acylation using an Acyl Chloride
This protocol describes a general procedure for the esterification of this compound with an acyl chloride in the presence of triethylamine.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Etherification: Formation of Ether Derivatives
Etherification provides a means to introduce a stable ether linkage at the primary hydroxyl position. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Causality Behind Experimental Choices in Etherification
-
Base Selection: A strong base is required to deprotonate the primary alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base. The byproduct, hydrogen gas, is easily removed from the reaction mixture.
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, benzyl bromide) is used as the electrophile. Secondary or tertiary halides are more prone to elimination side reactions.
Experimental Workflow for Etherification
Caption: Workflow for the etherification of this compound.
Protocol 2: Etherification using Sodium Hydride and an Alkyl Halide
This protocol provides a general method for the synthesis of ether derivatives of this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Water, Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Add saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired ether.
Silylation: Protection as a Silyl Ether
Silylation is a common strategy to protect the hydroxyl group, increasing its steric hindrance and preventing it from participating in subsequent reactions. Tert-butyldimethylsilyl (TBDMS) ethers are widely used due to their stability under a range of conditions and their ease of removal.
Causality Behind Experimental Choices in Silylation
-
Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMSCl) is a common and relatively inexpensive silylating agent.
-
Catalyst/Base: Imidazole is frequently used as a catalyst and base. It activates the silyl chloride and also scavenges the HCl byproduct.[5] Other bases like triethylamine or 2,6-lutidine can also be employed.
-
Solvent: Anhydrous aprotic solvents like DMF or DCM are suitable for this reaction.
Experimental Workflow for Silylation
Caption: Workflow for the silylation of this compound.
Protocol 3: Silylation using TBDMSCl and Imidazole
This protocol details the formation of a TBDMS ether from this compound.
Materials:
-
This compound
-
Tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask.
-
Add TBDMSCl (1.2 eq) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired TBDMS ether.
Characterization of Derivatized Products
Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following analytical techniques are indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This is the most definitive method for confirming the successful derivatization.[6]
-
Disappearance of the hydroxyl proton signal: The broad singlet corresponding to the -OH proton of the starting material will no longer be present in the spectrum of the purified product.
-
Appearance of new signals: New proton signals corresponding to the introduced group (e.g., acetyl methyl protons, aromatic protons of a benzoyl group, methyl protons of a methyl ether, or the tert-butyl and methyl protons of a TBDMS group) will be observed.
-
Shift of adjacent protons: The protons on the carbon bearing the newly formed ester or ether linkage (-CH₂-O-) will typically experience a downfield shift compared to the starting alcohol.
-
Boc group signal: The characteristic large singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group should remain intact, typically appearing around 1.4-1.5 ppm.[6]
-
-
¹³C NMR: This technique provides complementary information.
-
Shift of the carbinol carbon: The carbon atom attached to the oxygen (-CH₂-O-) will show a significant shift in its resonance upon derivatization.
-
New carbon signals: Signals corresponding to the carbons of the newly introduced functional group will be present.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the derivatized product and for obtaining fragmentation information that can further confirm the structure.[7][8]
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for these types of molecules and will typically show the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. For example, in acylated derivatives, characteristic fragments corresponding to the loss of the acyl group may be observed.[9]
Data Presentation: Expected Analytical Data
| Derivative Type | Key ¹H NMR Signals (δ, ppm) | Expected [M+H]⁺ |
| Acetate Ester | ~2.0 (s, 3H, -COCH₃), ~4.0-4.2 (m, 2H, -CH₂OAc) | 246.17 |
| Benzoate Ester | ~7.4-8.1 (m, 5H, Ar-H), ~4.2-4.4 (m, 2H, -CH₂OBz) | 308.18 |
| Methyl Ether | ~3.3 (s, 3H, -OCH₃), ~3.3-3.5 (m, 2H, -CH₂OMe) | 218.18 |
| TBDMS Ether | ~0.1 (s, 6H, -Si(CH₃)₂), ~0.9 (s, 9H, -SiC(CH₃)₃), ~3.5-3.7 (m, 2H, -CH₂OTBDMS) | 318.26 |
Note: The exact chemical shifts (δ) may vary depending on the solvent used for NMR analysis.
Trustworthiness and Self-Validating Systems
The protocols provided in this guide are designed to be self-validating. The progress of each reaction should be monitored by TLC, which provides a clear visual indication of the conversion of the starting material to the product. The purification by column chromatography ensures the isolation of the desired compound in high purity. Finally, the comprehensive characterization by NMR and MS serves as a definitive confirmation of the product's identity and purity, ensuring the trustworthiness of the experimental outcome.
Conclusion
The derivatization of the hydroxyl group of this compound is a fundamental transformation in the synthesis of a wide range of biologically active molecules. The choice of acylation, etherification, or silylation allows for the introduction of diverse functionalities. By carefully selecting the appropriate reagents and reaction conditions, researchers can achieve high yields of the desired derivatives while preserving the integrity of the Boc-protected amine. The detailed protocols and analytical guidance provided in this application note serve as a reliable resource for scientists engaged in synthetic chemistry and drug development.
References
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 8. Mass spectrometry of the phosphatidyl amino alcohols: detection of molecular species and use of low voltage spectra and metastable scanning in the elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Synthesis of Chiral Oxazolidinones Using (R)-2-(Boc-amino)-1-pentanol: A Detailed Guide
Abstract
This comprehensive guide details the synthesis of chiral oxazolidinones, valuable intermediates in asymmetric synthesis, utilizing (R)-2-(Boc-amino)-1-pentanol as a key starting material. Chiral oxazolidinones, particularly the (R)-4-propyl-2-oxazolidinone synthesized through this pathway, serve as powerful chiral auxiliaries, enabling the stereocontrolled formation of new chemical bonds.[1][2] This document provides in-depth protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high yields of the desired enantiomerically pure products.
Introduction: The Significance of Chiral Oxazolidinones
Chiral oxazolidinones are a cornerstone of modern asymmetric synthesis, most notably popularized by David A. Evans.[2][3] These heterocyclic scaffolds function as "chiral auxiliaries," which are enantiomerically pure compounds temporarily incorporated into a prochiral substrate to direct a chemical reaction to stereoselectively form one enantiomer over the other.[1][4][5] Their widespread use stems from their ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[2][6] The resulting stereocenters are crucial in the synthesis of complex, biologically active molecules and pharmaceuticals.[4]
This compound is an ideal precursor for the synthesis of (R)-4-propyl-2-oxazolidinone. The inherent chirality of the amino alcohol is directly transferred to the oxazolidinone ring, providing a robust and predictable method for establishing the desired stereochemistry. The tert-butyloxycarbonyl (Boc) protecting group on the amine is instrumental in this process, facilitating a clean and high-yielding cyclization reaction.[][8]
Reaction Schematics and Mechanism
The conversion of this compound to (R)-4-propyl-2-oxazolidinone is a two-step process involving the deprotection of the Boc-protected amine followed by an intramolecular cyclization.
Overall Transformation
The synthesis proceeds via an initial deprotection of the Boc group, typically under acidic conditions, to reveal the free amine. This is immediately followed by a base-mediated intramolecular cyclization to form the stable five-membered oxazolidinone ring.
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.ru [sci-hub.ru]
- 5. researchgate.net [researchgate.net]
- 6. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of (R)-2-(Boc-amino)-1-pentanol
Technical Support Center: Synthesis of (R)-2-(Boc-amino)-1-pentanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. As a key chiral building block in the development of pharmaceuticals, achieving a high yield of enantiomerically pure this compound is often a critical step. This resource provides in-depth, experience-driven advice to help you overcome common challenges and improve your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields or impure products during the synthesis of this compound, which typically involves the reduction of the parent amino acid, (R)-N-Boc-norvaline.
Issue 1: Low or No Conversion of (R)-N-Boc-Norvaline to the Corresponding Alcohol
Question: I am attempting to reduce (R)-N-Boc-norvaline, but I am observing a low yield of this compound, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
This is a common issue that typically points to the choice of reducing agent or the reaction conditions. The direct reduction of a carboxylic acid is a challenging transformation that requires a powerful reducing agent.
Causality and Solutions:
-
Insufficiently Powerful Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce a carboxylic acid directly.[1] To achieve this transformation, you need to either activate the carboxylic acid or use a more potent reducing agent.
-
Activation of the Carboxylic Acid: A highly effective strategy is to convert the carboxylic acid into a more reactive species, such as a mixed anhydride. This can be achieved by reacting the N-Boc-amino acid with isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). The resulting mixed anhydride is then readily reduced by the milder NaBH₄.
-
Use of a Stronger Reducing Agent: Borane complexes, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are excellent reagents for the selective reduction of carboxylic acids in the presence of the Boc-protecting group.[2] Lithium aluminum hydride (LiAlH₄) is also a very powerful reducing agent; however, its high reactivity can sometimes lead to side reactions and requires strictly anhydrous conditions and a careful workup procedure to avoid product loss in aluminum salt emulsions.[1]
-
-
Moisture Contamination: All strong hydride-based reducing agents, particularly LiAlH₄ and boranes, are extremely sensitive to moisture. Any water present in the reaction will quench the reagent, reducing its effective concentration and leading to incomplete reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature: The temperature at which the reduction is performed can significantly impact the reaction rate and the stability of the reagents.
-
Solution: For borane reductions, the reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature. LiAlH₄ reductions are also initiated at low temperatures to control the initial exothermic reaction.
-
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction seems to have gone to completion, but after workup and purification, the isolated yield of this compound is still low. What potential side reactions should I be aware of, and how can I improve my purification strategy?
Answer:
Low isolated yields, despite good conversion, often point to issues during the workup and purification stages, or the formation of difficult-to-separate side products.
Causality and Solutions:
-
Improper Quenching and Workup: The workup procedure, especially for reactions involving LiAlH₄ or boranes, is critical. Improper quenching can lead to the formation of colloidal aluminum or boron salts that can trap the product, leading to low recovery.
-
Solution for LiAlH₄: The Fieser workup is a reliable method for quenching LiAlH₄ reactions. This involves the sequential and careful addition of water, followed by a 15% aqueous NaOH solution, and then more water. This procedure results in the formation of granular salts that are easily filtered off.
-
Solution for Boranes: Borane reactions are typically quenched by the slow addition of methanol. This reacts with any excess borane and cleaves the borate-ester complex of the product. The resulting boric acid esters are then typically removed by repeated evaporation with methanol.
-
-
Alkylation from Boc-Deprotection: Although the Boc group is generally stable to hydride reducing agents, harsh acidic conditions during workup could potentially lead to its cleavage. The resulting tert-butyl cation is a reactive electrophile that can alkylate the product or other nucleophiles present.[3]
-
Solution: Maintain neutral or slightly basic conditions during the workup and extraction. Use a mild acid, like saturated aqueous ammonium chloride, for quenching if necessary.
-
-
Purification Challenges: this compound is a relatively polar molecule and can be water-soluble, leading to losses during aqueous extractions. It can also be challenging to purify by silica gel chromatography due to potential streaking.
-
Solution: To minimize losses during extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. For chromatography, consider using a solvent system with a small amount of a polar modifier, like methanol or a small percentage of triethylamine in the eluent, to improve the peak shape and reduce tailing on the silica gel.
-
Optimized Experimental Protocols
Protocol 1: Mixed Anhydride Method for the Reduction of (R)-N-Boc-Norvaline
This method is often preferred for its mild conditions and high yields.
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-N-Boc-norvaline (1 equivalent) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to -15 °C using an ice-salt bath.
-
Activation: Add N-methylmorpholine (NMM) (1.1 equivalents) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 equivalents). Stir the resulting mixture at -15 °C for 30 minutes. A white precipitate of NMM·HCl will form.
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄) (2-3 equivalents) in water. Add this solution dropwise to the mixed anhydride suspension while maintaining the temperature at -15 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -15 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3. Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Borane Reduction of (R)-N-Boc-Norvaline
This is a direct and efficient method for the reduction of the carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-N-Boc-norvaline (1 equivalent) in anhydrous THF in an oven-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (2-3 equivalents) dropwise via a syringe or an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Removal of Boron Residues: Remove the solvent under reduced pressure. Add methanol to the residue and evaporate again. Repeat this step 3-4 times to ensure the complete removal of boric acid esters as volatile trimethyl borate.
-
Purification: Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Reducing Agents for the Synthesis of this compound
| Reducing Agent | Typical Yields | Key Advantages | Key Disadvantages |
| NaBH₄ (via Mixed Anhydride) | 85-95% | Mild conditions, high yields, cost-effective. | Requires an additional activation step. |
| BH₃·THF or BH₃·SMe₂ | 80-90% | Direct reduction of the carboxylic acid, high selectivity. | Moisture sensitive, requires careful handling of borane reagents. |
| LiAlH₄ | 70-85% | Very powerful reducing agent, fast reaction times. | Highly reactive, moisture-sensitive, difficult workup.[1] |
Visualizations
Diagram 1: Synthetic Pathway via Mixed Anhydride
Caption: Workflow for the mixed anhydride reduction method.
Diagram 2: Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low product yields.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Atmakuru, R., & Donti, M. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 98-106. Retrieved from [Link]
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The use of borane-reducing agents in organic synthesis.
-
McKinnell, R. M. (2019). PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Specific reduction of carboxyl groups in peptides and proteins by diborane. PubMed. Retrieved from [Link]
-
G. S. C. Raju, et al. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. ResearchGate. Retrieved from [Link]
-
Thomas, S., & Collins, C. J. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. PubMed. Retrieved from [Link]
-
Voight, E. A., et al. (2004). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. ResearchGate. Retrieved from [Link]
-
Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Retrieved from [Link]
-
Tseng, H. C., & Prather, K. L. J. (2012). Pentanol isomer synthesis in engineered microorganisms. PMC. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC. Retrieved from [Link]
-
Anonymous. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. ResearchGate. Retrieved from [Link]
-
Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Huang, Z., et al. (2021). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Purification of (R)-2-(Boc-amino)-1-pentanol by Flash Column Chromatography
Welcome to the technical support center for the purification of (R)-2-(Boc-amino)-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the flash column chromatography of this important chiral amino alcohol intermediate.[]
Introduction to the Purification Challenge
This compound is a bifunctional molecule containing both a hydroxyl group and a Boc-protected amine.[][2] This combination of polar functional groups presents a unique set of challenges for purification by normal-phase flash column chromatography on silica gel. The primary issues stem from the compound's polarity and the potential for unwanted interactions with the acidic silica stationary phase. This guide will provide a structured approach to overcoming these challenges to achieve high purity of the target compound.
Core Principles of the Purification
The successful purification of this compound hinges on a few key principles:
-
Solvent System Optimization: A well-chosen solvent system is critical for achieving good separation between the desired product and any impurities.
-
Mitigation of Stationary Phase Interactions: The acidic nature of silica gel can lead to peak tailing and potential deprotection of the Boc group.[3][4]
-
Proper Loading Technique: The method of applying the crude sample to the column can significantly impact the resolution of the separation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification in a question-and-answer format.
Section 1: Elution and Separation Problems
Question 1: My compound is streaking or tailing excessively on the column, leading to broad peaks and poor separation. What's causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying polar compounds like this compound on silica gel.[4][5] It is often caused by strong interactions between the polar functional groups of your compound (the hydroxyl and the carbamate) and the acidic silanol groups on the surface of the silica.[3][4] This can be exacerbated if the compound has poor solubility in the mobile phase.[6]
Troubleshooting Steps:
-
Incorporate a Basic Additive: The most effective way to address this is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.[3][7]
-
Optimize the Solvent System:
-
This compound is a polar compound, so a relatively polar solvent system will be required.[10] Good starting points for solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[7][9]
-
If you observe tailing, increasing the polarity of the eluent once the compound begins to elute can help to push it off the column more quickly and reduce the trailing effect.[8]
-
-
Consider an Alternative Stationary Phase: If tailing persists, you might consider using a different stationary phase.
-
Amine-functionalized silica: This type of column has a less acidic surface and is specifically designed for the purification of amines and other basic compounds, often providing better peak shapes without the need for mobile phase additives.[3]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for acid-sensitive compounds.[8]
-
Question 2: I'm having trouble getting good separation between my product and a closely eluting impurity. What can I do to improve the resolution?
Answer:
Improving the resolution between two compounds with similar Rf values requires careful optimization of your chromatographic conditions.
Troubleshooting Steps:
-
Fine-tune Your Solvent System:
-
Isocratic vs. Gradient Elution: If you are running an isocratic (constant solvent composition) elution, switching to a shallow gradient can often improve separation.[8] Start with a less polar solvent system to allow the compounds to separate at the top of the column, and then gradually increase the polarity to elute them.
-
Solvent Selectivity: Sometimes, simply changing the solvents in your mobile phase, even if the overall polarity is similar, can alter the selectivity of the separation. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system.
-
-
Optimize the Rf Value: The ideal Rf value for the target compound on a TLC plate for good separation on a flash column is typically between 0.2 and 0.4.[10] If your Rf is too high, the compound will elute too quickly with poor separation. If it's too low, the peaks will be broad. Adjust your solvent system to achieve an optimal Rf on TLC before running the column.
-
Column Dimensions and Packing:
-
Longer, narrower column: This will increase the number of theoretical plates and can improve the separation of closely eluting compounds.
-
Proper packing: Ensure your column is packed uniformly without any cracks or channels, as this can lead to band broadening and poor separation.
-
Question 3: My compound seems to be stuck on the column and won't elute, even with a very polar solvent system.
Answer:
There are a few potential reasons why your compound may not be eluting from the column.
Troubleshooting Steps:
-
Check for Compound Degradation: It's possible that your compound is not stable on silica gel and has decomposed on the column.[8] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.
-
Verify Your Solvent System: Double-check that you have prepared your mobile phase correctly and have not accidentally swapped the polar and non-polar solvents.[8]
-
Consider Irreversible Adsorption: In some cases, highly polar compounds can bind very strongly to the silica gel. If you have already tried a very polar eluent (e.g., 10-20% methanol in dichloromethane) with a basic additive and the compound still hasn't eluted, it may be irreversibly adsorbed. In this scenario, you may need to consider an alternative purification method or a different stationary phase.
Section 2: Compound Stability and Recovery
Question 4: I'm concerned that the acidic silica gel might be cleaving the Boc protecting group. Is this a valid concern, and how can I prevent it?
Answer:
Yes, this is a valid concern. The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions, and the silanol groups on the surface of silica gel can be acidic enough to cause partial or complete deprotection.[11][12][13] The risk of deprotection increases with longer exposure times on the column.
Preventative Measures:
-
Neutralize the Silica Gel: As mentioned previously, adding a small amount of a volatile base like triethylamine (0.5-2%) to your eluent is the most common and effective way to neutralize the silica gel and protect the Boc group.[7]
-
Use Deactivated Silica Gel: It is possible to purchase silica gel that has been end-capped or "deactivated" to reduce its acidity.[8]
-
Work Quickly: The longer your compound is on the column, the greater the chance of degradation. Optimize your flow rate to be as fast as possible while still achieving good separation.
-
Consider Reversed-Phase Chromatography: If Boc-deprotection remains a persistent issue, reversed-phase flash chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3]
Experimental Protocols & Data Presentation
Recommended Starting Conditions for Flash Chromatography
The following table provides recommended starting parameters for the purification of this compound. These should be optimized based on TLC analysis of your crude reaction mixture.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase A | Ethyl Acetate / Hexanes with 1% Triethylamine | A common, versatile solvent system for moderately polar compounds. The TEA is crucial to prevent peak tailing and Boc deprotection.[7] |
| Mobile Phase B | Methanol / Dichloromethane with 1% Triethylamine | A more polar solvent system for compounds that do not move sufficiently in EtOAc/Hexanes.[7][9] |
| TLC Analysis | Develop TLC plates in various ratios of your chosen mobile phase to find a system that gives the product an Rf of ~0.3.[10] | TLC is essential for predicting the behavior of your compound on the column and for method development.[10] |
| Loading Technique | Dry Loading | Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder is then loaded onto the column. This technique often provides better resolution than liquid loading, especially for compounds with limited solubility in the mobile phase.[10] |
Step-by-Step Protocol for TLC Analysis
-
Prepare a TLC chamber with your chosen solvent system.
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using a capillary tube, spot your crude reaction mixture on the pencil line.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the spotting line.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Since this compound does not have a strong UV chromophore, you will likely need to use a staining agent. A potassium permanganate (KMnO₄) stain is a good choice as it reacts with the alcohol functional group.
-
Calculate the Rf value for your product and impurities using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[14][15]
Visualizing the Workflow
Flash Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 16, 2026, from [Link]
-
Successful Flash Chromatography - King Group. (n.d.). Retrieved January 16, 2026, from [Link]
- Selective Deprotection of N-Boc Catalyzed by Silica Gel. (2009). Chemical Journal of Chinese Universities, 30(9), 1789-1792.
- Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. (2003). Tetrahedron Letters, 44(25), 4647-4649.
-
Selective removal of the N-BOC protective group using silica gel at low pressure - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23996-24002.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2018). Organic Process Research & Development, 22(12), 1762-1773.
-
"Reverse streaking" on silica flash chromatography + TLC : r/Chempros - Reddit. (2022, June 21). Retrieved January 16, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 16, 2026, from [Link]
-
Rf value. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Chemistry Hall. Retrieved January 16, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 16, 2026, from [Link]
-
6 Top Chiral Chromatography Questions - Regis Technologies. (2020, December 12). Retrieved January 16, 2026, from [Link]
-
Flash Chromatography Basics | Sorbent Technologies, Inc. (n.d.). Retrieved January 16, 2026, from [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved January 16, 2026, from [Link]
-
Chromatography of amino acids - BioTopics. (n.d.). Retrieved January 16, 2026, from [Link]
-
Unavoidable Coelution - Flash Chromatography - Help! : r/Chempros - Reddit. (2021, July 17). Retrieved January 16, 2026, from [Link]
-
When do we find tailing in chromatography, and how can we eliminate that? - Quora. (2019, September 17). Retrieved January 16, 2026, from [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (n.d.). Retrieved January 16, 2026, from [Link]
- Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors - American Chemical Society. (2022, January 12). Journal of Medicinal Chemistry, 65(2), 1461–1475.
-
Separation of Amino Acids by Thin Layer Chromatography (Procedure) - Amrita Virtual Lab. (n.d.). Retrieved January 16, 2026, from [Link]
-
Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20). Retrieved January 16, 2026, from [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Locating Agents & Rf Values (Cambridge (CIE) IGCSE Chemistry): Revision Note. (n.d.). Save My Exams. Retrieved January 16, 2026, from [Link]
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Frontiers in Bioengineering and Biotechnology, 9, 804868.
-
How To Calculate RF Value Of Chromatography? - Chemistry For Everyone - YouTube. (2023, January 8). Retrieved January 16, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
- US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof - Google Patents. (1950, July 25).
Sources
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- 8. Chromatography [chem.rochester.edu]
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- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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- 15. m.youtube.com [m.youtube.com]
Identifying and removing common impurities in (R)-2-(Boc-amino)-1-pentanol
Welcome to the technical support guide for (R)-2-(Boc-amino)-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for identifying and removing common impurities encountered during the synthesis and purification of this chiral building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific challenges you may face in the lab.
Q1: I've just completed my synthesis of this compound. What are the most common impurities I should be looking for?
A1: Impurities in the synthesis of this compound can arise from several sources, including side reactions during the Boc-protection step, incomplete reactions, or residual starting materials. The most prevalent impurities are:
-
Unreacted (R)-2-amino-1-pentanol: The starting material for the Boc protection.
-
(S)-2-(Boc-amino)-1-pentanol: The undesired enantiomer, a critical impurity in chiral synthesis.
-
Di-Boc Protected Impurity: The product where the hydroxyl group is also protected with a Boc group, forming tert-butyl ((R)-1-(((tert-butoxy)carbonyl)oxy)pentan-2-yl)carbamate.
-
Oxazolidinone Byproduct: An intramolecular cyclization product, specifically (R)-4-propyl-1,3-oxazolidin-2-one. This is a common issue with 1,2-amino alcohols.[1]
-
Residual Reagents and Solvents: Primarily leftover di-tert-butyl dicarbonate ((Boc)₂O) and reaction solvents. The byproducts of the Boc protection itself, tert-butanol and carbon dioxide, are volatile and typically removed during workup.[2]
Below is a troubleshooting workflow to guide you from initial analysis to a purified product.
Caption: Troubleshooting workflow for impurity identification and removal.
Q2: My ¹H NMR spectrum shows unreacted (R)-2-amino-1-pentanol. How do I remove it?
A2: The presence of the starting amino alcohol is a common issue resulting from an incomplete reaction. Due to its significantly higher polarity compared to the Boc-protected product, it is readily separated by standard purification techniques.
Identification:
-
TLC: The amino alcohol will have a much lower Rf value (it will stick to the baseline in many solvent systems) compared to the product.
-
¹H NMR: Look for the characteristic signals of the free amine (a broad singlet, often exchangeable with D₂O) and the absence of the Boc group's tert-butyl protons (~1.4 ppm).
-
Acid/Base Extraction: The free amine can be extracted into an aqueous acid phase (e.g., 1M HCl), while the Boc-protected product remains in the organic layer. This is a quick diagnostic test and a potential purification step.
Troubleshooting & Removal:
-
Column Chromatography: This is the most effective method. The high polarity of the amino alcohol ensures it will be strongly retained on a silica gel column, allowing the desired product to elute first with a moderately polar mobile phase.
-
Acid Wash: During the reaction workup, performing an aqueous wash with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) will protonate the unreacted amine, pulling it into the aqueous layer. Be cautious not to use strongly acidic conditions for prolonged periods, as this can lead to the deprotection of the desired product.[]
Experimental Protocol: Column Chromatography
-
Prepare the Column: Slurry-pack a silica gel column with a non-polar solvent like hexane.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% Hexane or a 95:5 Hexane:Ethyl Acetate mixture).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The desired this compound will elute, while the unreacted amino alcohol will remain on the column.
-
Monitor Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: Chiral HPLC analysis indicates the presence of the (S)-enantiomer. How can this be removed?
A3: Enantiomeric purity is critical. The presence of the (S)-enantiomer typically arises from the starting material, (R)-2-amino-1-pentanol, not being enantiomerically pure. Standard purification techniques like recrystallization or achiral chromatography will not separate enantiomers.
Identification:
-
Chiral HPLC/SFC: This is the definitive method for quantifying enantiomeric purity. The two enantiomers will appear as distinct peaks. A method for a similar amino alcohol involves derivatization followed by reversed-phase HPLC.[4]
Troubleshooting & Removal:
-
Source Control (Prevention): The most effective strategy is to ensure the enantiomeric purity of your starting material, (R)-2-amino-1-pentanol, before conducting the Boc-protection.
-
Preparative Chiral Chromatography: This is the most direct method for separating the enantiomers of your final product. It requires specialized columns and instrumentation (either HPLC or Supercritical Fluid Chromatography - SFC).
-
Diastereomeric Salt Recrystallization (Indirect Method): This is a classical resolution technique but requires deprotection first.
-
Deprotection: Remove the Boc group under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to regenerate the amine.[5]
-
Salt Formation: React the racemic amino alcohol with a chiral acid (e.g., L-(+)-tartaric acid or (R)-mandelic acid) to form diastereomeric salts.[6]
-
Recrystallization: These diastereomeric salts have different solubilities and can be separated by fractional recrystallization.
-
Liberation and Re-protection: After isolating the desired diastereomeric salt, liberate the free amine with a base and then re-protect it with (Boc)₂O. This is a lengthy process and is generally less preferred than direct chiral chromatography.
-
Q4: I have a less polar impurity that my NMR suggests is a di-Boc species. How can I confirm and remove this?
A4: The formation of a di-Boc impurity, where the hydroxyl group is also acylated to form a tert-butyl carbonate, is a known side reaction, particularly if a catalyst like 4-(Dimethylamino)pyridine (DMAP) is used or if the reaction is run for an extended time with a large excess of (Boc)₂O.[2][7]
Identification:
-
TLC: The di-Boc species will be significantly less polar (higher Rf) than the desired mono-Boc product.
-
¹H NMR: The spectrum will show two distinct singlets in the tert-butyl region (~1.4-1.5 ppm), integrating to 9 protons each, and the characteristic multiplet for the proton on the hydroxyl-bearing carbon will be shifted downfield.
-
LC-MS: The mass spectrum will show a molecular ion corresponding to the addition of a second Boc group (M+100).
Troubleshooting & Removal:
-
Column Chromatography: Similar to removing the starting material, the significant difference in polarity allows for excellent separation on silica gel. The less polar di-Boc impurity will elute much earlier than the desired product.
-
Selective Hydrolysis (Chemical Approach): Carbonates are more labile to hydrolysis than carbamates. A carefully controlled treatment with a mild base could selectively cleave the O-Boc group while leaving the N-Boc group intact.
-
Protocol: Dissolve the crude mixture in methanol and add a catalytic amount of a mild base like potassium carbonate (K₂CO₃). Stir at room temperature and monitor the reaction by TLC for the disappearance of the high-Rf spot. Once complete, neutralize, extract, and purify as needed. This approach avoids chromatography if the di-Boc species is the only major impurity.
-
Q5: I suspect the formation of an oxazolidinone byproduct. What is the cause and how can it be managed?
A5: Oxazolidinone formation is a result of an intramolecular cyclization. The initial N-Boc protected intermediate can be attacked by the adjacent hydroxyl group, displacing the tert-butoxy group to form a stable, five-membered cyclic carbamate.[1] This side reaction is often promoted by the base used in the protection step.
Identification:
-
¹H NMR: The oxazolidinone will have a distinct set of signals. The characteristic Boc singlet at ~1.4 ppm will be absent.
-
LC-MS: The mass spectrum will show a molecular ion corresponding to the cyclized product (C₆H₁₁NO₂).
-
IR Spectroscopy: A strong carbonyl stretch around 1750 cm⁻¹ is characteristic of the cyclic carbamate.
Troubleshooting & Removal:
-
Reaction Condition Optimization (Prevention): The best approach is to prevent its formation.
-
Choice of Base: Avoid strong, non-nucleophilic bases that can deprotonate the hydroxyl group. Using a milder base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., dioxane/water) can suppress this side reaction.[8]
-
Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) minimizes the rate of cyclization.[9]
-
-
Column Chromatography: The polarity of the oxazolidinone is different from the desired product, allowing for separation by silica gel chromatography. Its elution position relative to the product will depend on the exact mobile phase used and should be determined by TLC.
Caption: Key reaction pathways in Boc protection of (R)-2-amino-1-pentanol.
Data Summary
| Impurity | Identification Method(s) | Key Diagnostic Signal | Primary Removal Method |
| (R)-2-amino-1-pentanol | TLC, ¹H NMR, Acid Extraction | Low Rf on TLC; Absence of Boc peak in NMR | Column Chromatography |
| (S)-Enantiomer | Chiral HPLC / SFC | Separate peak in chiral chromatogram | Preparative Chiral Chromatography |
| Di-Boc Impurity | TLC, ¹H NMR, LC-MS | High Rf on TLC; Two Boc peaks in NMR | Column Chromatography |
| Oxazolidinone | ¹H NMR, LC-MS, IR | Absence of Boc peak; Carbonyl at ~1750 cm⁻¹ | Column Chromatography |
References
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- ResearchGate. (2014). Chemoselective Boc protection of phenols and amino alcohols.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BOC Sciences. (n.d.). BOC-amino acids.
- BenchChem. (2025).
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- NIH. (n.d.). Pentanol isomer synthesis in engineered microorganisms.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- BenchChem. (n.d.). avoiding oxazolidinone formation from amino alcohols during Boc protection.
- BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
- BOC Sciences. (n.d.). Amino Alcohol.
- Sigma-Aldrich. (n.d.). 5-(Boc-amino)-1-pentanol.
- RSC Publishing. (n.d.).
- BenchChem. (n.d.).
- Santa Cruz Biotechnology. (n.d.). (R)-2-(Boc-amino)-1-propanol.
- MedChemExpress. (n.d.). 5-(Boc-amino)-1-pentanol.
- Agency for Toxic Substances and Disease Registry. (n.d.). analytical methods.
- BenchChem. (2025). Technical Support Center: Managing Impurities in Commercial N-Boc-aminomethanol.
- ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols.
- Chem-Impex. (n.d.). 5-(Boc-amino)-1-pentanol.
- Aapptec Peptides. (n.d.). Boc-D-Alaninol [106391-86-0].
- BOC Sciences. (n.d.). Amino Alcohol.
- Sigma-Aldrich. (n.d.). 5-(Boc-amino)-1-pentanol ≥ 95.0 GC 75178-90-4.
- AChemBlock. (n.d.). This compound 97%.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC deprotection [ms.bzchemicals.com]
Preventing racemization during the synthesis of (R)-2-(Boc-amino)-1-pentanol
Welcome to our dedicated technical support guide for the synthesis of (R)-2-(Boc-amino)-1-pentanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with chiral amino alcohols. Here, we address the critical challenge of preventing racemization during the synthesis of this valuable chiral building block, providing in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your product.
Introduction: The Challenge of Maintaining Chirality
This compound, derived from the non-proteinogenic amino acid (R)-norvaline, is a crucial intermediate in the synthesis of various pharmaceuticals.[1][] The primary synthetic route involves the reduction of the carboxylic acid moiety of Boc-protected (R)-norvaline.[3][] While seemingly straightforward, this reduction is fraught with the risk of racemization at the α-carbon, leading to a mixture of (R) and (S) enantiomers. This loss of optical purity can have significant consequences for the biological activity and safety of the final active pharmaceutical ingredient (API).[5]
This guide provides a comprehensive overview of the mechanisms behind racemization in this specific synthesis and offers field-proven strategies to mitigate this risk, ensuring you obtain your desired product with high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when reducing Boc-(R)-norvaline?
A1: The leading cause of racemization is the formation of an oxazolone intermediate.[6][7] This can occur when the carboxylic acid is activated, either intentionally for coupling reactions or unintentionally under certain reaction conditions. The α-proton of the oxazolone is acidic and can be abstracted, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.[8]
Q2: I'm observing significant racemization in my product. What's the first thing I should check?
A2: Elevated temperatures are a major contributor to racemization.[9] Ensure that your reaction is conducted at a low temperature, typically 0 °C or below, especially during the addition of the reducing agent. Also, verify the pH of your reaction and workup steps; both strongly acidic and basic conditions can accelerate racemization.[8]
Q3: Which reducing agent is best for minimizing racemization?
A3: The choice of reducing agent is critical. While powerful hydride donors like lithium aluminum hydride (LiAlH₄) are effective for the reduction, they can be aggressive and may require careful temperature control.[10] A milder and often preferred method involves a two-step, one-pot procedure: first, activation of the carboxylic acid to a mixed anhydride or an active ester at low temperature, followed by in-situ reduction with sodium borohydride (NaBH₄).[11] This approach often leads to high yields with minimal racemization.
Q4: Can I reduce the Boc-protected amino acid directly?
A4: Direct reduction of the carboxylic acid of a Boc-protected amino acid is possible but requires careful selection of reagents to avoid racemization. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are often used for this purpose. However, the reaction conditions must be carefully optimized.
Q5: How can I accurately determine the enantiomeric excess (ee%) of my product?
A5: The most reliable method for determining the ee% of this compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). You will need a suitable chiral stationary phase column to separate the (R) and (S) enantiomers.
Troubleshooting Guide
This section provides a more detailed approach to common problems encountered during the synthesis of this compound.
Problem 1: Low Enantiomeric Excess (ee%) in the Final Product
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Maintain strict temperature control throughout the reaction. For mixed anhydride methods, cool the solution to -15 °C to -20 °C before adding the chloroformate and the reducing agent. For borane reductions, perform the reaction at 0 °C. |
| Incorrect Choice of Reducing Agent | Switch to a milder reducing agent system. The combination of N-methylmorpholine, isobutyl chloroformate (for mixed anhydride formation), and sodium borohydride is a well-established, racemization-suppressing protocol.[11] |
| Prolonged Reaction Time | Minimize the time the activated amino acid intermediate exists before reduction. The reduction step should be performed immediately after the activation. |
| pH Extremes During Workup | Neutralize the reaction mixture carefully during workup, avoiding strongly acidic or basic conditions. Use saturated aqueous solutions of sodium bicarbonate or ammonium chloride for quenching. |
| Oxazolone Formation | This is a key racemization pathway.[6] Using a protocol that avoids harsh activating agents and high temperatures is the best preventative measure. The mixed anhydride/NaBH₄ method at low temperatures is effective in minimizing oxazolone formation. |
Problem 2: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Ensure your reducing agents (e.g., NaBH₄, LiAlH₄, borane complexes) are fresh and have been stored under appropriate anhydrous conditions. |
| Insufficient Stoichiometry of Reagents | Use a slight excess of the activating agent (e.g., isobutyl chloroformate) and a sufficient excess of the reducing agent (e.g., 2-3 equivalents of NaBH₄) to ensure complete conversion. |
| Poor Solubility of Starting Material | Ensure that the Boc-(R)-norvaline is fully dissolved in a suitable anhydrous solvent (e.g., THF, dioxane) before starting the reaction. |
| Premature Quenching | Allow the reaction to proceed to completion before quenching. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Formation of Byproducts | Over-reduction or side reactions can lead to a complex mixture. Careful control of stoichiometry and temperature can minimize byproduct formation. |
| Emulsion During Workup | If an emulsion forms during the aqueous workup, add brine to help break it. Filtering the organic layer through a pad of celite can also be effective. |
| Co-elution of Product and Impurities | Optimize your flash column chromatography conditions. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective for purifying the product. |
Recommended Experimental Protocol
This protocol is based on a mixed anhydride method designed to minimize racemization.[11]
Step 1: Activation and Reduction
-
Dissolve Boc-(R)-norvaline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -15 °C using an appropriate cooling bath.
-
Add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise. Stir the resulting mixture at -15 °C for 15-30 minutes.
-
In a separate flask, dissolve sodium borohydride (2.0 eq) in a small amount of water.
-
Add the freshly prepared NaBH₄ solution dropwise to the mixed anhydride solution, maintaining the reaction temperature at or below 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
Step 2: Workup and Purification
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid or colorless oil.
Visualizing the Racemization Pathway
The following diagrams illustrate the key racemization mechanism and the recommended synthetic route.
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: Recommended pathway to minimize racemization.
Data Summary: Comparison of Reducing Agents
The choice of reducing agent and reaction conditions significantly impacts the enantiomeric excess of the final product. The following table summarizes typical outcomes for the reduction of N-protected amino acids.
| Reducing Agent/Method | Typical Conditions | Racemization Risk | Reference |
| LiAlH₄ | THF, 0 °C to RT | Moderate to High | [10] |
| BH₃·THF or BMS | THF, 0 °C to RT | Low to Moderate | [12] |
| Mixed Anhydride / NaBH₄ | THF, -15 °C to 0 °C | Low | [11] |
| NaBH₄ / I₂ | THF, 0 °C to RT | Low | [10] |
References
- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
- Sciencemadness.org.
- Bada, J. L. (2023).
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
- BOC Sciences. Amino Alcohol Synthesis Service.
- Wikipedia. Oxazoline.
- BOC Sciences. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Bada, J. L. (2013).
- L-lysine, F. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2.
- Wikipedia.
- Nam, G., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Wikipedia. Norvaline.
- BOC Sciences.
- Organic Syntheses Procedure. 7.
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- 7. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Boc Deprotection of (R)-2-(Boc-amino)-1-pentanol
Welcome to the technical support center for the troubleshooting of incomplete Boc deprotection of (R)-2-(Boc-amino)-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this critical synthetic step. Here, we combine in-depth scientific principles with practical, field-tested solutions to ensure the success of your experiments.
Troubleshooting Guide: Incomplete Deprotection
Encountering an incomplete reaction can be a significant roadblock. This section provides a systematic approach to diagnosing and solving the most common issues related to the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound.
Issue 1: Significant amount of starting material remains after the reaction.
Potential Cause & Solution
-
Insufficient Acid Stoichiometry: The most frequent cause of incomplete deprotection is an inadequate amount of acid. While the reaction is acid-catalyzed, substrates with basic functionalities can consume the acid, necessitating a larger excess.[1]
-
Actionable Advice: Increase the equivalents of the acid (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]). Start by using a significant excess (e.g., 20-50% TFA in a solvent like dichloromethane [DCM]) and monitor the reaction progress closely.[2] For substrates with multiple basic sites, a larger excess may be required.
-
-
Poor Reagent Quality: Trifluoroacetic acid is hygroscopic, and the presence of water can diminish its effective acidity, thereby slowing down the deprotection process.[1]
-
Actionable Advice: Use a fresh, unopened bottle of TFA or appropriately stored reagent. If you suspect water contamination, consider using a freshly opened bottle or distilling the TFA.
-
-
Inadequate Reaction Time or Temperature: While many Boc deprotections proceed rapidly at room temperature, some substrates may require more forcing conditions.[1]
-
Actionable Advice: Extend the reaction time and continue to monitor by Thin Layer Chromatography (TLC). If the reaction is still sluggish, gentle heating (e.g., to 40°C) can be employed, but be mindful of potential side reactions. Some challenging substrates may require several hours for complete conversion.[3]
-
-
Steric Hindrance: The bulky tert-butyl group can sometimes be sterically shielded, making it less accessible to the acid.
-
Actionable Advice: Employ stronger acidic conditions, such as neat TFA, or consider alternative deprotection methods that are less sensitive to steric bulk.[4]
-
Issue 2: TLC analysis shows a new spot, but it is not the desired product.
Potential Cause & Solution
-
Side Reactions from the tert-butyl Cation: The deprotection mechanism proceeds through the formation of a stable tert-butyl cation.[5][6] This reactive intermediate can alkylate nucleophilic sites on your substrate or solvent, leading to undesired byproducts.[7][8]
-
Actionable Advice: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole or thioanisole.[4] This is particularly important for substrates with electron-rich aromatic rings or other nucleophilic functional groups.
-
-
N- to O-Boc Migration: In amino alcohols, there is a possibility of an intramolecular transfer of the Boc group from the nitrogen to the oxygen atom, especially under certain conditions.
-
Actionable Advice: This is less common during acidic deprotection but can be influenced by the specific substrate and conditions. If suspected, consider alternative deprotection methods or carefully control the reaction pH and temperature.
-
Issue 3: Difficulty in isolating the product after workup.
Potential Cause & Solution
-
Product Solubility Issues: The resulting free amine may have significantly different solubility properties compared to the Boc-protected starting material. It might be highly soluble in the aqueous phase, especially if it forms a salt with the acid used for deprotection.[9]
-
Actionable Advice: After quenching the reaction, perform extractions with a suitable organic solvent. If the product remains in the aqueous layer, basify the solution carefully with a base like sodium bicarbonate or sodium hydroxide to generate the free amine, which is typically more soluble in organic solvents.[9] Be cautious if your molecule contains base-labile functional groups.
-
-
Formation of an Emulsion During Extraction: The presence of both polar and nonpolar functionalities in the product can lead to the formation of stable emulsions during aqueous workup.
-
Actionable Advice: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of an amino alcohol?
A common and effective method involves dissolving the Boc-protected amino alcohol in a solvent like dichloromethane (DCM) and adding an excess of trifluoroacetic acid (TFA). A typical ratio is 1:1 TFA/DCM.[10] The reaction is usually stirred at room temperature and monitored by TLC until completion, which often occurs within 30 minutes to a few hours.[4] Another widely used method is 4M HCl in dioxane.[4][11]
Q2: How can I effectively monitor the progress of the deprotection reaction?
Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[1] The deprotected amine product will have a different Rf value (retention factor) than the Boc-protected starting material. The starting material is less polar and will have a higher Rf, while the product amine is more polar and will have a lower Rf. Staining the TLC plate with a suitable agent like ninhydrin (which visualizes primary and secondary amines) or potassium permanganate can help in visualizing the spots.[3][12]
Q3: My molecule also contains an ester. Will the acidic conditions for Boc deprotection hydrolyze it?
This is a valid concern as esters can be sensitive to strong acids.[10] To minimize ester hydrolysis, you can try using milder acidic conditions, such as a lower concentration of TFA or HCl in an anhydrous solvent.[10] Running the reaction at a lower temperature (e.g., 0°C) can also help to selectively remove the Boc group while preserving the ester.[13] In some cases, HCl in ethyl acetate or dioxane is reported to be effective with less ester cleavage compared to TFA.[10]
Q4: Are there any "greener" or milder alternatives to strong acids for Boc deprotection?
Yes, several alternative methods have been developed. For thermally stable compounds, heating in a suitable solvent, sometimes with a catalytic amount of acid or even in water, can effect deprotection.[3][14][15] Other reported methods include the use of metal catalysts or reagents like oxalyl chloride in methanol under mild conditions.[16][17] However, the suitability of these methods depends heavily on the specific substrate.
Experimental Protocols
Standard Boc Deprotection Protocol using TFA/DCM
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 0.1 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10-20 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.
-
Proceed with the appropriate workup to isolate the product as the free amine or its salt.
TLC Monitoring Protocol
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 10% MeOH in DCM).
-
On a silica gel TLC plate, draw a baseline with a pencil.
-
Spot the starting material (a small amount dissolved in a suitable solvent) on the baseline as a reference.
-
Carefully take a small aliquot of the reaction mixture using a capillary tube and spot it on the baseline next to the starting material spot.
-
Place the TLC plate in the chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin).
-
The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the progress of the reaction.
Visualizations
Boc Deprotection Mechanism
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Workflow for Incomplete Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Oxidation of (R)-2-(Boc-amino)-1-pentanol
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral α-amino aldehydes, specifically focusing on the oxidation of (R)-2-(Boc-amino)-1-pentanol to its corresponding aldehyde. This transformation, while conceptually straightforward, is fraught with challenges that can impact yield, purity, and stereochemical integrity. The primary hurdles include preventing over-oxidation to the carboxylic acid, avoiding racemization of the sensitive α-chiral center, and ensuring the stability of the acid-labile Boc protecting group.[1][2]
This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the oxidation of this compound. Each entry details the issue, its probable causes, and actionable solutions grounded in chemical principles.
Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
Answer:
An incomplete reaction is one of the most common issues. The root cause often lies in the choice of oxidant, reagent quality, or reaction temperature.
Probable Causes & Solutions:
-
Insufficiently Reactive Oxidant: For sterically unhindered primary alcohols like this substrate, most mild oxidants should be effective. However, if you are observing low conversion, your chosen reagent may not be active enough under your conditions.
-
Solution: Consider switching to a more robust oxidation system. Activated DMSO oxidations like the Swern or Parikh-Doering methods are highly reliable.[3][4][5] The Dess-Martin Periodinane (DMP) oxidation is another excellent choice known for its mildness and reliability with sensitive substrates.[6][7][8]
-
-
Poor Reagent Quality: Oxidation reagents can degrade over time.
-
DMSO (for Swern/Parikh-Doering): Must be anhydrous. Water will consume the activating agent (e.g., oxalyl chloride, SO₃·pyridine). Use a freshly opened bottle or distill from CaH₂.
-
Dess-Martin Periodinane (DMP): Can hydrolyze if exposed to atmospheric moisture. Store in a desiccator. You can check its activity on a simple substrate like benzyl alcohol.
-
Oxalyl Chloride / SO₃·Pyridine: These are moisture-sensitive. Use fresh reagents and handle them under an inert atmosphere (N₂ or Ar).
-
-
Incorrect Temperature (Swern Oxidation): The Swern oxidation requires strict temperature control. The formation of the active species, chloro(dimethyl)sulfonium chloride, must be done at -78 °C (a dry ice/acetone bath).[9] Allowing the temperature to rise prematurely (above -60 °C) leads to the decomposition of this active species and the formation of inactive side products.[9][10]
-
Steric Hindrance (Less Common for this Substrate): While this compound is not exceptionally hindered, bulky groups in proximity to the alcohol can slow the reaction.
Q2: I'm getting a good conversion, but my yield of the purified aldehyde is low. Where is my product going?
Answer:
Low isolated yield despite good conversion points to issues during the reaction workup or purification, or potential product instability.
Probable Causes & Solutions:
-
Over-oxidation to Carboxylic Acid: The target aldehyde can be further oxidized to the corresponding carboxylic acid. This is particularly a risk with stronger, chromium-based oxidants but can also occur with milder reagents if the conditions are not controlled.[12][13]
-
Solution: Strictly use mild, selective oxidation methods like DMP, Swern, or Parikh-Doering, which are known to stop at the aldehyde stage under anhydrous conditions.[14][15] Avoid any aqueous workup until the oxidant is fully quenched. The presence of water can facilitate over-oxidation in some systems.[16]
-
-
Product Instability and Racemization: α-Amino aldehydes are notoriously prone to racemization via enolization, especially in the presence of acid or base.[1][2] They can also be unstable on silica gel during chromatography.
-
Solution:
-
Buffered Conditions: For DMP oxidations, which produce acetic acid as a byproduct, add a mild, non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acid as it forms.[6]
-
Careful Workup: Use a buffered aqueous quench (e.g., saturated NaHCO₃ solution) and minimize contact time.
-
Purification Strategy: Deactivate your silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in your eluent system). This neutralizes acidic sites on the silica. Alternatively, use a different stationary phase like neutral alumina.[1] It is often best to use the crude aldehyde immediately in the next step without purification if possible.[17]
-
-
-
Difficult Purification (DMP Byproducts): The iodine-based byproducts from a DMP oxidation can sometimes be gummy and co-elute with the product, making purification difficult.[18][19]
-
Solution: A common and effective workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[18] This reduces the excess DMP and its byproducts to more water-soluble forms that are easier to remove during an aqueous wash.[19] Diluting the crude reaction mixture with a non-polar solvent like diethyl ether or hexanes before filtration can also help precipitate the byproducts.[20]
-
Q3: My product's enantiomeric excess (e.e.) is lower than expected. What is causing the racemization?
Answer:
Protecting the stereochemical integrity of the α-center is the most critical challenge in this synthesis. Racemization occurs when the α-proton is abstracted, leading to a planar enolate intermediate.
Probable Causes & Solutions:
-
Harsh pH Conditions: Both strong acids and strong bases can catalyze the enolization that leads to racemization.[21][22]
-
Acid: The Boc protecting group is acid-labile and will be cleaved by strong acids like TFA or HCl.[23][24] Even the acetic acid generated during a DMP oxidation can be sufficient to promote racemization if not neutralized.[6]
-
Base: While the Boc group itself is stable to base,[25][26] using an excessively strong or concentrated base during workup can deprotonate the α-carbon.
-
Solution: Maintain near-neutral conditions throughout the reaction and workup. Use buffered solutions (e.g., NaHCO₃) and avoid strong acids or bases. If a base is needed (e.g., triethylamine in Swern/Parikh-Doering), use the recommended stoichiometry and do not prolong the reaction time unnecessarily.
-
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for enolization.
-
Solution: Perform the oxidation at the lowest practical temperature. Swern oxidations are ideal in this regard, being run at -78 °C.[27] DMP and Parikh-Doering oxidations can be run effectively at 0 °C to room temperature, which is generally safe for this substrate.[5][28] Avoid heating the reaction mixture.
-
-
Prolonged Exposure to Silica Gel: The acidic surface of standard silica gel is a common culprit for on-column racemization.
-
Solution: As mentioned in Q2, either neutralize the silica gel with triethylamine or use a different purification medium. Minimize the time the aldehyde spends on the column. Better yet, if the subsequent reaction is compatible, use the crude product directly.[17]
-
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is best for this compound?
Answer: There is no single "best" method, as the optimal choice depends on scale, available equipment, and tolerance for certain byproducts. The table below compares the top three recommended methods for this specific transformation.
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Parikh-Doering Oxidation |
| Key Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Et₃N | DMSO, SO₃·Pyridine, Et₃N or DIPEA |
| Typical Temp. | 0 °C to Room Temp | -78 °C | 0 °C to Room Temp |
| Pros | Operationally simple, very mild, high chemoselectivity, no foul odors.[7][8] | Highly reliable and general, low cost of reagents, byproducts are volatile.[9][10] | Milder than Swern (no cryogenic temps), solid activator is easy to handle, fewer side reactions than Swern.[4][5][11] |
| Cons | Reagent is expensive and potentially explosive, iodine byproducts can complicate workup.[7] | Requires cryogenic temperatures (-78 °C), produces toxic CO gas and foul-smelling dimethyl sulfide.[9][14] | Can require a large excess of reagents, hygroscopic SO₃·Pyridine complex.[5] |
| Racemization Risk | Low, but buffer is recommended to neutralize acetic acid byproduct.[6][7] | Very low due to cryogenic temperatures.[3] | Low, conditions are mild. |
Recommendation: For lab-scale synthesis where operational simplicity is valued, Dess-Martin Periodinane (DMP) is an excellent first choice. For larger scale or cost-sensitive syntheses, the Parikh-Doering oxidation offers a good balance of reactivity and practicality without requiring cryogenic conditions.
Q2: How do I monitor the progress of the reaction?
Answer: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Stain: The starting material (an alcohol) and the product (an aldehyde) can be difficult to visualize under UV light. Use a potassium permanganate (KMnO₄) stain. The starting alcohol will show up as a yellow spot on the purple background, while the aldehyde product will be much less reactive or unreactive to the stain.
-
Rf Value: The aldehyde product is less polar than the alcohol starting material and will have a higher Rf value (it will travel further up the TLC plate).
-
Procedure: Co-spot a lane with your starting material and the reaction mixture to clearly see the consumption of the starting material and the appearance of the new product spot.
Q3: My Boc group was accidentally removed. Why did this happen and how can I prevent it?
Answer: The Boc (tert-butyloxycarbonyl) group is a carbamate designed to be stable to basic and nucleophilic conditions but labile under acidic conditions.[23][25][29] Cleavage occurs via protonation of the carbonyl oxygen, followed by loss of CO₂ and the stable tert-butyl cation.[23][24]
-
Cause: Unintended exposure to acid is the only likely cause. This could be from an unbuffered DMP oxidation (which produces 2 equivalents of acetic acid)[6] or from an improper acidic workup.
-
Prevention:
-
Buffer the Reaction: Always include a mild base like sodium bicarbonate or pyridine when using DMP.[6]
-
Neutral/Basic Workup: Quench the reaction and perform extractions using neutral or mildly basic solutions (e.g., saturated NaHCO₃ solution, brine). Avoid washes with acidic solutions like NH₄Cl or dilute HCl.
-
Experimental Protocols & Workflows
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Buffered)
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under a nitrogen atmosphere, add solid sodium bicarbonate (NaHCO₃, 4.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C and warm to room temperature over 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O).
-
Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the layers. Extract the aqueous layer with Et₂O (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
The resulting crude aldehyde should be used immediately in the next step.
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for diagnosing and solving common issues during the oxidation.
Caption: A logical workflow for troubleshooting the oxidation reaction.
Reaction Scheme Diagram
Sources
- 1. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 22. WO2015026082A1 - Î-amino acid racemization method - Google Patents [patents.google.com]
- 23. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 24. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 25. Boc-Protected Amino Groups [organic-chemistry.org]
- 26. reddit.com [reddit.com]
- 27. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 28. Dess-Martin Oxidation [organic-chemistry.org]
- 29. Protective Groups [organic-chemistry.org]
Welcome to the technical support center for the visualization of (R)-2-(Boc-amino)-1-pentanol and its analogs using thin-layer chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the specific challenges encountered during experimental work.
The Challenge: Visualizing Non-Chromophoric Amino Alcohols
This compound and similar saturated amino alcohols lack a chromophore, making them invisible under UV light, a common non-destructive TLC visualization technique.[1][2][3] This necessitates the use of chemical staining reagents that react with the functional groups present—specifically, the Boc-protected amine and the primary alcohol—to produce visible spots. The choice of stain and the execution of the staining procedure are critical for obtaining clear, reliable, and reproducible results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the TLC analysis of this compound and related compounds.
Issue 1: No Spots are Visible on the TLC Plate After Staining.
Question: I've run my TLC, dipped it in the stain, and heated it, but I don't see any spots. What went wrong?
Answer: This is a frequent and frustrating issue that can arise from several factors. Let's break down the potential causes and solutions in a systematic way.
Root Cause Analysis:
-
Inappropriate Stain Selection: The chosen stain may not react with the Boc-protected amine or the alcohol functionality.
-
Solution: Select a stain known to react with either alcohols or amines (after deprotection). Potassium permanganate (KMnO₄) and Ceric Ammonium Molybdate (CAM) are excellent general oxidative stains for alcohols.[4][5] Ninhydrin is specific for primary and secondary amines, but requires heating to cleave the Boc protecting group first.[6][7]
-
-
Insufficient Concentration: The concentration of your compound on the TLC plate may be too low to be detected by the stain.[8]
-
Improper Staining Technique:
-
Dipping: A quick dip is usually sufficient. Prolonged immersion can dissolve the compound off the plate.[4]
-
Heating: Many stains require heat to develop the color. Insufficient heating will result in no spots, while overheating can char the entire plate, obscuring the results.[4] The ideal heating is typically achieved with a heat gun until colors begin to develop.[10]
-
-
Stain Degradation: The staining solution may have degraded over time.
-
Solution: Prepare fresh staining solutions, especially permanganate and ninhydrin stains, as their efficacy can decrease with age and exposure to light.[4]
-
Workflow for Troubleshooting "No Spots":
Caption: Troubleshooting flowchart for invisible TLC spots.
Issue 2: The Entire TLC Plate Turns a Dark Color, Obscuring the Spots.
Question: After heating, my entire TLC plate turned dark purple/brown, and I can't distinguish my spots from the background. Why did this happen?
Answer: This "scorched earth" effect is typically due to overheating or a highly reactive mobile phase.
Causality and Solutions:
-
Overheating: Excessive heat will cause the stain to react with the silica gel itself or char the residual mobile phase, leading to a dark background.[4][11]
-
Solution: Heat the plate gently with a heat gun, moving it continuously to ensure even heating. Watch for the spots to appear and remove the heat immediately once they are sufficiently developed. It's better to under-heat and re-apply heat than to irreversibly scorch the plate.
-
-
Reactive Mobile Phase Components: Some mobile phase additives, like triethylamine (often used to reduce streaking with amines), can react with certain stains (e.g., permanganate) and cause the entire plate to change color.[4]
-
Solution: Ensure the TLC plate is completely dry before staining. A gentle stream of air or placing the plate in a fume hood for a few minutes can help. If the problem persists, consider using a different mobile phase or a stain that is less reactive with your mobile phase additives.
-
-
Concentrated Staining Solution: An overly concentrated stain can lead to a high background color.
-
Solution: Dilute the staining solution according to the established protocol.
-
Issue 3: My Spots are Streaky or Tailing.
Question: Instead of tight, round spots, I'm seeing long streaks. How can I fix this?
Answer: Streaking is a common issue in TLC and can be caused by several factors related to sample application and the mobile phase.[12]
Expert Insights and Protocol Adjustments:
-
Sample Overloading: Applying too much sample is a primary cause of streaking.[8][12]
-
Solution: Dilute your sample and apply a smaller amount. The goal is to apply the minimum amount of sample that can be visualized after staining.
-
-
Polarity Mismatch: If the sample is highly polar and the mobile phase is not polar enough, the compound will have a strong affinity for the stationary phase (silica gel) and will streak.
-
Solution: Increase the polarity of your mobile phase. For this compound, a mixture of ethyl acetate and hexanes is a good starting point. Increasing the proportion of ethyl acetate will increase the polarity.
-
-
Acidic or Basic Nature of the Compound: Amines can interact strongly with the slightly acidic silica gel, causing streaking.[12]
Decision Tree for Addressing Streaking:
Caption: Decision-making process for resolving streaky TLC spots.
Recommended Visualization Protocols
Here are detailed, step-by-step protocols for reliable visualization of this compound and related compounds.
Protocol 1: Potassium Permanganate (KMnO₄) Stain
This is an excellent general-purpose stain for visualizing compounds that can be oxidized, such as alcohols.[4]
Preparation:
-
Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[13]
Procedure:
-
Develop the TLC plate and allow the mobile phase to evaporate completely.
-
Using tweezers, quickly dip the plate into the KMnO₄ solution.
-
Immediately remove the plate and blot the excess stain from the edges with a paper towel.
-
Gently heat the plate with a heat gun. Spots will appear as yellow-brown on a purple background.[4] Be careful not to overheat, as the background will turn brown.[4]
Protocol 2: Ceric Ammonium Molybdate (CAM) Stain
CAM is a versatile and highly sensitive stain for a wide range of functional groups, including alcohols and amines.[4]
Preparation:
-
Dissolve 10 g of ammonium molybdate and 4 g of ceric ammonium sulfate in 400 mL of 10% aqueous sulfuric acid.
Procedure:
-
After developing the TLC plate, ensure it is completely dry.
-
Dip the plate into the CAM stain solution and remove it promptly.
-
Wipe the excess stain from the back of the plate.
-
Heat the plate with a heat gun. Compounds will typically appear as dark blue or green spots on a light blue or yellow background.[4][14] Vigorous heating is often required.[11]
Protocol 3: Ninhydrin Stain
Ninhydrin is highly specific for primary and secondary amines. For Boc-protected amines, heating is required to cleave the protecting group, allowing the free amine to react.[6][7]
Preparation:
-
Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or n-butanol.[15][16] Adding a small amount of acetic acid (e.g., 0.5 mL) can improve the results.[6]
Procedure:
-
Develop and thoroughly dry the TLC plate.
-
Dip the plate in the ninhydrin solution.
-
Allow the solvent to evaporate.
-
Carefully heat the plate with a heat gun. Primary amines will typically yield purple or pink spots.[6][9] The spots can fade, so it's advisable to circle them with a pencil and record the results promptly.[6]
Data Summary: Stain Selection Guide
| Stain | Target Functional Group | Typical Spot Color | Background Color | Key Considerations |
| Potassium Permanganate | Alcohols, other oxidizable groups | Yellow-brown | Purple/Pink | Background can turn brown if overheated.[4] |
| Ceric Ammonium Molybdate | Alcohols, Amines, Carbonyls | Dark blue/green | Light blue/yellow | Very sensitive and versatile; requires strong heating.[4] |
| Ninhydrin | Primary/Secondary Amines | Purple/Pink | Colorless/Light pink | Requires heating to deprotect Boc-amines.[6][7] Spots may fade.[6] |
References
-
TLC Stains. (n.d.). Retrieved from [Link]
-
Kim, H. Y., Wang, T., & Lee, J. Y. (2021). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. Journal of visualized experiments : JoVE, (173), 10.3791/62651. Retrieved from [Link]
-
TLC stains. (n.d.). Retrieved from [Link]
-
Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]
-
TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. (n.d.). Scribd. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University. Retrieved from [Link]
-
TLC Stains. (n.d.). Retrieved from [Link]
-
Visualising plates. (n.d.). Chemistry Teaching Labs, University of York. Retrieved from [Link]
-
Nichols, L. (2021, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
TLC Staining solutions. (2006, September 27). Org Prep Daily. Retrieved from [Link]
-
Sejer, D. (2006, November 28). Let's talk about TLCs Part 2 - Hanessian's Stain. Curly Arrow. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2021, September 18). BioTech Beacons. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2021, June 3). Bitesize Bio. Retrieved from [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]
-
TLC stains for amines. (2011, September 4). ChemicalDesk.Com. Retrieved from [Link]
-
Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved from [Link]
-
Can boc anhydride be visualized by PMA tlc stain. (2022, July 30). Reddit. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. TLC stains [reachdevices.com]
- 5. reddit.com [reddit.com]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 10. youtube.com [youtube.com]
- 11. Curly Arrow: Let's talk about TLCs Part 2 - Hanessian's Stain [curlyarrow.blogspot.com]
- 12. chembam.com [chembam.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
Technical Support Center: Troubleshooting Side Reactions with (R)-2-(Boc-amino)-1-pentanol as a Nucleophile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using the chiral building block, (R)-2-(Boc-amino)-1-pentanol, specifically focusing on its role as a nucleophile via its primary alcohol. Our goal is to move beyond simple protocols and explain the chemical causality behind common experimental issues, empowering you to optimize your synthetic routes.
This compound is a valuable intermediate in asymmetric synthesis, prized for its dual functionality and defined stereochemistry.[1][2] The primary hydroxyl group serves as a potent nucleophile, while the Boc-protected amine ensures stability and prevents unwanted reactivity at the nitrogen atom. However, the interplay between these two groups, and the inherent lability of the Boc protecting group, can lead to a variety of side reactions. This guide is structured as a series of frequently asked questions to directly address the most common challenges.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction is sluggish and gives a low yield. Why isn't the substitution proceeding efficiently?
Question: I am attempting a Williamson ether synthesis by reacting this compound with a primary alkyl halide (e.g., benzyl bromide), but I am observing very low conversion even after prolonged reaction times. What factors could be limiting my reaction rate?
Answer: This is a common issue that typically points to insufficient activation of the nucleophile or suboptimal reaction conditions. The primary alcohol of this compound is a relatively weak nucleophile on its own. For an efficient SN2 reaction, it must be deprotonated to form the corresponding alkoxide, which is a much stronger nucleophile.
Core Causality:
-
Insufficient Deprotonation: The pKa of a primary alcohol is ~16-17. A sufficiently strong, non-nucleophilic base is required to generate the alkoxide in a high enough concentration to drive the reaction forward. Weaker bases like triethylamine (pKa of conjugate acid ~10.7) or potassium carbonate are often insufficient for full deprotonation.
-
Steric Hindrance: While the alcohol is primary, the adjacent stereocenter bearing a bulky Boc-amino group can introduce steric hindrance, slowing the rate of substitution compared to a simpler alcohol like 1-pentanol.[3]
-
Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents (e.g., DMF, THF, DMSO) are ideal as they solvate the counter-ion of the base (e.g., Na+) without forming a strong hydrogen-bonding shell around the nucleophile, leaving it more reactive.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low reaction yield.
Experimental Protocol 1: Optimized Williamson Ether Synthesis
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) to anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Causality Note: Adding NaH at 0 °C controls the initial exothermic reaction and hydrogen gas evolution. The excess NaH ensures complete conversion to the alkoxide.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should be homogeneous, indicating salt formation.
-
Addition of Electrophile: Add the primary alkyl halide (1.1 eq.) dropwise to the solution.
-
Reaction: Monitor the reaction by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive halides.
-
Workup: Once complete, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
FAQ 2: I see an unexpected product with a mass corresponding to my electrophile plus a deprotected starting material. How did the Boc group get removed?
Answer: This is a critical and frequent side reaction. The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4][5][6][7] The presence of even catalytic amounts of acid can lead to its cleavage, generating a reactive tert-butyl cation and the free primary amine.[4] This newly formed amine is also a nucleophile and can compete with the desired alcohol for the electrophile.
Core Causality:
-
Acidic Reagents: The most common cause is the introduction of acid, either intentionally or unintentionally. This can include:
-
Using an alkyl halide that has partially decomposed to H-X (e.g., R-Br → HBr).
-
Employing additives or catalysts that are Lewis acids or generate Brønsted acids in situ.
-
An acidic workup or purification step performed before confirming the reaction is complete and stable.
-
-
High Temperatures: In some cases, prolonged heating at high temperatures can cause thermal decomposition of the Boc group, though this is less common than acid-catalyzed removal.[8]
Mechanistic Pathway: Desired vs. Side Reaction
Caption: Competing reaction pathways for this compound.
Preventative Measures & Troubleshooting:
-
Check Reagent Quality: Use freshly opened or purified alkyl halides. If degradation is suspected, pass the halide through a small plug of basic alumina before use.
-
Maintain Basic/Neutral Conditions: Ensure the reaction medium remains basic. If necessary, include a non-nucleophilic acid scavenger like proton sponge.
-
Careful Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) instead of an acidic solution if Boc lability is a concern. Always check the pH of aqueous layers during extraction.
-
Avoid Protic Acids: Do not use protic acids (e.g., HCl, TFA) for any purpose until you are ready to deprotect the Boc group intentionally.[5][7][8]
FAQ 3: My substitution reaction with a secondary halide is yielding an alkene. How can I favor substitution over elimination?
Question: I am trying to synthesize an ether from this compound and 2-bromopropane. However, the main product I isolate is propene. How can I suppress this elimination side reaction?
Answer: You are observing a classic competition between substitution (SN2) and elimination (E2) pathways.[3] The alkoxide of this compound, which is required for substitution, is also a strong base capable of inducing elimination. Several factors dictate the ratio of these two products.
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Rationale |
| Substrate | Primary Halide (R-CH₂-X) | Tertiary > Secondary Halide | Less steric hindrance at the reaction center allows for backside attack. More substituted substrates are sterically hindered and form more stable alkenes.[3] |
| Base/Nucleophile | Strong, but less hindered nucleophile | Strong, sterically hindered base | A bulky base has difficulty accessing the electrophilic carbon for substitution and will preferentially abstract a proton from a less hindered position. |
| Temperature | Lower Temperatures (0 °C to RT) | Higher Temperatures | Elimination reactions have a higher activation energy and are more favored entropically (two molecules form three). Thus, increasing temperature disproportionately increases the rate of elimination. |
| Solvent | Polar Aprotic (DMF, DMSO) | Less Polar / Protic | Polar aprotic solvents stabilize the SN2 transition state. |
Table 1: Factors influencing Substitution vs. Elimination pathways.
Strategies to Promote Substitution:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary.
-
Choose the Right Base: While NaH is excellent for forming the alkoxide, ensure it is used stoichiometrically. Using a large excess of a strong base can favor elimination.
-
Substrate Choice: If possible, use a primary halide as the electrophile. If a secondary carbon must be functionalized, consider using a substrate with a better leaving group (e.g., a tosylate or triflate instead of a bromide), as this can sometimes increase the rate of SN2 relative to E2.
FAQ 4: My product streaks badly during silica gel chromatography, leading to poor separation and low recovery. How can I improve purification?
Question: My crude NMR looks promising, but I am struggling to isolate a pure product using standard silica gel chromatography (e.g., ethyl acetate/hexanes). The product either stays on the baseline or streaks severely.
Answer: This is a very common issue when purifying compounds containing free amines or, to a lesser extent, alcohols.[9] The lone pair on the nitrogen and the hydroxyl group can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing tailing and irreversible adsorption.
Core Causality:
-
Acid-Base Interactions: The basic amine/alcohol binds strongly to the acidic silica surface.
-
Polarity: The molecule is highly polar, requiring strong eluents that may not provide good selectivity.
Troubleshooting Purification:
| Method | Protocol | Rationale |
| Eluent Modification | Add a small amount (0.1 - 1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., EtOAc/Hexanes). | The added base neutralizes the acidic sites on the silica gel, preventing your product from binding strongly. This dramatically reduces tailing and improves peak shape.[9] |
| Alternative Stationary Phase | Switch from silica gel to neutral or basic alumina. | Alumina lacks the strongly acidic silanol groups of silica, making it better suited for the purification of basic compounds. |
| Reverse-Phase Chromatography | Use a C18-functionalized silica gel with a mobile phase such as acetonitrile/water or methanol/water. | This technique separates based on polarity in a reverse manner. For moderately polar compounds, it can provide excellent separation where normal phase fails. |
| Acidic Wash Post-Column | If the product is isolated but contains baseline impurities, dissolve in a solvent like DCM, wash with dilute aqueous acid (e.g., 1M HCl) to protonate and remove basic impurities, then re-isolate. | Caution: This method is only suitable if your final product is stable to acid and does not contain an acid-labile group like Boc. It is not recommended for the title compound unless deprotection is the next step. |
Table 2: Troubleshooting guide for chromatographic purification.
References
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Amino Alcohols.
- Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
- BenchChem. (n.d.). Minimizing byproduct formation in the synthesis of amino alcohols.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Ellman Laboratory - Yale University. (n.d.). Asymmetric Synthesis of Amines.
- Chem-Impex. (n.d.). 5-(Boc-amino)-1-pentanol.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- LibreTexts Chemistry. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- PubMed. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
- PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- Youngstown State University. (n.d.). Nucleophilic Substitution.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- YouTube. (2023). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
- University of Minnesota Morris. (n.d.). CHAPTER 9. SUBSTITUTION REACTIONS.
- Sigma-Aldrich. (n.d.). 5-(Boc-amino)-1-pentanol.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- ResearchGate. (2019). Principles of Nucleophilic Substitution.
Sources
- 1. chimia.ch [chimia.ch]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. ochem.as.uky.edu [ochem.as.uky.edu]
- 4. total-synthesis.com [total-synthesis.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Diastereoselectivity with (R)-2-(Boc-amino)-1-pentanol
Welcome to the Technical Support Center for advanced applications of chiral auxiliaries. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing (R)-2-(Boc-amino)-1-pentanol to control stereochemistry in their synthetic routes. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your diastereoselective reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in asymmetric synthesis?
This compound is a chiral amino alcohol. In asymmetric synthesis, it serves as a chiral auxiliary—a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] Its key function is to create a chiral environment that favors the formation of one diastereomer over another. After the desired transformation, the auxiliary can be cleaved and ideally recovered.
Q2: How does the structure of this compound lead to diastereoselectivity?
The stereocenter at the C2 position, bearing a bulky tert-butyloxycarbonyl (Boc) protected amino group, is crucial.[3] When this auxiliary is attached to a prochiral substrate (e.g., forming an amide or ester), the Boc-amino group and the pentyl chain create a sterically defined environment. This steric hindrance blocks one face of the molecule, compelling incoming reagents to attack from the less hindered face, thus leading to a high diastereomeric ratio (d.r.).[3]
Q3: What are the most common reactions where this compound is used to induce diastereoselectivity?
This auxiliary is particularly effective in reactions that involve the formation of a new stereocenter adjacent to a carbonyl group. Common applications include:
-
Diastereoselective alkylations: Introducing an alkyl group to an enolate derived from an amide or ester of the auxiliary.
-
Stereoselective aldol reactions: Reacting the enolate with an aldehyde to form β-hydroxy carbonyl compounds.
-
Asymmetric reductions: Reducing a ketone or imine where the auxiliary is attached.
Q4: I'm observing a low diastereomeric ratio (d.r.). What are the immediate factors I should investigate?
A low d.r. is a common issue and can often be resolved by systematically evaluating several key parameters:
-
Reaction Temperature: Asymmetric reactions are highly sensitive to temperature. Lowering the temperature (e.g., to -78 °C) often increases the energy difference between the diastereomeric transition states, enhancing selectivity.[1][4]
-
Enolate Geometry: The geometry of the enolate (E vs. Z) is critical. The choice of base and solvent can significantly influence this geometry.[1][4]
-
Lewis Acid/Solvent System: The choice of Lewis acid and solvent can greatly impact the conformation of the transition state, thereby affecting the diastereomeric outcome.[1]
II. Troubleshooting Guide: Low Diastereoselectivity
Achieving high diastereoselectivity is paramount when using a chiral auxiliary. A nearly 1:1 mixture of diastereomers indicates a failure in stereochemical control. This guide will walk you through the common causes and solutions.[1]
Issue 1: Poor Diastereoselectivity in Enolate Alkylation Reactions
Low diastereoselectivity in alkylation reactions often points to issues with the formation or reactivity of the enolate.
Root Causes & Solutions
-
Incorrect Enolate Geometry: For many auxiliaries, the formation of a specific enolate geometry (often the Z-enolate) is crucial for high stereocontrol.[1][4]
-
Solution: The choice of base is critical. Lithium diisopropylamide (LDA) is a bulky base that typically favors the formation of the Z-enolate. Ensure the LDA is freshly prepared or titrated. Incomplete enolate formation can lead to side reactions and reduced diastereoselectivity.[4]
-
-
Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer.[1]
-
Inappropriate Solvent: The solvent's polarity and coordinating ability can affect the aggregation state and reactivity of the lithium enolate.[4]
-
Solution: Tetrahydrofuran (THF) is a common and effective solvent for these reactions due to its ability to solvate the lithium cation without strongly interfering with the transition state assembly. Ensure the THF is anhydrous, as water will quench the enolate.
-
Illustrative Workflow for Troubleshooting Low Diastereoselectivity
Sources
Storage and handling guidelines for (R)-2-(Boc-amino)-1-pentanol to prevent degradation
Welcome to the technical support guide for (R)-2-(Boc-amino)-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this chiral building block in your synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to its storage and handling to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. Based on data for analogous compounds, the recommended storage temperature is between 2-8°C.[1][2][3] The compound should be stored in a tightly sealed container to protect it from atmospheric moisture, as it is moisture-sensitive.[2][3] For long-term storage, blanketing with an inert gas such as argon or nitrogen is highly recommended to prevent potential oxidative degradation.
Q2: How stable is the Boc protecting group on this molecule?
A2: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions, making it compatible with a wide range of reagents and reaction conditions.[] However, it is labile to acidic conditions.[] Exposure to even mild acids can initiate the cleavage of the Boc group, leading to the formation of the free amine. This is a critical factor to consider during reaction workups and purification.
Q3: Can this compound be stored in solution?
A3: While short-term storage in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere may be acceptable for immediate experimental use, long-term storage in solution is generally not recommended. The stability of the compound can be compromised in solution, especially in protic solvents or if trace amounts of acidic or basic impurities are present. For optimal stability, store the compound neat as supplied.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are acid-catalyzed deprotection, thermal decomposition, and oxidation.
-
Acid-Catalyzed Deprotection: This is the most common degradation pathway, where the Boc group is removed to yield (R)-2-amino-1-pentanol.
-
Thermal Degradation: At elevated temperatures (typically above 100-150°C), the Boc group can be thermally cleaved.[5] This is generally a controlled process for deprotection but can occur unintentionally if the compound is exposed to excessive heat.
-
Oxidation: The primary alcohol and the amino group (if deprotected) can be susceptible to oxidation, especially in the presence of air and potential catalysts, leading to the formation of aldehydes, carboxylic acids, or other oxidation byproducts.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: My reaction yield is low, and I suspect the starting material has degraded.
-
Possible Cause 1: Improper Storage.
-
Verification: Check your storage conditions. Was the container tightly sealed? Was it stored at the recommended 2-8°C? Was it exposed to air for prolonged periods?
-
Solution: Always store the compound under the recommended conditions. For multi-use containers, ensure the cap is replaced promptly and tightly after each use. Consider aliquoting the material into smaller, single-use vials for long-term projects to minimize repeated exposure of the bulk material to the atmosphere.
-
-
Possible Cause 2: Acidic Contamination.
-
Verification: Review your experimental setup. Are you using solvents that could contain acidic impurities? Is your glassware properly cleaned and dried?
-
Solution: Use high-purity, anhydrous solvents. If necessary, pass solvents through a column of activated alumina to remove trace acidic impurities. Ensure all glassware is thoroughly cleaned and dried before use.
-
Issue 2: My reaction is producing an unexpected side product corresponding to the deprotected amine.
-
Possible Cause: Inadvertent Boc Deprotection.
-
Verification: Analyze your reaction conditions. Are you using any reagents that are acidic or could generate acidic byproducts? Is your reaction workup performed under acidic conditions?
-
Solution: If possible, switch to non-acidic reagents. If an acidic reagent is necessary, consider running the reaction at a lower temperature to minimize deprotection. During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid before concentration.
-
Issue 3: I observe a color change (e.g., yellowing) in my stored this compound.
-
Possible Cause: Oxidation.
-
Verification: Has the compound been exposed to air for an extended period? Was it stored under an inert atmosphere?
-
Solution: While a slight color change may not significantly impact all reactions, it is an indicator of potential degradation. For sensitive applications, it is best to use fresh, colorless material. To prevent further oxidation, blanket the container with an inert gas before sealing and storing.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes potential thermal degradation and side reactions.[1][2][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against moisture and oxidative degradation.[2][3][6] |
| Container | Tightly sealed, opaque glass vial | Prevents exposure to air, moisture, and light. |
| pH Sensitivity | Avoid acidic conditions | The Boc group is labile to acid, leading to deprotection.[] |
Experimental Protocols
Protocol 1: Proper Aliquoting of this compound
-
Allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Work in a dry, inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen).
-
Quickly transfer the desired amount of the compound into a pre-weighed, dry vial.
-
Blanket the headspace of both the main container and the aliquot vial with inert gas.
-
Seal both containers tightly with a cap containing a chemically resistant liner.
-
Store the main container and the aliquot at 2-8°C.
Visualizing Degradation and Prevention
Potential Degradation Pathways
Caption: Key degradation routes for this compound.
Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for diagnosing and resolving common issues.
References
- Céline, D., et al. (2012). The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protection group in peptide synthesis. Journal of Peptide Science, 18(5), 277-293.
- Cravotto, G., et al. (2019). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Molecules, 24(12), 2269.
-
Reddit. r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Google Patents. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Four Chongqing Chemdad Co., Ltd. 5-(BOC-AMINO)-1-PENTANOL. [Link]
-
Organic Chemistry Portal. 1,2-amino alcohol synthesis by hydroxylation. [Link]
-
PubChem. tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. [Link]
-
PubChem. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. [Link]
-
PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate. [Link]
-
PubChem. tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis for Determining the Enantiomeric Excess of (R)-2-(Boc-amino)-1-pentanol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental requirement for ensuring the safety, efficacy, and stereochemical integrity of chiral molecules. (R)-2-(Boc-amino)-1-pentanol, a valuable chiral building block, is no exception. Its utility in the synthesis of more complex active pharmaceutical ingredients (APIs) necessitates a robust and reliable analytical method to quantify its enantiomeric purity.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound. We will delve into the rationale behind the selection of chiral stationary phases (CSPs), mobile phase optimization strategies, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and validated method for this critical analysis.
The Foundational Choice: Selecting the Right Chiral Stationary Phase (CSP)
The heart of any direct chiral HPLC separation lies in the selection of the CSP.[1] The mechanism of chiral recognition is a complex interplay of intermolecular interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[2] For a molecule like this compound, which possesses a hydroxyl group, a carbamate (Boc) group, and a chiral center, several types of interactions are possible, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Based on the chemical nature of the analyte, two classes of CSPs stand out as primary candidates: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, typically derived from cellulose or amylose that have been coated or immobilized on a silica support, are renowned for their broad applicability and versatility.[3] The helical structure of the polysaccharide polymers creates chiral grooves and cavities, providing the necessary steric environment for enantiomeric discrimination. The carbamate derivatives on the polysaccharide backbone offer sites for hydrogen bonding and dipole-dipole interactions.
For the analysis of N-protected amino alcohols, columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points.
Macrocyclic Glycopeptide-Based CSPs: Multi-Modal Capabilities
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (CHIROBIOTIC T) or ristocetin A (CHIROBIOTIC R), offer a multi-modal separation mechanism.[4][5] These CSPs possess a complex structure with multiple stereogenic centers, peptide backbones, and ionizable groups (carboxylic acids and amines). This complexity allows for a variety of interactions, including hydrogen bonding, π-π interactions, and ionic interactions, making them particularly effective for polar and ionizable compounds like amino alcohols.[5][6]
Comparative Analysis of CSPs for this compound
To provide a practical comparison, we will evaluate three leading CSPs for the analysis of this compound:
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : A widely used cellulose-based CSP known for its excellent performance in normal phase.[3][7]
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : An amylose-based CSP that often provides complementary selectivity to cellulose-based phases.[8][9][10][11]
-
Astec® CHIROBIOTIC® T (Teicoplanin) : A macrocyclic glycopeptide CSP suitable for reversed-phase and polar organic modes, offering a different separation mechanism.[4][5][12][13]
The following sections will detail the experimental protocols and expected performance for each of these columns.
Experimental Protocols and Performance Data
General Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Detection: UV at 210-220 nm is appropriate for the Boc-protected amine.
-
Sample Preparation: A stock solution of racemic 2-(Boc-amino)-1-pentanol should be prepared at 1 mg/mL in the mobile phase or a compatible solvent. For determining the e.e. of this compound, prepare the sample at the same concentration.
Protocol 1: Normal Phase Separation on Lux® Cellulose-1
Normal phase chromatography is often the first choice for chiral separations of compounds like this compound, which are soluble in organic solvents. The primary interactions driving separation on polysaccharide CSPs in normal phase are hydrogen bonding and dipole-dipole interactions.
Detailed Method:
| Parameter | Condition |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Expected Performance:
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-2-(Boc-amino)-1-pentanol | ~ 8.5 | \multirow{2}{*}{> 2.0} |
| This compound | ~ 10.2 |
Protocol 2: Normal Phase Separation on CHIRALPAK® AD-H
CHIRALPAK® AD-H often provides different selectivity compared to cellulose-based CSPs. It is crucial to screen both types of polysaccharide columns during method development.
Detailed Method:
| Parameter | Condition |
| Column | CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol (95:5, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Rationale for DEA Additive: For amino alcohols, the addition of a small amount of a basic modifier like DEA can significantly improve peak shape by minimizing interactions with residual acidic silanols on the silica surface.
Expected Performance:
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-2-(Boc-amino)-1-pentanol | ~ 12.1 | \multirow{2}{*}{> 2.5} |
| This compound | ~ 14.8 |
Protocol 3: Reversed-Phase Separation on Astec® CHIROBIOTIC® T
For analytes with sufficient polarity, reversed-phase chromatography on a macrocyclic glycopeptide CSP can be a powerful alternative. This mode is also highly compatible with mass spectrometry (LC-MS).
Detailed Method:
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Methanol / Water (60:40, v/v) with 0.1% Acetic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Rationale for Acetic Acid Additive: The acidic additive helps to protonate the analyte and the stationary phase, which can enhance the ionic interactions crucial for separation on CHIROBIOTIC T.
Expected Performance:
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-2-(Boc-amino)-1-pentanol | ~ 7.2 | \multirow{2}{*}{> 1.8} |
| This compound | ~ 8.5 |
Data Analysis and Calculation of Enantiomeric Excess
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers obtained from the chromatogram. The formula is as follows:
% e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where:
-
Area_major is the peak area of the desired (R)-enantiomer.
-
Area_minor is the peak area of the undesired (S)-enantiomer.
For a method to be considered valid for determining enantiomeric purity, it is essential to demonstrate baseline resolution (Rs ≥ 1.5) between the enantiomeric peaks.
Conclusion and Recommendations
This guide has presented a comparative analysis of three robust chiral HPLC methods for determining the enantiomeric excess of this compound.
-
For routine, high-resolution analysis in a normal-phase environment, both Lux® Cellulose-1 and CHIRALPAK® AD-H are excellent choices. The CHIRALPAK® AD-H with a DEA additive may offer superior peak shape and resolution for this specific analyte.
-
For methods requiring LC-MS compatibility or for analytes that are more soluble in polar solvents, the Astec® CHIROBIOTIC® T in a reversed-phase mode provides a powerful alternative.
It is a fundamental principle of chiral method development that the optimal CSP and mobile phase combination must be determined empirically.[2] We strongly recommend screening all three of these column chemistries to identify the most suitable method for your specific application, taking into account factors such as resolution, analysis time, and solvent consumption. A thorough method validation, including assessments of linearity, accuracy, precision, and robustness, should be performed before implementation for routine quality control.
References
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. [Link]
-
Péter, A., & Aranyi, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3348. [Link]
-
Ye, J., et al. (n.d.). Enantiomer separation of N-PHT a-amino acids on Chiralpak AD and Chiralcel OD. Chirality. [Link]
-
HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. [Link]
-
MZ-Analysentechnik. (n.d.). Chiral Operating Conditions for Normal Phase Columns. [Link]
-
Hodgson, R., Lomas, S., & Jacob, M. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Phenomenex. [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1. [Link]
-
Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]
-
Phenomenex. (n.d.). Lux™. [Link]
-
Chiral Technologies. (2013). instruction manual for chiralpak® ad-h. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 234-242. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]
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A Senior Application Scientist's Guide to ¹H NMR for the Purity Assessment of (R)-2-(Boc-amino)-1-pentanol
Introduction: The Critical Role of Purity in Chiral Building Blocks
In the landscape of modern drug discovery and development, chiral amino alcohols serve as indispensable building blocks, or synthons, for a vast array of active pharmaceutical ingredients (APIs).[1][] Their precise three-dimensional structure is often fundamental to the biological activity, efficacy, and safety profile of the final drug product.[3] (R)-2-(Boc-amino)-1-pentanol is one such critical intermediate, where both its chemical purity and its enantiomeric integrity are paramount. The presence of synthetic impurities or the unwanted (S)-enantiomer can lead to altered pharmacological effects, increased toxicity, or reduced therapeutic efficacy.
Consequently, robust and accurate analytical methods for purity determination are not just a matter of quality control; they are a foundational requirement for regulatory approval and patient safety. While chromatographic techniques like HPLC have traditionally been the workhorse for purity analysis, quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[4][5]
This guide provides an in-depth technical comparison of ¹H NMR-based purity assessment for this compound against other common analytical techniques. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and present a framework for selecting the most appropriate analytical strategy for your research and development needs.
The Principle of Quantitative ¹H NMR (qNMR)
Unlike many other analytical techniques that rely on calibration curves against a reference standard of the same compound, qNMR is a primary ratio method. Its power lies in a fundamental principle of physics: the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[5][6] By co-dissolving a known mass of a high-purity, certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly by comparing the integrated signals of the two compounds.
Key Advantages of qNMR:
-
Primary Method: It does not require a specific reference standard of the analyte itself for quantification, reducing reliance on the availability and certified purity of such standards.
-
Structural Information: The NMR spectrum provides a structural fingerprint of the analyte, allowing for the simultaneous identification and quantification of impurities, provided their signals do not overlap and their structures can be deduced.
-
Non-Destructive: The sample can be recovered unchanged after the analysis.[4]
-
Speed and Simplicity: For routine analysis, qNMR can be faster than developing and running a new chromatographic method.[4]
Detailed Experimental Protocol: qNMR Purity of this compound
This protocol is designed to be a self-validating system, where careful execution and adherence to critical parameters ensure the trustworthiness of the results.
Materials & Reagents
-
This compound: The sample to be analyzed.
-
Internal Standard (IS): A high-purity (>99.5%), non-hygroscopic, and stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte. Maleic acid is an excellent choice. Its two equivalent olefinic protons produce a sharp singlet around 6.2-6.5 ppm, far from the aliphatic signals of the analyte.
-
Deuterated Solvent: Chloroform-d (CDCl₃) with a low water content is suitable as it readily dissolves the analyte and internal standard.[6]
-
Equipment: High-quality NMR tubes (e.g., Norell® 507-HP), an analytical balance with at least 0.01 mg readability, and calibrated volumetric glassware.
Workflow for qNMR Purity Assessment
Caption: Figure 1: qNMR Purity Assessment Workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the mass precisely (m_analyte).[6]
-
Accurately weigh an appropriate amount of the internal standard (e.g., maleic acid) into the same vial. The goal is to achieve a molar ratio close to 1:1 for optimal integration accuracy. Record the mass precisely (m_IS).[6]
-
Add approximately 0.7 mL of CDCl₃ to the vial and ensure complete dissolution. Gentle vortexing may be applied.
-
Using a pipette, transfer the solution into a high-quality NMR tube.[7]
-
-
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Insert the sample, lock onto the deuterium signal of CDCl₃, and shim the magnetic field to achieve optimal resolution.[7]
-
Set Critical Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., Bruker's zg30).
-
Relaxation Delay (d1): This is the most critical parameter for quantification. To ensure all protons are fully relaxed before the next pulse, set d1 to be at least 5 times the longest T₁ relaxation time (T₁max) of any proton being integrated. For small molecules like this, the Boc group's T₁ can be longer than others. A conservative and safe value of 30 seconds is recommended without performing a full T₁ analysis.
-
Number of Scans (ns): Set to 16 or higher to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest, which is necessary for integration errors below 1%.[8]
-
-
Acquire the spectrum.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, manually phase the spectrum, and perform a careful baseline correction across the entire spectrum.[7]
-
Integration:
-
For this compound, integrate the sharp singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group, which typically appears around δ 1.45 ppm .[7] This signal is ideal due to its high intensity and separation from other signals. Let this integral be I_analyte.
-
For the internal standard (maleic acid), integrate the singlet for the two olefinic protons around δ 6.3 ppm . Let this integral be I_IS.
-
-
Calculation: The weight percent purity is calculated using the following formula:
Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100
Where:
-
I_analyte: Integral of the analyte signal (Boc group).
-
I_IS: Integral of the internal standard signal.
-
N_analyte: Number of protons for the integrated analyte signal (9 for the Boc group).
-
N_IS: Number of protons for the integrated IS signal (2 for maleic acid).
-
MW_analyte: Molar mass of this compound (203.28 g/mol ).
-
MW_IS: Molar mass of the internal standard (116.07 g/mol for maleic acid).
-
m_analyte: Mass of the analyte weighed.
-
m_IS: Mass of the internal standard weighed.
-
-
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, a comprehensive analysis strategy often involves orthogonal techniques. The choice of method depends on the specific question being asked (e.g., chemical purity vs. enantiomeric excess).
Caption: Figure 2: Method Selection Guide.
| Feature | ¹H NMR (qNMR) | Chiral HPLC | GC-MS | LC-MS |
| Principle | Signal area proportional to molar concentration. | Differential interaction with a chiral stationary phase (CSP).[3] | Separation of volatile compounds by partitioning, followed by mass analysis.[3] | Separation by liquid chromatography, followed by mass analysis.[9] |
| Primary Use | Absolute purity, structural confirmation. | Enantiomeric excess (e.e.) determination. | Volatile impurity identification. | Impurity identification and quantification (with standards). |
| Sensitivity | Moderate (typically >0.1% w/w). | High (can detect ≤0.1% of the minor enantiomer).[3] | Very High. | Very High. |
| Sample Prep | Simple dissolution. | Direct injection of dissolved sample. | Often requires derivatization to increase volatility.[3] | Direct injection of dissolved sample. |
| Enantiomeric Analysis | Requires chiral solvating or derivatizing agents (CSA/CDA).[10][11] | Method of choice. | Requires chiral column and derivatization. | Not directly applicable without chiral chromatography. |
| Pros | Primary method, non-destructive, rich structural data. | Gold standard for e.e., high resolution, and sensitivity. | Provides mass of impurities. | Provides mass of impurities, high throughput. |
| Cons | Lower sensitivity than MS, potential for signal overlap. | Requires specific, expensive columns; less structural info on unknowns. | Destructive, requires derivatization. | Not inherently quantitative without standards for each impurity. |
Method Validation and Trustworthiness
For use in a regulated environment, any analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[12] A qNMR method can be validated for specificity, linearity, range, accuracy, and precision.[13][14] The protocol described herein is designed for high accuracy, with the choice of a long relaxation delay being the most critical factor in ensuring the trustworthiness of the quantitative data.
Conclusion
For the comprehensive purity assessment of this compound, ¹H NMR spectroscopy is an exceptionally powerful and reliable tool. It stands out as a primary method that provides not only a direct, accurate measure of absolute purity but also invaluable structural information about the analyte and any potential impurities in a single, non-destructive experiment.
While chiral HPLC remains the gold standard for determining enantiomeric excess with high sensitivity, qNMR offers a more holistic view of chemical purity. The most robust quality control strategy, therefore, involves the orthogonal use of both techniques: qNMR to establish the absolute purity and identify chemical impurities, and chiral HPLC to confirm the enantiomeric integrity. This dual approach ensures the highest level of confidence in the quality of this critical chiral building block, supporting the development of safe and effective pharmaceuticals.
References
- Benchchem. Chiral Purity Analysis of Fmoc-D-Glu(OAll)-OH: A Comparative Guide.
- Benchchem. A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
- ResearchGate. In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR.
- Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.
- Analytical Chemistry. "Recent Advances in Separation and Analysis of Chiral Compounds".
- Scribd. ICH Validation Analitcs Methods.
- PubMed Central. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- ResearchGate. Optical Purity Determination by 1H NMR.
- ENFSI. GUIDELINE FOR qNMR ANALYSIS.
- SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
- Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
- AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
- National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Benchchem. discovery and synthesis of chiral amino alcohols.
- qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- ICH. Validation of Analytical Procedures Q2(R2).
- BOC Sciences. Amino Alcohol.
- Quantitative NMR Spectroscopy.
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on (R)-2-(Boc-amino)-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the precise construction of stereogenic centers is paramount for the development of effective and safe pharmaceuticals. Chiral amino alcohols represent a privileged class of molecules, serving as versatile chiral auxiliaries, ligands, and synthons in a multitude of stereoselective transformations.[1][2] This guide provides an in-depth comparative analysis of (R)-2-(Boc-amino)-1-pentanol, a valuable building block, against other commercially available chiral amino alcohols. Our focus will be on their application in the enantioselective reduction of prochiral ketones, a fundamental and widely utilized reaction in organic synthesis.
Introduction to Chiral Amino Alcohols and Their Significance
Chiral 1,2-amino alcohols are structural motifs prevalent in a wide array of natural products and biologically active compounds.[1] Their ability to induce chirality stems from the defined spatial arrangement of their amino and hydroxyl groups, which can coordinate to metal centers or interact with substrates through hydrogen bonding, thereby directing the stereochemical outcome of a reaction. The tert-butyloxycarbonyl (Boc) protecting group, as seen in this compound, offers the advantage of being stable under a variety of reaction conditions while being readily removable under mild acidic conditions, facilitating its use in multi-step syntheses.
Featured Chiral Amino Alcohol: this compound
This compound is a chiral building block derived from the non-natural amino acid (R)-2-aminopentanoic acid. The presence of the Boc-protecting group on the amine allows for selective manipulation of the hydroxyl group and subsequent deprotection to reveal the free amine for further functionalization.
Synthesis of this compound
The synthesis of this compound typically starts from the corresponding chiral amino acid, (R)-2-aminopentanoic acid. The amino group is first protected with the Boc group, followed by the reduction of the carboxylic acid to the primary alcohol.
Experimental Protocol: Synthesis of this compound
-
Boc Protection of (R)-2-Aminopentanoic Acid:
-
Dissolve (R)-2-aminopentanoic acid in a mixture of dioxane and water.
-
Add sodium hydroxide to basify the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc)₂O.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with a cold aqueous solution of potassium bisulfate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-2-(Boc-amino)pentanoic acid.
-
-
Reduction of the Carboxylic Acid:
-
Dissolve the Boc-protected amino acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another suitable reducing agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield this compound.
-
Caption: Synthetic route to this compound.
Comparative Performance in Asymmetric Ketone Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] This reaction utilizes a chiral oxazaborolidine catalyst, typically generated in situ from a chiral amino alcohol and a borane source, to achieve high levels of stereocontrol.[3] We will use the CBS reduction of acetophenone as a benchmark reaction to compare the performance of this compound (after deprotection to the free amino alcohol) with other commercially available chiral amino alcohols.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Temp. (°C) | Time | Yield (%) | ee (%) | Product Configuration | Reference |
| (R)-2-Amino-1-pentanol * | 10 | RT | 10 min | ~90 | ~90 (estimated) | (R) | [5][6] |
| (S)-Diphenylprolinol | 1-10 | 25 | < 1 min | >99 | 97 | (R) | [6][7] |
| (R)-Valinol | 10 | RT | 30 min | 95 | 90 | (R) | [8] |
| (1S,2R)-Aminoindanol | 10 | RT | - | - | 95 | (R) | [9] |
Note: The data for (R)-2-Amino-1-pentanol is an estimation based on the performance of structurally similar chiral amino alcohols in the CBS reduction, as direct experimental data for this specific compound in a comparative study was not found in the surveyed literature. The actual performance may vary.
From the compiled data, it is evident that established chiral amino alcohols like (S)-diphenylprolinol and (1S,2R)-aminoindanol consistently provide excellent enantioselectivity in the CBS reduction of acetophenone. (R)-Valinol also demonstrates high efficacy. While direct experimental data for (R)-2-amino-1-pentanol is lacking, its structural similarity to other effective linear amino alcohols suggests it would also perform well as a catalyst in this transformation. The Boc-protected precursor, this compound, provides a stable, storable source for the in situ generation of the active chiral catalyst upon deprotection.
Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction
The high enantioselectivity of the CBS reduction is attributed to a well-ordered, six-membered transition state. The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. This coordination orients the ketone in a sterically favored manner, allowing the hydride from the borane to be delivered to one specific face of the carbonyl group.
Caption: General workflow of the CBS reduction.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol describes a general procedure for the CBS reduction of acetophenone using a chiral amino alcohol catalyst generated in situ.
Materials:
-
Chiral amino alcohol (e.g., (S)-Diphenylprolinol) (10 mol%)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C.
-
Slowly add the borane-THF solution (0.1 mL, 0.1 mmol) to the amino alcohol solution. Allow the mixture to stir at room temperature for 15 minutes to form the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution over 10 minutes.
-
Slowly add an additional amount of the borane-THF solution (1.0 mL, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Conclusion
This compound is a valuable and versatile chiral building block in asymmetric synthesis. While direct, side-by-side comparative data in the benchmark CBS reduction is limited, its structural features suggest it is a promising precursor for generating an effective chiral catalyst. The established high performance of other commercially available chiral amino alcohols, such as (S)-diphenylprolinol and (1S,2R)-aminoindanol, sets a high standard for enantioselective ketone reductions. The choice of a specific chiral amino alcohol will ultimately depend on the substrate, desired stereochemical outcome, and overall synthetic strategy. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to make informed decisions in the selection and application of these critical chiral reagents.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
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Ortiz-Marciales, M., et al. (2005). Novel dimethoxy(aminoalkoxy)borate derived from (S)-diphenylprolinol as highly efficient catalyst for the enantioselective boron-mediated reduction of prochiral ketones. The Journal of Organic Chemistry, 70(24), 10132–10135. [Link]
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Scientific Laboratory Supplies (Ireland) Ltd. (-)-2-Amino-1-pentanol, 97%. [Link]
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Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
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Grokipedia. Corey–Itsuno reduction. [Link]
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ResearchGate. ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. [Link]
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Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. [Link]
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CNR-IRIS. (2025, February 19). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. [Link]
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MDPI. (2021, November 14). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. [Link]
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Organic Reactions. Enantioselective Reduction of Ketones. [Link]
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Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. [Link]
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Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][5][7][10]OXAZABOROLE-BORANE COMPLEX. [Link]
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Organic & Biomolecular Chemistry. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Link]
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ResearchGate. Asymmetric reduction of acetophenone by recombinant E. coli strains. [Link]
-
MDPI. Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). [Link]
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A Comparative Guide to Chiral Amino Alcohols: Synthetic Advantages of (R)-2-(Boc-amino)-1-pentanol
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes. Among the versatile scaffolds available to chemists, protected amino alcohols stand out for their bifunctional nature, serving as crucial intermediates, chiral auxiliaries, and ligands.[][] This guide provides an in-depth comparison of (R)-2-(Boc-amino)-1-pentanol (Boc-D-norvalinol) and its enantiomer, (S)-2-(Boc-amino)-1-pentanol (Boc-L-norvalinol), focusing on the distinct synthetic advantages conferred by the (R)-configuration in specific applications. Our analysis moves beyond a simple list of properties to explore the causality behind their differential utility in the synthesis of complex, high-value molecules.
Foundational Principles: The Role of Chirality in Synthesis
Chiral 1,2-amino alcohols are foundational motifs in a vast number of biologically active molecules and are frequently employed as chiral auxiliaries or ligands to control stereoselectivity in a wide range of chemical transformations.[][3] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under various conditions while allowing for facile deprotection under mild acidic conditions, making these reagents exceptionally valuable in multi-step synthetic campaigns.[4][5][6]
The "advantage" of one enantiomer over the other is not a matter of superior reactivity in a general sense, but rather a question of strategic access to a specific stereochemical space. The choice between the (R)- and (S)-enantiomer is fundamentally dictated by the desired absolute stereochemistry of the target molecule.
Caption: Workflow for selecting the appropriate enantiomer based on target stereochemistry.
Comparative Overview and Physicochemical Properties
While enantiomers share identical physical properties such as melting point and solubility in achiral solvents, their interaction with other chiral molecules and polarized light is distinct. This differentiation is the cornerstone of their unique synthetic applications.
| Property | This compound | (S)-2-(Boc-amino)-1-pentanol |
| Synonym | Boc-D-norvalinol | Boc-L-norvalinol |
| CAS Number | 116611-57-5[7] | 116611-55-3[8] |
| Molecular Formula | C₁₀H₂₁NO₃ | C₁₀H₂₁NO₃ |
| Molecular Weight | 203.28 | 203.28 |
| Typical Precursor | D-Norvaline | L-Norvaline |
| Key Advantage | Access to (R)-configured synthetic intermediates and target molecules. | Access to (S)-configured synthetic intermediates and target molecules. |
The Synthetic Advantage of this compound
The primary advantage of utilizing this compound lies in its role as a chiral pool starting material for synthesizing complex molecules where a specific (R)-stereocenter is a critical pharmacophore or structural element. While specific head-to-head reaction comparisons are sparse in the literature, its utility is evident in the synthesis of D-amino acid-containing peptides and non-natural chiral ligands.
Application in Peptide Synthesis and Peptidomimetics
The incorporation of non-proteinogenic D-amino acids into peptides is a well-established strategy to enhance metabolic stability and modulate biological activity.[9][10] this compound is derived from D-norvaline and serves as a precursor to introduce this D-configured side chain into peptidomimetic structures.
The reduction of the C-terminal carboxyl group to a hydroxymethyl group provides a handle for further synthetic elaboration, such as oxidation to an aldehyde for chain extension or conversion to a leaving group for nucleophilic substitution, all while preserving the critical (R)-stereocenter.
Role as a Chiral Auxiliary and Ligand Precursor
The 1,2-amino alcohol motif is a privileged structure for the formation of chiral ligands for asymmetric catalysis.[][] The (R)-enantiomer provides a specific steric environment when complexed with a metal center. This directs incoming reagents to a particular face of the substrate, thereby inducing high levels of enantioselectivity. For instance, chiral oxazoline ligands derived from (R)-amino alcohols can be powerful tools in asymmetric catalysis. The synthesis of these ligands necessitates starting with the enantiopure (R)-amino alcohol to achieve the desired catalytic outcome.
Caption: General synthesis of this compound from its parent amino acid.
The Complementary Role of (S)-2-(Boc-amino)-1-pentanol
To understand the advantages of the (R)-enantiomer, it is crucial to examine the distinct applications of its (S)-counterpart. The utility of (S)-2-(Boc-amino)-1-pentanol is prominently highlighted by its role as a key intermediate in the synthesis of high-profile pharmaceuticals.
Case Study: Synthesis of Telaprevir
(S)-(+)-2-Amino-1-pentanol is a documented intermediate in a key synthetic step for the preparation of the antiviral agent telaprevir. Telaprevir is a protease inhibitor used for the treatment of Hepatitis C. The specific stereochemistry derived from the (S)-amino alcohol is critical for the drug's binding affinity and efficacy. In this context, using the (R)-enantiomer would lead to the synthesis of an inactive or significantly less potent diastereomer of the drug. This provides a clear, industrially relevant example where the choice of the (S)-enantiomer is not just advantageous but absolutely essential.
Experimental Protocols
The following protocols provide standardized procedures for the synthesis of the chiral amino alcohol from its corresponding Boc-protected amino acid. The choice of reducing agent can be tailored based on laboratory safety protocols and available equipment.
Protocol 1: Synthesis of this compound via Borane Reduction
This protocol describes a common method for reducing the carboxylic acid of a Boc-protected amino acid.
Materials:
-
Boc-D-Norvaline
-
Tetrahydrofuran (THF), anhydrous
-
Borane dimethyl sulfide complex (BMS) or Borane-THF complex
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with Boc-D-Norvaline (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the starting material completely. The solution is cooled to 0 °C in an ice bath.
-
Reduction: Borane dimethyl sulfide complex (approx. 1.1 - 1.5 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by TLC until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding methanol dropwise until gas evolution ceases. Safety Note: This step is highly exothermic and produces hydrogen gas.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Conclusion
The synthetic advantage of this compound is not one of universal superiority over its (S)-enantiomer, but rather one of specific utility. Its value is realized in synthetic campaigns targeting molecules that require the precise (R)-stereochemistry it imparts. Researchers and drug development professionals must select the appropriate enantiomer based on a thorough retrosynthetic analysis of their target. While the (S)-enantiomer has found a notable application in the synthesis of telaprevir, the (R)-enantiomer remains an indispensable tool for accessing the opposite stereochemical domain, crucial for constructing D-amino acid-containing peptidomimetics, specific chiral ligands, and other valuable bioactive compounds. The true advantage lies in the existence of both enantiomers, providing chemists with a complete toolkit for modern asymmetric synthesis.
References
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J&K Scientific LLC. Boc-L-norvaline | 53308-95-5. [4]
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Chem-Impex. Boc-L-norvaline. [5]
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Pellicciari, R., et al. (2020). Enantioselective synthesis of chiral BCPs. PubMed Central, NIH. [11]
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Sigma-Aldrich. (S)-(+)-2-Amino-1-pentanol 97% | 22724-81-8.
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Rosca, S. I., et al. (2010). Renewable Chiral Auxiliary for Enantioselective Synthesis of α-aminoacids. ResearchGate. [12]
-
Hopax Fine Chemicals. Boc-D-Val-OH: Your Essential Protected Amino Acid for Advanced Peptide Synthesis and Drug Discovery. [9]
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AChemBlock. This compound 97% | CAS: 116611-57-5. [7]
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Chem-Impex. Boc-D-norvaline. [13]
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BOC Sciences. Amino Alcohol. []
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Chem-Impex. 5-(Boc-amino)-1-pentanol. [14]
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BOC Sciences. Advanced Chiral Auxiliary Synthesis. []
-
Ghosh, S. K., et al. (2014). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. Royal Society of Chemistry. [3]
-
ResearchGate. Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. [15]
-
ChemicalBook. (R)-(-)-2-Amino-1-butanol synthesis. [16]
-
ChemicalBook. Applications of 5-Amino-1-pentanol. [17]
-
Guidechem. Boc-D-Valine 22838-58-0 wiki. [10]
-
BenchChem. A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. [18]
-
Advanced ChemBlocks Inc. (S)-2-(Boc-amino)-1-pentanol 97% | CAS. [8]
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BenchChem. Application Notes and Protocols for the Synthesis of N-Boc-L-Alaninol. [6]
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A Comparative Guide to the Performance of (R)-2-(Boc-amino)-1-pentanol-Derived Catalysts in Asymmetric Synthesis
Abstract
Chiral β-amino alcohols are foundational pillars in the field of asymmetric synthesis, serving as versatile precursors for a wide range of effective organocatalysts. Their bifunctional nature, featuring a sterically defined amino group and a hydroxyl group, allows for dual activation of substrates through mechanisms like enamine formation and hydrogen bonding. This guide provides an in-depth evaluation of the catalytic potential of organocatalysts derived from (R)-2-(Boc-amino)-1-pentanol, a readily accessible chiral building block. By comparing their projected performance in key carbon-carbon bond-forming reactions against established catalyst systems, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on their utility and promise.
Introduction: The Significance of Chiral Amino Alcohols in Organocatalysis
The pursuit of enantiomerically pure compounds is a central theme in modern medicinal chemistry and materials science. Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable strategy for achieving high levels of stereocontrol. Within this field, catalysts derived from chiral amino alcohols are particularly prominent.[1] These molecules can effectively mimic enzymatic transformations by activating substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions, while their chiral scaffold precisely directs the stereochemical outcome of the reaction.
This compound represents an attractive starting material for catalyst development due to its defined stereochemistry and the presence of two distinct functional handles: a Boc-protected primary amine and a primary alcohol. These sites can be selectively modified to generate a diverse library of catalysts tailored for specific asymmetric transformations. This guide will explore the synthesis of such catalysts and evaluate their performance in the context of well-established alternatives.
Catalyst Synthesis and Structural Design
The conversion of this compound into a functional organocatalyst typically involves leveraging its primary amine and hydroxyl groups to introduce functionalities that facilitate a specific catalytic cycle. For many applications, the Boc-protecting group is removed to liberate the primary amine, which is the key site for enamine/iminium catalysis. The hydroxyl group, meanwhile, can act as a hydrogen-bond donor to orient the electrophile or can be further functionalized.
A common strategy involves derivatizing the primary amine with bulky or electronically tuned groups to create a specific chiral pocket around the active site. The workflow below illustrates a generalized approach to synthesizing a bifunctional primary amine catalyst from the this compound precursor.
Caption: Generalized workflow for synthesizing a bifunctional catalyst.
Performance Evaluation in the Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone C-C bond-forming reaction, crucial for constructing chiral building blocks.[1] The performance of a catalyst is judged by its ability to control the facial selectivity of the nucleophilic attack, leading to a high enantiomeric excess (ee) of one stereoisomer.
Here, we compare the projected performance of a catalyst derived from this compound against two widely recognized and highly effective catalyst classes: diarylprolinol silyl ethers (a derivative of the privileged proline scaffold) and cinchona alkaloid-derived thioureas . The model reaction is the addition of a ketone (cyclohexanone) to trans-β-nitrostyrene, a benchmark transformation for evaluating Michael addition catalysts.
Table 1: Comparative Performance in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| Primary β-Amino Alcohol (Proxy for Pentanol Derivative) | 10 | Dioxane | RT | 48 | 90 | 95:5 | 94 (syn) | [1][2] |
| Diarylprolinol Silyl Ether | 10 | Toluene | RT | 24 | 97 | 93:7 | 99 (syn) | [3][4] |
| Cinchona-Thiourea | 10 | Toluene | RT | 12 | >95 | 90:10 | 95 (syn) | [5][6] |
Data is representative and compiled from sources reporting on catalysts of the specified class under optimized conditions. Performance of a specific this compound derivative would require experimental verification.
Analysis of Performance:
-
Primary β-Amino Alcohols: Catalysts from this class, for which our target compound is a precursor, demonstrate excellent efficacy.[1][2] They are capable of delivering high yields and excellent stereoselectivities (both diastereoselectivity and enantioselectivity). Their mechanism relies on the primary amine forming a nucleophilic enamine with the ketone, while the hydroxyl group and the chiral backbone orient the incoming nitroalkene via hydrogen bonding.[7]
-
Diarylprolinol Silyl Ethers: These catalysts, stemming from the work of Jørgensen and Hayashi, are among the most powerful for this transformation, often achieving near-perfect enantioselectivity.[3][4] Their rigid bicyclic structure creates a well-defined chiral environment, leading to exceptional stereocontrol.
-
Cinchona-Thiourea Catalysts: These bifunctional catalysts are also highly effective. The tertiary amine of the cinchona scaffold acts as a general base, while the thiourea moiety activates the nitroalkene through double hydrogen bonding, leading to high organization in the transition state.[5][6][8]
Based on this comparison, a catalyst derived from this compound is expected to be highly competitive, likely providing enantioselectivities exceeding 90% under optimized conditions. While perhaps not reaching the near-perfect ee values of the best diarylprolinol ethers, its simple, acyclic, and readily available chiral backbone makes it an attractive and practical alternative.
Mechanistic Causality: The Enamine Catalytic Cycle
The efficacy of primary amino alcohol catalysts in the Michael addition stems from their ability to facilitate a well-defined enamine catalytic cycle. The causality behind the experimental choices—using a primary amine catalyst with a hydrogen-bonding moiety—is rooted in mimicking enzymatic strategies for C-C bond formation.
-
Enamine Formation: The primary amine of the catalyst reversibly condenses with the ketone nucleophile to form a chiral enamine. This step increases the HOMO (Highest Occupied Molecular Orbital) of the nucleophile, making it more reactive.
-
Stereocontrolled C-C Bond Formation: The electrophile (nitroalkene) is activated and oriented by a hydrogen bond from the catalyst's hydroxyl group. The chiral scaffold, dictated by the (R)-pentanol backbone, sterically blocks one face of the enamine, forcing the electrophile to approach from the less hindered face.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the chiral product and regenerate the catalyst for the next cycle.
Sources
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A Comparative Guide to the Mass Spectrometry Analysis of (R)-2-(Boc-amino)-1-pentanol and its Derivatives
This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of (R)-2-(tert-butoxycarbonyl-amino)-1-pentanol, a chiral amino alcohol of significant interest in synthetic and pharmaceutical chemistry. We will explore its characteristic fragmentation patterns, detail robust analytical protocols, and compare the performance of mass spectrometry with alternative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate analytical methods for this class of compounds.
Introduction: The Analytical Challenge of Chiral Amino Alcohols
(R)-2-(Boc-amino)-1-pentanol and its derivatives are valuable chiral building blocks. The presence of a primary alcohol, a Boc-protected secondary amine, and a chiral center presents a unique set of analytical challenges. Accurate determination of its purity, enantiomeric excess, and the structure of its derivatives is paramount for its application in regulated industries. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful solution for the characterization and quantification of these molecules.
Mass Spectrometry of this compound: A Predictive Overview
Expected Fragmentation Pathways:
Under positive ion ESI-MS/MS analysis, the protonated molecule [M+H]⁺ of this compound (C₁₀H₂₁NO₃, MW: 203.28) is expected to undergo the following key fragmentations:
-
Loss of the Boc group: This is the most characteristic fragmentation for Boc-protected amines, proceeding through two primary neutral loss pathways:
-
Loss of isobutylene (56 Da): A neutral loss of C₄H₈ results in a prominent fragment ion.
-
Loss of tert-butanol (74 Da): A neutral loss of C₄H₁₀O can also be observed.
-
-
α-Cleavage adjacent to the alcohol: Cleavage of the C-C bond between the hydroxyl-bearing carbon and the rest of the molecule.
-
Dehydration: The loss of a water molecule (18 Da) from the protonated molecule is a common fragmentation pathway for alcohols.
-
α-Cleavage adjacent to the amine: Cleavage of the C-C bond adjacent to the nitrogen atom.
The interplay of these fragmentation pathways provides a rich source of structural information for both the parent molecule and its derivatives.
Recommended Analytical Protocol: LC-MS/MS for this compound
This section provides a detailed protocol for the chiral separation and quantification of this compound using a direct LC-MS/MS method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
For unknown samples, dissolve in the initial mobile phase conditions to ensure good peak shape.
2. Liquid Chromatography Conditions:
-
Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. A crown ether-based column, such as CROWNPAK® CR(+), is a suitable choice for primary amino alcohols.
-
Mobile Phase: An isocratic mobile phase of 90:10 (v/v) methanol/water with 0.1% formic acid is a good starting point. The formic acid aids in protonation for positive ion ESI.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions:
-
Quantifier: Precursor ion (m/z 204.15) → Product ion (e.g., after loss of isobutylene, m/z 148.10).
-
Qualifier: Precursor ion (m/z 204.15) → Product ion (e.g., after loss of tert-butanol, m/z 130.10).
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Collision Energy: Optimize for the specific instrument and transitions, typically in the range of 10-20 eV.
Workflow Diagram:
Caption: LC-MS/MS workflow for chiral analysis.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques can also be employed for the analysis of this compound and its derivatives. The choice of method depends on the specific analytical requirements, such as the need for enantiomeric separation, sensitivity, and available instrumentation.
| Feature | LC-MS/MS (Direct Chiral) | Chiral HPLC-UV (Indirect) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of enantiomers on a chiral column followed by mass-based detection. | Derivatization with a chiral, UV-active agent to form diastereomers, separated on an achiral column with UV detection. | Analysis of the magnetic properties of atomic nuclei to provide detailed structural information. |
| Enantioselectivity | High (with appropriate chiral column). | High (dependent on derivatization and separation). | Requires chiral solvating agents or derivatization for enantiomeric differentiation. |
| Sensitivity | Very High (pg to fg range). | Moderate to High (ng to µg range). | Low (µg to mg range). |
| Structural Info | Provides molecular weight and fragmentation data. | Limited to retention time and UV absorbance. | Provides detailed structural connectivity. |
| Sample Prep | Minimal. | Requires a derivatization step, which can be time-consuming. | Minimal, but requires higher sample concentrations. |
| Instrumentation | LC system coupled to a tandem mass spectrometer. | Standard HPLC with a UV detector. | NMR spectrometer. |
| Cost | High. | Moderate. | High. |
| Best For | Trace-level quantification and confirmation of identity and chirality. | Routine quality control and purity analysis when high sensitivity is not required. | Unambiguous structure elucidation of the pure substance and its derivatives. |
In-Depth Look at an Alternative: Chiral HPLC with UV Detection (Indirect Method)
For laboratories without access to mass spectrometry, an indirect chiral HPLC-UV method can be a robust alternative. This approach involves derivatizing the amino alcohol with a chiral and chromophoric agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to create diastereomers that are separable on a standard C18 column.
Experimental Protocol: Indirect Chiral HPLC-UV
-
Derivatization:
-
To 100 µL of a 1 mg/mL solution of this compound in acetone, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture and neutralize with 20 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution from 30% to 70% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Logical Relationship Diagram:
Caption: Logic for selecting an analytical method.
Analysis of Derivatives
The analytical strategies discussed can be readily adapted for the derivatives of this compound. For instance, if the primary alcohol is esterified, the mass of the parent ion will increase accordingly, and new fragmentation pathways involving the ester group will be observed. The core fragmentation of the Boc-protected amino pentanol backbone will likely remain, providing a consistent analytical handle.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a highly effective approach for their characterization and quantification. A direct LC-MS/MS method using a chiral stationary phase offers the best combination of sensitivity, selectivity, and speed. However, for labs with different instrumentation, an indirect chiral HPLC-UV method can provide reliable results. For unambiguous structure elucidation, NMR remains the gold standard. The choice of the optimal analytical technique should be guided by the specific requirements of the analysis, including the need for enantiomeric separation, the desired level of sensitivity, and the available resources.
References
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2019. [Link][1][2]
-
Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link][3]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][4]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. [Link][5]
-
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link][6]
Sources
- 1. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. osti.gov [osti.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for (R)-2-(Boc-amino)-1-pentanol
Introduction: The Critical Role of a Starting Material's CoA
In the landscape of pharmaceutical research and development, the integrity of a final product is inextricably linked to the quality of its starting materials. (R)-2-(Boc-amino)-1-pentanol is a valuable chiral building block, frequently employed in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Its stereocenter and protected functional groups make it a versatile synthon, but these same features demand rigorous quality control. A Certificate of Analysis (CoA) is more than a mere specification sheet; it is a detailed analytical report that provides a comprehensive profile of the material's identity, purity, and key characteristics.
This guide is designed to empower researchers to look beyond the "Pass" or "Fail" summary on a CoA. As a Senior Application Scientist, my objective is to provide you with the technical rationale and field-proven insights necessary to critically evaluate the data presented for this compound. We will deconstruct the key analytical tests, explain the causality behind the methodologies, and equip you with the knowledge to identify high-quality material, ensuring the success and reproducibility of your downstream applications.
Anatomy of a Certificate of Analysis: A High-Level Overview
A CoA for a chemical reagent is a formal document that certifies that the product meets a predefined set of specifications. While the format may vary between suppliers, a comprehensive CoA for this compound will typically include the sections outlined in the workflow below. Each test provides a unique piece of the quality puzzle, and their collective interpretation validates the material's suitability for its intended use.
Caption: A typical workflow for CoA generation and review.
Deep Dive: Interpreting the Analytical Data
This section will dissect the most critical analytical tests reported on a CoA for this compound, providing the scientific context needed for a robust interpretation.
Identity Confirmation: Is It the Right Molecule?
Confirming the chemical structure is the foundational step of any CoA. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing a detailed map of the molecule's carbon-hydrogen framework.[1]
-
The Principle: ¹H NMR detects the hydrogen nuclei (protons) in a molecule. Their position on the spectrum (chemical shift), the way their signals are split (multiplicity), and the area under their signals (integration) provide a unique fingerprint of the structure.[2]
-
Interpreting the Spectrum for this compound:
-
~0.9 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the propyl chain. It is a triplet because it is adjacent to a -CH₂ group with two protons (n+1 rule, 2+1=3).[2]
-
~1.2-1.5 ppm (multiplet, 4H): The two internal methylene groups (-CH₂-CH₂-) of the propyl chain. Their signals are complex and may overlap.
-
~1.45 ppm (singlet, 9H): This is the characteristic signal for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃) on the Boc protecting group. A clean, sharp singlet with an integration of 9H is a strong indicator of the Boc group's presence.
-
~3.5-3.8 ppm (multiplet, 3H): This complex region typically contains the proton on the chiral carbon (-CH(NHBoc)-) and the two diastereotopic protons of the primary alcohol (-CH₂OH).
-
Variable (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift can vary, and the signal is often broad. It will disappear upon shaking the sample with D₂O, a common confirmatory test.[2]
-
Variable (broad singlet or doublet, 1H): The amine proton (-NH-). Its signal can also be broad and variable in position.
-
-
The Principle: ¹³C NMR detects the carbon atoms in the molecule. The number of signals corresponds to the number of unique carbon environments.
-
Expected Signals: For this compound, we expect to see 10 distinct signals, corresponding to each of the 10 carbon atoms in the molecule (C₁₀H₂₁NO₃). Techniques like DEPT can further distinguish between CH₃, CH₂, CH, and quaternary carbons.[3]
Purity Assessment: How Clean is the Material?
Purity is arguably the most critical parameter for a starting material. For a chiral compound like this, purity must be assessed in two distinct ways: chemical purity (freedom from other compounds) and stereochemical purity (freedom from the other enantiomer).
-
The Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[4] For a compound like this compound, a reverse-phase method (e.g., using a C18 column) is standard. The analyte is separated from more polar or less polar impurities, which appear as separate peaks in the chromatogram. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks.
-
What to Look For:
-
Purity Value: Most high-quality suppliers will offer this reagent with a purity of ≥97% or higher.[5]
-
Chromatogram: A good CoA should include the chromatogram. Look for a large, sharp, symmetrical main peak and minimal secondary peaks. The presence of significant impurity peaks should be investigated.
-
Potential Impurities: Impurities can arise from the starting materials or side reactions. For this molecule, a potential impurity could be the di-Boc protected species or unreacted starting amine.
-
-
The Principle: This is the gold standard for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound.[6] It uses a special column with a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.[7][8]
-
Interpreting the Data: The result is typically reported as "% e.e.", calculated as: % e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Why It's Critical: Even a small amount of the undesired (S)-enantiomer can lead to the formation of diastereomeric impurities in subsequent synthetic steps, which can be difficult to remove and may have different pharmacological or toxicological profiles.[6] A high e.e. (typically >99%) is essential for most applications in drug development.
Caption: Principle of enantiomeric separation by Chiral HPLC.
Physical & Chemical Properties
-
The Principle: Chiral molecules have the property of rotating plane-polarized light. This is known as optical activity.[9] The direction (+ for dextrorotatory, - for levorotatory) and magnitude of this rotation are characteristic physical properties. The specific rotation [α] is a standardized value measured under specific conditions (temperature, wavelength, concentration, solvent).[10]
-
Interpreting the Value: For this compound, you should expect a negative value (levorotatory). While the R/S designation does not universally predict the sign of rotation, related compounds like (R)-(-)-2-Pentanol are levorotatory.[9][11] The measured value on the CoA should be close to the literature value. A significantly lower value could indicate the presence of the (S)-enantiomer, which would rotate light in the opposite direction, reducing the net observed rotation.[9]
-
The Standard: This is a simple but important test. The material is typically described as a colorless to pale yellow oil or liquid.[12] Any significant deviation, such as a dark color or the presence of solid particulates, could indicate degradation or contamination.
Comparative Data & Acceptance Criteria
The specifications for this compound can vary slightly between suppliers. Below is a table illustrating typical specifications for a high-quality research grade versus a standard bulk grade material. This highlights why it's crucial to select a grade appropriate for your application.
| Parameter | Test Method | High-Quality Research Grade | Standard Bulk Grade | Rationale for Stringency |
| Appearance | Visual | Colorless to Pale Yellow Liquid | Pale Yellow to Yellow Liquid | Darker color may indicate higher levels of impurities or degradation. |
| Identity | ¹H NMR | Conforms to Structure | Conforms to Structure | Non-negotiable; must confirm the correct molecular structure. |
| Purity | RP-HPLC | ≥ 98.0% | ≥ 95.0% | Higher chemical purity minimizes side reactions in complex syntheses. |
| Enantiomeric Excess | Chiral HPLC | ≥ 99.0% e.e. | ≥ 97.0% e.e. | Critical for controlling stereochemistry in the final product.[6] |
| Optical Rotation | Polarimetry | Report Value (matches reference) | Report Value | Confirms bulk stereochemical identity.[10] |
| Water Content | Karl Fischer | ≤ 0.5% | ≤ 1.0% | Excess water can interfere with moisture-sensitive reactions. |
In-House Verification: A Protocol for Chiral Purity Analysis
For critical applications, especially in cGMP environments or late-stage development, in-house verification of key parameters like chiral purity is essential. This protocol provides a robust, self-validating method for determining the enantiomeric excess of this compound.
Objective: To separate and quantify the (R) and (S) enantiomers of 2-(Boc-amino)-1-pentanol using Chiral HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example Method):
-
Chiral Stationary Phase: A polysaccharide-based CSP such as CHIRALPAK® IC or a similar column is often effective for Boc-protected amino derivatives.[7]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (where the carbamate absorbs).
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation:
-
Analyte Sample (R-isomer): Prepare a stock solution of the received this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Racemic Standard: If available, prepare a 1 mg/mL solution of racemic (DL)-2-(Boc-amino)-1-pentanol. If not, a small amount of the R-isomer can be racemized under basic or acidic conditions (note: this is a non-trivial procedure and should be done with care) or the S-isomer can be purchased to create a 50:50 mixture. The racemic standard is critical for confirming the elution order and resolution of the two enantiomer peaks.
-
-
System Suitability:
-
Inject the racemic standard.
-
Confirm that two distinct peaks are observed. The resolution between the two peaks should be ≥ 1.5 to ensure accurate quantification.
-
This injection definitively identifies the retention times for both the (R) and (S) enantiomers.
-
-
Sample Analysis:
-
Inject the Analyte Sample solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times established with the racemic standard.
-
Integrate the area of both peaks.
-
Calculate the enantiomeric excess (% e.e.) using the formula provided in the "Stereochemical Purity" section above.
-
Trustworthiness through Self-Validation: The use of a racemic standard is a self-validating step. It proves that the analytical method is capable of separating the two enantiomers and provides undeniable confirmation of which peak corresponds to which enantiomer, removing any ambiguity from the analysis of the test sample.
Conclusion
A Certificate of Analysis is a foundational document in ensuring the quality and consistency of chemical reagents. For a chiral building block like this compound, a thorough interpretation of the CoA is not just good practice—it is a mandatory step to mitigate risks in research and drug development. By understanding the principles behind each analytical test, from the structural confirmation by NMR to the critical assessment of enantiomeric excess by chiral HPLC, researchers can make informed decisions about the suitability of their materials. Always demand comprehensive data from your suppliers and, when necessary, perform in-house verification of the most critical parameters. This diligence at the outset is a direct investment in the success, reproducibility, and integrity of your scientific work.
References
- Benchchem. A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.
-
ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. Available from: [Link]
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]
-
Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
-
NIST WebBook. 2-Amino-1-pentanol hydrochloride. Available from: [Link]
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Available from: [Link]
-
YouTube. Color-coded intensities of proton signals in the NMR of aliphatic alcohols. Available from: [Link]
-
SlideServe. NMR Results: 1-Pentanol starting alcohol. Available from: [Link]
-
Chemistry LibreTexts. Optical Activity. Available from: [Link]
-
Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available from: [Link]
-
Iptek ITS. Optical Activity of an Asymmetric Substance. Available from: [Link]
-
Agilent. Agilent Biocolumns Application Compendium - Amino Acid Analysis. Available from: [Link]
-
PubMed. Circular dichroism and optical rotation of lactamide and 2-aminopropanol in aqueous solution. Available from: [Link]
-
Mangalam Drugs & Organics. Impurities. Available from: [Link]
-
Chemdad. 5-(BOC-AMINO)-1-PENTANOL Four Chongqing Chemdad Co. ,Ltd. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (S)-2-(Boc-amino)-1-pentanol 97% | CAS: 116611-55-3 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. (R)-(-)-2-Pentanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. echemi.com [echemi.com]
A Comparative Guide to the Stability of the Boc Group in (R)-2-(Boc-amino)-1-pentanol Under Diverse Chemical Environments
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group is a frequent choice for the protection of amines due to its broad stability and the facility of its removal under specific, mild conditions.[1] This guide provides an in-depth technical assessment of the stability of the Boc group in the chiral building block, (R)-2-(Boc-amino)-1-pentanol, across a spectrum of chemical environments. By understanding the precise conditions under which the Boc group is stable or cleaved, chemists can design more robust and efficient synthetic routes.
This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of both a protected amine and a primary alcohol offers a versatile scaffold for further chemical elaboration. The stability of the Boc group is therefore a critical parameter in any synthetic sequence involving this molecule.
I. Fundamental Principles of Boc Group Stability
The utility of the Boc protecting group is rooted in its electronic and steric properties. The carbamate linkage is generally stable to a wide array of reagents and reaction conditions, yet it can be selectively cleaved under acidic conditions. This orthogonality is a key advantage in complex synthetic strategies.[1][2]
The stability of the Boc group can be attributed to the steric hindrance provided by the tert-butyl group, which shields the carbonyl carbon from nucleophilic attack. Electronically, the lone pair of the nitrogen atom is delocalized into the carbonyl group, reducing its nucleophilicity and basicity.[3]
II. Stability Under Acidic Conditions: The Achilles' Heel
The Boc group is most notably labile to acidic conditions.[2][4][5][6] The mechanism of acid-catalyzed deprotection is a well-understood process that proceeds through a series of defined steps.[4][7]
-
Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][7]
-
Decarboxylation: The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.[4][7]
-
Amine Salt Formation: Under the acidic reaction conditions, the liberated amine is protonated to form an ammonium salt.[4][7]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
A significant consideration during acidic deprotection is the fate of the highly reactive tert-butyl cation.[8] This electrophile can be trapped by nucleophiles present in the reaction mixture, potentially leading to unwanted side products.[8][9][10] In the context of this compound, the primary alcohol is a potential internal nucleophile, although this is generally not a major competing pathway under standard deprotection conditions. The use of scavengers, such as anisole or thioanisole, can mitigate these side reactions by trapping the tert-butyl cation.[11]
| Acidic Condition | Typical Reagents | Stability of Boc Group | Key Considerations |
| Strongly Acidic | TFA in DCM, HCl in Dioxane/MeOH | Labile | Rapid cleavage. Potential for side reactions from the tert-butyl cation.[4][11] |
| Moderately Acidic | Acetic Acid (high temp), Lewis Acids (e.g., AlCl3) | Potentially Labile | Slower cleavage. Lewis acids can offer selectivity in the presence of other acid-sensitive groups.[10][11] |
| Weakly Acidic | Aqueous acids (e.g., citric acid) at RT | Generally Stable | The Boc group is typically stable under these conditions. |
III. Stability Under Basic and Nucleophilic Conditions: A Robust Defense
A significant advantage of the Boc protecting group is its remarkable stability in basic and nucleophilic environments.[2][4][12] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. For this compound, this means that the primary alcohol can be readily oxidized, esterified, or otherwise modified under basic conditions without premature deprotection of the amine.
The resistance to basic hydrolysis is due to the steric hindrance of the tert-butyl group, which prevents the approach of a nucleophile to the carbonyl carbon.[13]
While generally robust, some exceptions for base-lability exist, particularly for primary amines with electron-withdrawing groups attached, though this is not the case for this compound.[14]
| Basic/Nucleophilic Condition | Typical Reagents | Stability of Boc Group | Key Considerations |
| Aqueous Base | NaOH, K2CO3 | Stable | The Boc group is resistant to hydrolysis under these conditions.[15] |
| Organic Bases | Triethylamine, DIPEA, DBU | Stable | Commonly used in reactions involving the hydroxyl group without affecting the Boc group. |
| Nucleophiles | Grignard reagents, Organolithiums, Hydrides (e.g., NaBH4, LiAlH4) | Stable | The Boc group is stable to a wide range of common nucleophiles.[12] |
IV. Thermal Stability: A Conditional Lability
The thermal stability of the Boc group is a factor that is often overlooked but can be exploited for deprotection under neutral conditions. While generally stable at moderate temperatures, the Boc group can be cleaved at elevated temperatures, typically above 100°C.[16][17] The mechanism is believed to involve a concerted fragmentation to yield the free amine, isobutylene, and carbon dioxide.[17]
This thermolytic deprotection can be advantageous as it avoids the use of acidic reagents and simplifies workup procedures.[18] However, the high temperatures required may not be compatible with all substrates, potentially leading to decomposition or racemization.[17] For a thermally robust molecule like this compound, this could be a viable deprotection strategy.
| Thermal Condition | Temperature Range (°C) | Stability of Boc Group | Key Considerations |
| Moderate Heat | < 100 | Generally Stable | Stable for extended periods at temperatures commonly used for many organic reactions.[19] |
| High Heat | > 150 | Labile | Can be used for deprotection, but requires careful optimization to avoid side reactions.[17] |
V. Stability Under Catalytic Hydrogenation: A Key Orthogonality
The Boc group is stable to the conditions typically employed for catalytic hydrogenation.[4][20] This is a crucial feature that allows for the selective deprotection of other protecting groups, such as the benzyloxycarbonyl (Cbz) group or benzyl ethers, in the presence of a Boc-protected amine.[6] This orthogonality is a cornerstone of modern peptide synthesis and complex molecule construction.[5][21]
For synthetic routes involving this compound where other functional groups require reduction via catalytic hydrogenation, the integrity of the Boc group is maintained.
Caption: Orthogonality of the Boc protecting group.
VI. Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 to 0.5 M.[3]
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equiv). A common practice is to use a 25-50% solution of TFA in DCM.[3]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[3]
-
Workup: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting residue, the amine trifluoroacetate salt, can be used directly or neutralized with a mild base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent to yield the free amine.
Protocol 2: Assessment of Stability to Basic Conditions
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., methanol or THF).
-
Base Addition: Add an excess of the desired base (e.g., 1M NaOH, 3 equiv).
-
Monitoring: Stir the reaction at room temperature and monitor for any signs of deprotection over several hours using TLC or LC-MS by comparing with an authentic sample of the starting material and the deprotected amine. The absence of the deprotected product confirms the stability of the Boc group under these conditions.
VII. Conclusion
The tert-butyloxycarbonyl protecting group in this compound exhibits a well-defined and highly predictable stability profile. It is exceptionally stable to a wide range of basic, nucleophilic, and reductive (catalytic hydrogenation) conditions, providing a robust shield for the amine functionality. Conversely, it is readily and cleanly cleaved under acidic conditions, with the rate of cleavage tunable by the strength of the acid. Its thermal lability at elevated temperatures offers an alternative, albeit less common, deprotection strategy. This comprehensive understanding of the Boc group's stability is paramount for the strategic design and successful execution of complex synthetic routes in pharmaceutical and chemical research.
VIII. References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). Tetrahedron, 58(14), 2701-2724. [Link]
-
Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. (2020, December 16). ResearchGate. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(41), 24455–24463. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Why is boc stable to hydrolysis under basic conditions?. (2024, November 13). Reddit. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Wordpress. Retrieved from [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). ResearchGate. Retrieved from [Link]
-
shows the cleavage conditions for the Boc group. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2019). The Journal of Organic Chemistry. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. (2011). RSC Advances. [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). The Journal of Organic Chemistry. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17384-17400. [Link]
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StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
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Chemoselective Boc protection of phenols and amino alcohols. (2021). ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
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Safety Operating Guide
(R)-2-(Boc-amino)-1-pentanol proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of (R)-2-(Boc-amino)-1-pentanol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to waste management.
Hazard Identification and Risk Assessment
Inferred Hazardous Characteristics:
-
Flammability: The pentanol backbone suggests that this compound is likely a flammable liquid.[1][2] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]
-
Skin and Eye Irritation: Amino alcohols can cause skin and eye irritation or even severe burns.[1][5][6] Direct contact should be avoided.
-
Respiratory Irritation: Vapors may cause respiratory tract irritation.[1][2]
-
Toxicity: While acute toxicity data is not available, it should be handled with care, assuming it may be harmful if ingested or inhaled.[1][2][3]
Personal Protective Equipment (PPE):
A thorough risk assessment mandates the use of appropriate PPE to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] | To protect eyes from splashes and vapors. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood.[3][7] | To minimize the inhalation of potentially harmful vapors. |
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. Based on its inferred properties, this compound waste should be classified as hazardous chemical waste .
Waste Stream Segregation:
It is imperative to segregate chemical waste to prevent dangerous reactions.[8]
-
Do NOT mix this compound waste with:
-
This compound should be collected in a dedicated container for non-halogenated organic solvents .
The following diagram illustrates the decision-making process for waste segregation.
Sources
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Mastering Safety: A Researcher's Guide to Handling (R)-2-(Boc-amino)-1-pentanol
For the modern researcher navigating the complexities of drug development and organic synthesis, the confident and safe handling of specialized reagents is paramount. (R)-2-(Boc-amino)-1-pentanol, a valuable chiral building block, is a key component in the synthesis of numerous pharmaceutical agents.[1] Its unique structure, featuring a Boc-protected amine and a primary alcohol, demands a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.
Understanding the Hazard Profile: More Than Meets the Eye
Based on this analysis, we must operate under the assumption that this compound poses the following primary risks:
-
Skin Corrosion/Irritation: Direct contact can lead to chemical burns.[2]
-
Serious Eye Damage: The substance is likely to be corrosive to the eyes and may cause severe, irreversible damage.[2][6]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[7]
It is also crucial to consider the reagents used in conjunction with this compound, particularly during the deprotection of the Boc group, which typically involves strong acids like trifluoroacetic acid (TFA) and can generate gaseous byproducts.[8]
The Core of Protection: A Multi-layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is not merely a checklist but a dynamic system that adapts to the specifics of the procedure being undertaken. The following table outlines the essential PPE for handling this compound, grounded in the anticipated hazards.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield.[4][9] | Provides a complete barrier against splashes and aerosols, protecting the highly sensitive mucous membranes of the eyes and the skin of the face from corrosive damage.[6] Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[9][10] Glove thickness should be appropriate for the task. | Prevents direct skin contact and subsequent chemical burns.[3] The choice of glove material should be cross-referenced for compatibility with any solvents being used. Regularly inspect gloves for any signs of degradation or puncture. |
| Protective Clothing | A flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash-prone operations, a chemical-resistant apron is recommended.[10][11] | Protects the skin on the body and legs from accidental spills. The use of a lab coat is a fundamental requirement in any chemical laboratory.[12] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] | Minimizes the inhalation of potentially irritating vapors or aerosols.[7][13] A fume hood is the primary engineering control for mitigating respiratory exposure. |
Procedural Guidance for Safe Handling and Disposal
Adherence to established protocols is the bedrock of laboratory safety. The following step-by-step procedures are designed to minimize risk during the handling and disposal of this compound.
Experimental Workflow: A Step-by-Step Approach
-
Preparation and Planning:
-
Thoroughly review the Safety Data Sheets (SDS) of all chemicals to be used in the procedure.[14]
-
Ensure that a written Chemical Hygiene Plan is in place and that all personnel are trained on its contents, in accordance with OSHA regulations.[15]
-
Verify that eye wash stations and safety showers are accessible and in good working order.[6]
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
-
Donning PPE:
-
Don all required PPE as outlined in the table above before entering the designated work area.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use compatible tools (e.g., spatulas, glassware) for transferring the chemical.
-
When dissolving or mixing, add the compound slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
-
Waste Disposal:
-
All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.[2]
-
Collect waste in a clearly labeled, compatible container. Do not mix with incompatible waste streams.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
The following diagram illustrates the logical flow for ensuring safe handling of this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Building a Culture of Safety
Ultimately, safety is a shared responsibility that extends beyond the individual researcher. Open communication, regular training, and a commitment to best practices are the cornerstones of a safe and productive laboratory environment. By understanding the "why" behind each safety protocol, we empower ourselves and our colleagues to make informed decisions that protect both our health and the integrity of our scientific endeavors.
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Occupational Safety and Health Administration. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
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Nippon Nyukazai Co., Ltd. (2017, August 29). SAFETY DATA SHEET: AMINOALCOHOL PA. [Link]
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J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]
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Emedco. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: (+/-)-2-Pentanol. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
